Crinecerfont hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C27H29Cl2FN2OS |
|---|---|
Molecular Weight |
519.5 g/mol |
IUPAC Name |
4-(2-chloro-4-methoxy-5-methylphenyl)-N-[2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-prop-2-ynyl-1,3-thiazol-2-amine;hydrochloride |
InChI |
InChI=1S/C27H28ClFN2OS.ClH/c1-6-11-31(24(13-19-8-9-19)20-10-7-16(2)23(29)14-20)27-30-26(18(4)33-27)21-12-17(3)25(32-5)15-22(21)28;/h1,7,10,12,14-15,19,24H,8-9,11,13H2,2-5H3;1H |
InChI Key |
BMXALUHUEGRRCH-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Genesis of Crinecerfont Hydrochloride: A Technical Deep Dive into its Preclinical Discovery and Synthesis
For Immediate Release
San Diego, CA – This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the preclinical discovery and synthesis of Crinecerfont hydrochloride (formerly known as SSR125543A and NBI-74788). Crinecerfont, a novel, potent, and selective corticotropin-releasing factor type 1 (CRF1) receptor antagonist, has emerged as a promising therapeutic for congenital adrenal hyperplasia (CAH). This document details the mechanism of action, key preclinical data, experimental methodologies, and the synthetic pathway of this first-in-class medication.
Introduction: Addressing an Unmet Need in Congenital Adrenal Hyperplasia
Congenital Adrenal Hyperplasia (CAH) is a group of autosomal recessive disorders characterized by impaired cortisol synthesis, leading to chronic overstimulation of the adrenal glands by adrenocorticotropic hormone (ACTH). This results in adrenal hyperplasia and excessive production of androgens.[1] The conventional treatment involves supraphysiologic doses of glucocorticoids to suppress ACTH and control androgen excess, which can lead to significant long-term side effects.[1]
This compound was developed to address this therapeutic gap by targeting the CRF1 receptor in the pituitary, thereby reducing ACTH secretion and subsequent adrenal androgen production through a steroid-independent mechanism.[2][3] This allows for the potential reduction of glucocorticoid dosages to more physiological levels.[1]
Mechanism of Action: Selective Antagonism of the CRF1 Receptor
Crinecerfont is a non-peptide small molecule that acts as a selective antagonist of the CRF1 receptor.[4] The overactivation of the hypothalamic-pituitary-adrenal (HPA) axis in CAH is driven by the lack of negative feedback from cortisol, leading to excessive CRF release from the hypothalamus. CRF binds to CRF1 receptors on the anterior pituitary, stimulating the synthesis and release of ACTH. Crinecerfont competitively binds to the CRF1 receptor, blocking the action of CRF and thereby reducing ACTH secretion.[3][4] This targeted action aims to normalize adrenal androgen levels without relying on high doses of exogenous glucocorticoids.
dot
References
- 1. Crinecerfont for classic congenital adrenal hyperplasia | MedRAC@UNC [medrac.web.unc.edu]
- 2. Neurocrine Biosciences Publishes Phase 3 Study Results of Crinecerfont for CAH in NEJM [synapse.patsnap.com]
- 3. Neurocrine Biosciences Reports Positive Phase II Data for Crinecerfont in Adults with Congenital Adrenal Hyperplasia at ENDO Online 2020 | Neurocrine Biosciences [neurocrine.gcs-web.com]
- 4. 4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]5-methyl-N-(2-propynyl)-1,3-thiazol-2-amine hydrochloride (SSR125543A): a potent and selective corticotrophin-releasing factor(1) receptor antagonist. I. Biochemical and pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of Crinecerfont Hydrochloride Binding Affinity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crinecerfont, also known by its developmental codes NBI-77860 and SSR-125543, is a potent and selective, orally active non-peptide antagonist of the corticotropin-releasing factor type 1 (CRF1) receptor.[1][2] The CRF1 receptor is a Class B G-protein coupled receptor (GPCR) that plays a pivotal role in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis and the body's response to stress.[3][4] By blocking the action of corticotropin-releasing factor (CRF) at the CRF1 receptor in the pituitary, Crinecerfont leads to a reduction in the secretion of adrenocorticotropic hormone (ACTH).[3] This mechanism of action makes it a promising therapeutic agent for conditions characterized by HPA axis hyperactivation, such as classic congenital adrenal hyperplasia (CAH).[5] This technical guide provides a comprehensive overview of the in vitro characterization of Crinecerfont hydrochloride's binding affinity for the human CRF1 receptor, including detailed experimental protocols and a summary of quantitative binding data.
Quantitative Binding Affinity Data
The binding affinity of Crinecerfont for the human CRF1 receptor has been determined using in vitro radioligand binding assays. The data are typically presented as the inhibitor constant (Ki) or as pKi, the negative logarithm of the Ki. A higher pKi value indicates a higher binding affinity.
| Compound | Receptor | Assay Type | Radioligand | Cell Line | pKi | Ki (nM) | Reference |
| Crinecerfont (SSR125543) | Human CRF1 (cloned) | Radioligand Binding | Not Specified | Not Specified | 8.73 | ~1.86 | [6] |
| Crinecerfont (SSR125543) | Human CRF1 (native) | Radioligand Binding | Not Specified | Not Specified | 9.08 | ~0.83 | [6] |
Note: The conversion from pKi to Ki is calculated as Ki = 10^(-pKi) * 10^9. The specific radioligand and cell lines used to generate this data were not explicitly detailed in the source material.
Experimental Protocols
The following sections detail the methodologies for the key experiments used to characterize the binding affinity of this compound. The primary method is the competitive radioligand binding assay.
CRF1 Receptor Membrane Preparation
A stable cell line expressing the human CRF1 receptor is required for the binding assays. Commonly used cell lines for this purpose include Chinese Hamster Ovary (CHO) or COS-7 cells transiently or stably transfected with the human CRF1 receptor gene.
Protocol:
-
Cell Culture: Culture CHO or COS-7 cells expressing the human CRF1 receptor in appropriate media and conditions to achieve a high level of receptor expression.
-
Cell Lysis: Harvest the cells and resuspend them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Homogenization: Homogenize the cell suspension using a Dounce or Polytron homogenizer to disrupt the cell membranes.
-
Centrifugation: Centrifuge the homogenate at a low speed (e.g., 500 x g) to remove nuclei and intact cells.
-
Membrane Pelleting: Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes containing the CRF1 receptors.
-
Washing: Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation step to remove cytosolic components.
-
Storage: Resuspend the final membrane pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10% sucrose (B13894) as a cryoprotectant) at a high protein concentration, aliquot, and store at -80°C until use.
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a standard protein assay, such as the Bradford or BCA assay.
Competitive Radioligand Binding Assay
This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to the CRF1 receptor. A commonly used radioligand for the CRF1 receptor is [¹²⁵I]-Sauvagine or [¹²⁵I]-CRF.[7][8]
Protocol:
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 2 mM EGTA, and 0.1% BSA).
-
Reaction Mixture: In a 96-well plate, combine the following components:
-
CRF1 receptor membrane preparation (typically 10-50 µg of protein per well).
-
A fixed concentration of the radioligand (e.g., [¹²⁵I]-Sauvagine at a concentration close to its Kd value).[7]
-
Varying concentrations of unlabeled this compound (or other competing ligands) to generate a competition curve.
-
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., room temperature or 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[7]
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. This is typically achieved by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/C) that have been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.
-
Washing: Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: Measure the radioactivity trapped on the filters using a gamma counter.
-
Data Analysis:
-
Total Binding: Radioactivity measured in the absence of any competing ligand.
-
Non-specific Binding (NSB): Radioactivity measured in the presence of a high concentration of an unlabeled CRF1 receptor ligand to saturate all specific binding sites.
-
Specific Binding: Calculated as Total Binding - Non-specific Binding.
-
IC50 Determination: Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of Crinecerfont that inhibits 50% of the specific radioligand binding).
-
Ki Calculation: Convert the IC50 value to the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Visualizations
CRF1 Receptor Signaling Pathway
The CRF1 receptor, upon binding of an agonist like CRF, primarily couples to the Gs alpha subunit of the heterotrimeric G-protein.[9] This activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[9][10] PKA then phosphorylates various downstream targets, including transcription factors like CREB, to mediate the physiological response. The receptor can also couple to other G-proteins, such as Gq to activate the phospholipase C (PLC) pathway or Gi, and can also activate the Mitogen-Activated Protein Kinase (MAPK/ERK) and Akt signaling cascades.[10][11] Crinecerfont, as an antagonist, blocks the initiation of this signaling cascade by preventing CRF from binding to the receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SSR125543 (Crinecerfont) | CRF1 antagonist | Probechem Biochemicals [probechem.com]
- 3. Crinecerfont: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. guidetopharmacology.org [guidetopharmacology.org]
- 5. researchgate.net [researchgate.net]
- 6. medkoo.com [medkoo.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. researchgate.net [researchgate.net]
- 9. Corticotropin-releasing hormone receptor 1 - Wikipedia [en.wikipedia.org]
- 10. An integrated map of corticotropin-releasing hormone signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms [frontiersin.org]
Crinecerfont: A Non-Steroidal CRF1 Antagonist for Congenital Adrenal Hyperplasia
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Crinecerfont (brand name Crenessity™) is a first-in-class, orally administered, non-steroidal corticotropin-releasing factor type 1 (CRF1) receptor antagonist.[1] It is approved as an adjunctive therapy to glucocorticoid replacement for the control of androgens in adults and pediatric patients (4 years of age and older) with classic congenital adrenal hyperplasia (CAH).[2][3] By selectively blocking CRF1 receptors in the pituitary, Crinecerfont inhibits the secretion of adrenocorticotropic hormone (ACTH), thereby reducing ACTH-mediated adrenal androgen production.[4][5] This targeted mechanism allows for a reduction in the supraphysiologic doses of glucocorticoids typically required to manage CAH, potentially mitigating the long-term adverse effects associated with chronic steroid overexposure.[6][7] This guide provides a comprehensive overview of the pharmacological profile of Crinecerfont, including its mechanism of action, quantitative pharmacological data, and a summary of key clinical trial methodologies and outcomes.
Mechanism of Action
Crinecerfont is a selective antagonist of the corticotropin-releasing factor type 1 (CRF1) receptor.[6] In congenital adrenal hyperplasia (CAH), a deficiency in enzymes required for cortisol synthesis, most commonly 21-hydroxylase, leads to a lack of negative feedback on the hypothalamus and pituitary gland.[8][9] This results in the oversecretion of corticotropin-releasing factor (CRF) and subsequently, adrenocorticotropic hormone (ACTH).[6][8] Elevated ACTH levels stimulate the adrenal cortex, leading to the overproduction of adrenal androgens.[9]
Crinecerfont directly counteracts this pathophysiology by blocking the binding of CRF to its type 1 receptors, which are abundant in the pituitary gland.[3][6] This antagonism inhibits the signaling cascade that leads to ACTH secretion. The reduction in ACTH levels, in turn, decreases the stimulation of the adrenal glands, leading to a reduction in the production of adrenal androgens and their precursors, such as androstenedione (B190577) and 17-hydroxyprogesterone (17-OHP).[6][9] This mechanism of action is independent of glucocorticoid activity and allows for the use of lower, more physiological doses of glucocorticoid replacement therapy.[7][10]
Signaling Pathway of CRF1 Receptor and Crinecerfont's Point of Intervention
The following diagram illustrates the hypothalamic-pituitary-adrenal (HPA) axis and the point of intervention for Crinecerfont.
Caption: Crinecerfont blocks CRF1 receptors on the pituitary, inhibiting ACTH release.
Pharmacological Data
Pharmacodynamics
The pharmacodynamic effects of Crinecerfont have been demonstrated in clinical trials, showing significant reductions in key biomarkers of CAH.
| Parameter | Population | Dosage | Duration | Median Percent Reduction from Baseline |
| ACTH | Adults with CAH | Recommended Dosage | 2 weeks | 62%[6] |
| ACTH | Adults and Pediatrics with CAH | Recommended Dosage | 4 weeks | 65% - 72%[6] |
| ACTH | Adolescents (14-17 years) with CAH | 50 mg twice daily | 14 days | -57.1%[11] |
| 17-Hydroxyprogesterone (17OHP) | Adolescents (14-17 years) with CAH | 50 mg twice daily | 14 days | -69.5%[11] |
| Androstenedione | Adolescents (14-17 years) with CAH | 50 mg twice daily | 14 days | -58.3%[11] |
Pharmacokinetics
The pharmacokinetic profile of Crinecerfont has been characterized in adult and pediatric populations.
| Parameter | Value |
| Absorption | |
| Peak Plasma Time (Tmax) | 4 hours[4] |
| Steady-State Achieved | ~7 days[4] |
| Distribution | |
| Plasma Protein Binding | ≥99.9%[2][6] |
| Metabolism | |
| Primary Metabolizing Enzyme | CYP3A4[2][6] |
| Minor Metabolizing Enzymes | CYP2B6, CYP2C8, CYP2C19[2][6] |
| Active Metabolite | M6 (similar affinity for CRF1 receptor, not expected to significantly contribute to pharmacological activity)[2] |
| Elimination | |
| Route of Elimination | Primarily fecal |
| Fecal Excretion (% of dose) | ~47.3% (2.7% as unchanged drug)[2][6] |
| Urine Excretion (% of dose) | ~2% (unchanged drug undetectable)[2][6] |
| Half-Life | |
| Effective Half-Life | Approximately 14 hours[2][6] |
| Clearance | |
| Apparent Clearance | 3.5 L/h[6] |
Pharmacokinetic Parameters at Steady-State (Adults)
| Parameter | Value |
| AUC0-24h | 72,846 ng·h/mL[6] |
| Cmax | 4,231 ng/mL[6] |
Peak Plasma Concentration (Cmax)
| Population | Dosage | Cmax |
| Adults | 100 mg BID | 4,231 ng/mL[4] |
| Pediatrics | 100 mg BID | 4,555 ng/mL[4] |
Key Clinical Trials: Methodology and Outcomes
Crinecerfont has been evaluated in several clinical trials, most notably the Phase 3 CAHtalyst™ studies in adult and pediatric populations with classic CAH due to 21-hydroxylase deficiency.
CAHtalyst™ Adult Phase 3 Trial
-
Objective: To evaluate the efficacy and safety of Crinecerfont in reducing daily glucocorticoid (GC) dosage while maintaining androgen control in adults with classic CAH.
-
Study Design: A randomized, double-blind, placebo-controlled trial.[7][10]
-
Intervention: Crinecerfont or placebo administered orally twice daily for 24 weeks.[7][10]
-
Primary Endpoint: Percent change from baseline in daily GC dose at week 24, while maintaining androstenedione control.[7]
-
Key Results:
CAHtalyst™ Pediatric Phase 3 Trial
-
Objective: To evaluate the efficacy and safety of Crinecerfont in reducing androstenedione levels and enabling GC dose reduction in children and adolescents with classic CAH.
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participants: 103 children and adolescents (ages 4-17) with classic CAH.
-
Intervention: Crinecerfont or placebo administered orally twice daily for 28 weeks.[1]
-
Primary Endpoint: Change from baseline in serum androstenedione at week 4.[1]
-
Key Results:
-
The Crinecerfont group showed a statistically significant reduction in androstenedione from baseline, whereas the placebo group had an average increase.[1]
-
At the end of the trial, participants on Crinecerfont were able to reduce their daily GC dose by 18%, while the placebo group saw an almost 6% increase.[1]
-
Experimental Workflow for a Typical Crinecerfont Clinical Trial
Caption: A generalized workflow for a Crinecerfont clinical trial.
Safety and Tolerability
Crinecerfont has been generally well-tolerated in clinical trials.[7]
-
Common Adverse Reactions in Adults (≥4%): Fatigue, headache, dizziness, arthralgia, back pain, decreased appetite, and myalgia.[2]
-
Common Adverse Reactions in Pediatric Patients (≥4%): Headache, abdominal pain, fatigue, nasal congestion, and epistaxis.[2]
A hypersensitivity reaction, including throat tightness, angioedema, and generalized rash, has been reported.[3]
Drug Interactions
Crinecerfont is a substrate of CYP3A4.[4]
-
Strong or Moderate CYP3A4 Inducers: Concomitant use decreases Crinecerfont exposure, and a dose increase of Crinecerfont is recommended.[4] For example, co-administration with the strong CYP3A4 inducer rifampin decreased Crinecerfont Cmax by 23% and AUC by 62%.[5]
-
Strong CYP3A4 Inhibitors: Co-administration with the strong CYP3A4 inhibitor ketoconazole (B1673606) increased Crinecerfont Cmax and AUC by 25% and 45%, respectively.[5]
Conclusion
Crinecerfont represents a significant advancement in the pharmacological management of classic congenital adrenal hyperplasia. As a selective non-steroidal CRF1 receptor antagonist, it offers a targeted approach to reducing the excessive adrenal androgen production that characterizes this condition. The robust clinical trial data demonstrates its efficacy in enabling a reduction of supraphysiologic glucocorticoid doses while maintaining hormonal control. Its well-defined pharmacokinetic and safety profiles further support its use as a valuable adjunctive therapy for patients with CAH. Continued research and post-market surveillance will further elucidate the long-term benefits and safety of Crinecerfont in this patient population.
References
- 1. Crinecerfont - Wikipedia [en.wikipedia.org]
- 2. drugs.com [drugs.com]
- 3. crenessity.com [crenessity.com]
- 4. reference.medscape.com [reference.medscape.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Neurocrine Biosciences Publishes Phase 3 Study Results of Crinecerfont for CAH in NEJM [synapse.patsnap.com]
- 8. What is Crinecerfont used for? [synapse.patsnap.com]
- 9. Crinecerfont - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Neurocrine Biosciences: After 30 years, a breakthrough in the development of CRF1 antagonists is imminent [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. pharmacytimes.com [pharmacytimes.com]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Crinecerfont (also known as NBI-74788) is a first-in-class, orally active, non-steroidal corticotropin-releasing factor type 1 (CRF1) receptor antagonist.[1][2] It has been approved for the treatment of congenital adrenal hyperplasia (CAH), a group of genetic disorders affecting the adrenal glands.[1] Crinecerfont's mechanism of action involves blocking the CRF1 receptor in the pituitary gland, which leads to a reduction in the secretion of adrenocorticotropic hormone (ACTH).[3] This, in turn, decreases the overproduction of adrenal androgens, a hallmark of CAH.[3] This guide provides an in-depth technical overview of the structural-activity relationship (SAR) of Crinecerfont and related compounds, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.
Introduction to Crinecerfont and its Mechanism of Action
Congenital adrenal hyperplasia is most commonly caused by a deficiency in the enzyme 21-hydroxylase, leading to impaired cortisol production and a consequent overstimulation of the hypothalamic-pituitary-adrenal (HPA) axis.[4] This results in excessive ACTH release and subsequent adrenal androgen overproduction. Crinecerfont addresses this pathophysiology by selectively antagonizing the CRF1 receptor, a key regulator of the HPA axis.[4] By blocking the action of corticotropin-releasing factor (CRF) at the pituitary, Crinecerfont effectively reduces ACTH secretion, thereby mitigating the downstream effects of androgen excess.[3] Clinical trials have demonstrated that this mechanism allows for a significant reduction in the required glucocorticoid dose for patients with CAH, a major advancement in the management of the disease.[5]
Structural-Activity Relationship (SAR) of Crinecerfont and Related Thiazolopyrimidine Analogs
While specific, direct comparative SAR data for Crinecerfont and its immediate analogs is not extensively available in the public domain, analysis of related thiazolopyrimidine CRF1 receptor antagonists provides valuable insights into the key structural features driving potency and selectivity. The general structure of this class of compounds allows for systematic modification at several key positions to explore their impact on biological activity.
Key Structural Features and Their Influence on Activity:
-
Thiazolopyrimidine Core: This heterocyclic scaffold serves as the central anchor for the pharmacophoric elements.
-
Substituents at the 2- and 7-positions: Modifications at these positions have been a primary focus of SAR studies. The nature of the groups at these positions significantly influences binding affinity to the CRF1 receptor.
-
Aromatic Moieties: The presence and substitution patterns of aromatic rings attached to the core structure are critical for establishing key interactions within the receptor's binding pocket.
-
Alkyl and Cycloalkyl Groups: These groups can influence lipophilicity, metabolic stability, and the overall conformational presentation of the molecule to the receptor.
The following diagram illustrates the logical relationship of the structural components influencing the activity of thiazolopyrimidine-based CRF1 receptor antagonists.
Caption: Logical flow of structural modifications and their impact on CRF1 receptor activity.
Quantitative Data Presentation
The following tables summarize the available quantitative data for Crinecerfont's clinical efficacy and the in vitro activity of related CRF1 receptor antagonists.
Table 1: Clinical Efficacy of Crinecerfont in Patients with Congenital Adrenal Hyperplasia
| Population | Duration of Treatment | Key Biomarker | Median Percent Reduction from Baseline | Reference |
| Adolescents (14-17 years) | 14 days | ACTH | -57.1% | [6] |
| 17-Hydroxyprogesterone (17OHP) | -69.5% | [6] | ||
| Androstenedione | -58.3% | [6] | ||
| Adults | 14 days | ACTH | -62% | [3] |
| 17-Hydroxyprogesterone (17OHP) | Not Reported | |||
| Androstenedione | Not Reported |
Table 2: In Vitro Activity of Selected Thiazolopyrimidine CRF1 Receptor Antagonists
| Compound | CRF1 Receptor Binding Affinity (Ki, nM) | Functional Antagonism (IC50, nM) | Reference |
| Antalarmin (Reference Compound) | 9.7 | Not Reported | |
| Compound 8c | 32.1 | Not Reported | |
| Compound 6 | 41.0 | Not Reported | |
| Compound 43 | 19.2 | Not Reported |
Note: Specific Ki or IC50 values for Crinecerfont are not publicly available in the reviewed literature. The compounds in Table 2 are structurally related thiazolopyrimidine derivatives and are presented to illustrate the range of potencies achieved within this chemical class.
Experimental Protocols
CRF1 Receptor Radioligand Binding Assay
This protocol describes a method to determine the binding affinity of a test compound for the CRF1 receptor using a competitive radioligand binding assay.
Experimental Workflow:
Caption: Workflow for a CRF1 receptor radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation:
-
Homogenize rat frontal cortex tissue in an ice-cold assay buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 2 mM EGTA, pH 7.0) containing protease inhibitors.
-
Centrifuge the homogenate at approximately 32,000 x g for 30 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in fresh assay buffer.
-
Repeat the centrifugation and resuspension step.
-
The final pellet is resuspended in assay buffer, and protein concentration is determined.
-
-
Binding Assay:
-
In a 96-well plate, incubate the prepared cell membranes with a constant concentration of a suitable radioligand (e.g., [125I]sauvagine at 0.075 nM) and varying concentrations of the test compound.
-
Incubate for 120 minutes at room temperature.
-
Non-specific binding is determined in the presence of a high concentration of a known CRF1 receptor ligand (e.g., 0.5 µM Sauvagine).
-
-
Filtration and Counting:
-
Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).
-
Wash the filters multiple times with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
CRF1 Receptor Functional Assay (cAMP Accumulation)
This protocol outlines a method to assess the functional antagonist activity of a test compound by measuring its ability to inhibit CRF-stimulated cyclic adenosine (B11128) monophosphate (cAMP) production in a cell-based assay.
Signaling Pathway:
Caption: Signaling pathway of CRF1 receptor-mediated cAMP production and its inhibition by Crinecerfont.
Detailed Methodology:
-
Cell Culture:
-
Use a suitable cell line stably expressing the human CRF1 receptor (e.g., HEK293 or CHO cells).
-
Culture the cells in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
-
cAMP Assay:
-
Seed the cells into 96- or 384-well plates and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of the test compound (antagonist) for a defined period.
-
Stimulate the cells with a fixed concentration of a CRF1 receptor agonist (e.g., ovine CRF at its EC50 concentration) for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the antagonist concentration.
-
Calculate the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production.
-
Conclusion
Crinecerfont represents a significant therapeutic advancement for the management of congenital adrenal hyperplasia. Its mechanism as a selective CRF1 receptor antagonist directly targets the underlying pathophysiology of the disease. While detailed structure-activity relationship data for Crinecerfont itself remains proprietary, the analysis of related thiazolopyrimidine compounds provides a framework for understanding the key molecular features required for potent antagonism of the CRF1 receptor. The experimental protocols detailed in this guide offer a basis for the continued evaluation and development of novel CRF1 receptor antagonists for CAH and other stress-related disorders. Further research into the specific molecular interactions of Crinecerfont within the CRF1 receptor will be invaluable for the future design of even more potent and selective therapeutics.
References
- 1. Crinecerfont - Wikipedia [en.wikipedia.org]
- 2. Crinecerfont|CRF1 Receptor Antagonist|Research Use [benchchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Neurocrine Biosciences: After 30 years, a breakthrough in the development of CRF1 antagonists is imminent [synapse.patsnap.com]
- 5. hcplive.com [hcplive.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Crinecerfont Hydrochloride in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crinecerfont (B1669616) hydrochloride is a potent, orally active, non-peptide corticotropin-releasing factor type 1 (CRF1) receptor antagonist.[1] By blocking CRF1 receptors in the pituitary, crinecerfont reduces the secretion of adrenocorticotropic hormone (ACTH), which in turn decreases the production of adrenal androgens.[2] This mechanism of action makes it a promising therapeutic agent for conditions characterized by excessive ACTH-driven adrenal androgen production, such as classic congenital adrenal hyperplasia (CAH).[2]
These application notes provide detailed information on the formulation of crinecerfont hydrochloride for in vivo animal studies, protocols for its administration, and a summary of available data to guide researchers in their preclinical investigations.
Mechanism of Action
Crinecerfont is a selective CRF1 receptor antagonist.[2] In the hypothalamic-pituitary-adrenal (HPA) axis, corticotropin-releasing factor (CRF) binds to CRF1 receptors on the anterior pituitary, stimulating the release of ACTH. ACTH then acts on the adrenal glands to stimulate the synthesis and release of adrenal steroids, including cortisol and androgens. In classic CAH, a deficiency in enzymes required for cortisol synthesis leads to a lack of negative feedback on the hypothalamus and pituitary, resulting in chronic hypersecretion of CRF and ACTH, and consequently, adrenal androgen excess.[2] Crinecerfont addresses this by blocking the CRF1 receptor, thereby directly reducing ACTH secretion and mitigating the downstream overproduction of adrenal androgens.[2]
Caption: Crinecerfont blocks the CRF1 receptor on the pituitary gland.
Quantitative Data
Human Clinical Trial Efficacy Data
The following tables summarize the significant reductions in key hormone levels observed in adolescent and adult patients with classic CAH treated with crinecerfont.
Table 1: Median Percent Reduction in Hormones in Adolescent CAH Patients (14 days of treatment) [2]
| Hormone | Median Percent Reduction from Baseline |
| ACTH | -57% |
| 17-hydroxyprogesterone (17OHP) | -69% |
| Androstenedione | -58% |
Table 2: Median Percent Reduction in Hormones in Adult CAH Patients (14 days of treatment) [2]
| Hormone | Median Percent Reduction from Baseline |
| ACTH | -66% |
| 17-hydroxyprogesterone (17OHP) | -64% |
| Androstenedione | -64% |
Table 3: Glucocorticoid Dose Reduction in Adult CAH Patients (24 weeks of treatment) [2]
| Treatment Group | Mean Percent Reduction in Daily Glucocorticoid Dose |
| Crinecerfont | -27% |
| Placebo | -10% |
Animal Toxicology Data
The following table summarizes the No Observed Adverse Effect Level (NOAEL) from a pre- and postnatal developmental toxicity study in rats.
Table 4: Crinecerfont Developmental Toxicity Study in Rats [3]
| Species | Dosing | NOAEL |
| Rat | Oral, during organogenesis and lactation | 250 mg/kg/day |
Experimental Protocols
Formulation of this compound for In Vivo Studies
This compound can be formulated for oral (gavage) or subcutaneous administration in animal models. It is recommended to prepare the working solution fresh on the day of use.
Oral Formulation 1:
| Component | Percentage | Example for 10 mL |
| DMSO | 10% | 1 mL |
| PEG300 | 40% | 4 mL |
| Tween-80 | 5% | 0.5 mL |
| Saline (0.9% NaCl) | 45% | 4.5 mL |
| Solubility: ≥ 2.5 mg/mL |
Preparation Protocol:
-
Add 1 mL of DMSO to the calculated amount of this compound and vortex to dissolve.
-
Add 4 mL of PEG300 and mix thoroughly.
-
Add 0.5 mL of Tween-80 and mix until the solution is clear.
-
Add 4.5 mL of saline to reach the final volume of 10 mL and mix thoroughly.
Oral Formulation 2:
| Component | Percentage | Example for 10 mL |
| DMSO | 10% | 1 mL |
| Corn Oil | 90% | 9 mL |
| Solubility: ≥ 2.5 mg/mL |
Preparation Protocol:
-
Add 1 mL of DMSO to the calculated amount of this compound and vortex to dissolve.
-
Add 9 mL of corn oil and mix thoroughly until a uniform suspension is achieved.
Administration Protocols for Rodent Models
The following are general guidelines for oral gavage and subcutaneous injection in mice and rats. All procedures should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.
Protocol 1: Oral Gavage in Mice and Rats
Materials:
-
Appropriately sized gavage needles (18-20 gauge for mice, 16-18 gauge for rats)
-
Syringes
-
This compound formulation
-
Animal scale
Procedure:
-
Weigh the animal to determine the correct dosing volume. The maximum recommended volume for oral gavage is 10 mL/kg.
-
Properly restrain the animal to ensure its head and neck are in a straight line.
-
Gently insert the gavage needle into the mouth, advancing it along the roof of the mouth toward the esophagus.
-
Administer the formulation slowly and steadily.
-
Carefully remove the gavage needle.
-
Monitor the animal for any signs of distress after the procedure.
Protocol 2: Subcutaneous Injection in Mice and Rats
Materials:
-
Sterile syringes (0.3 mL to 1 mL)
-
Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)
-
This compound formulation
-
70% ethanol (B145695) swabs
Procedure:
-
Weigh the animal to determine the correct injection volume. The maximum recommended volume for subcutaneous injection is 5-10 mL/kg.
-
Restrain the animal and create a "tent" of skin over the shoulders or flank area.
-
Wipe the injection site with a 70% ethanol swab.
-
Insert the needle, bevel up, at the base of the skin tent, parallel to the body.
-
Aspirate gently to ensure the needle is not in a blood vessel.
-
Inject the solution slowly.
-
Withdraw the needle and apply gentle pressure to the injection site if necessary.
-
Monitor the animal for any adverse reactions at the injection site.
Caption: A typical experimental workflow for in vivo animal studies.
References
Application Notes and Protocols for the Use of Crinecerfont Hydrochloride in Murine Models of Congenital Adrenal Hyperplasia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Congenital Adrenal Hyperplasia (CAH) encompasses a group of autosomal recessive disorders characterized by impaired cortisol synthesis, most commonly due to mutations in the CYP21A2 gene leading to 21-hydroxylase deficiency (21-OHD).[1][2][3] This deficiency results in the overstimulation of the adrenal cortex by adrenocorticotropic hormone (ACTH), leading to adrenal hyperplasia and an excess production of adrenal androgens.[4][5][6] Current treatments with glucocorticoids often require supraphysiological doses to suppress androgen excess, which can lead to significant long-term side effects.[7][8] Crinecerfont hydrochloride is a selective corticotropin-releasing factor type 1 (CRF1) receptor antagonist that has shown promise in reducing ACTH and adrenal androgens in human clinical trials for CAH.[9][10][11][12] By blocking CRF1 receptors in the pituitary, Crinecerfont offers a novel therapeutic approach to manage CAH by targeting the upstream driver of adrenal androgen production.[6][9]
This document provides detailed application notes and proposed protocols for the investigation of this compound in murine models of CAH. While extensive clinical data exists for Crinecerfont in humans, specific studies in murine models of CAH are not yet widely published. The following protocols are therefore based on the established mechanism of action of Crinecerfont, existing murine models of CAH, and general preclinical research methodologies.
Quantitative Data from Human Clinical Trials
The following tables summarize the key quantitative outcomes from human clinical trials of Crinecerfont, which can serve as a benchmark for preclinical studies.
Table 1: Summary of Hormonal Changes in Adult and Adolescent CAH Patients Treated with Crinecerfont
| Population | Treatment Duration | Median Percent Reduction from Baseline (ACTH) | Median Percent Reduction from Baseline (17-OHP) | Median Percent Reduction from Baseline (Androstenedione) | Reference |
| Adolescents (14-17 years) | 14 days | -57.1% | -69.5% | -58.3% | [9][12] |
| Adults (18-50 years) | 14 days | -66% | -64% | -64% | [9] |
Table 2: Glucocorticoid Dose Reduction in CAH Patients Treated with Crinecerfont
| Population | Treatment Duration | Mean Reduction in Daily Glucocorticoid Dose (Crinecerfont) | Mean Change in Daily Glucocorticoid Dose (Placebo) | P-value | Reference |
| Adults | 24 weeks | -27.3% | -10.3% | <0.001 | [10][13] |
| Children (4-17 years) | 28 weeks | -18% | +5.6% | <0.0001 | [8][9][13] |
Proposed Experimental Protocols for Murine Models
The following are proposed protocols for evaluating the efficacy of this compound in a murine model of CAH. These protocols are designed to be adapted based on the specific mouse model and research questions.
Animal Model Selection
Several murine models of 21-hydroxylase deficiency are available. A suitable model for these studies would be a humanized mouse model expressing a mutated human CYP21A2 gene, which has been shown to mimic the hormonal imbalances seen in human CAH.[1][2][3][14] The H-2(aw18) mouse strain is another model, though it has been reported to be difficult to handle due to early postnatal mortality without glucocorticoid treatment.[3][15]
Experimental Design and Dosing
-
Study Groups:
-
Vehicle Control (e.g., appropriate vehicle for Crinecerfont)
-
Crinecerfont-treated group(s) (at least two different dose levels are recommended)
-
Positive Control (e.g., standard glucocorticoid therapy) (optional)
-
-
Dosage: Based on a study of Crinecerfont in mice under chronic stress, a dose of 20 mg/kg/day has been used.[16] However, dose-ranging studies are recommended to determine the optimal dose for CAH models. The FDA prescribing information for the approved drug CRENESSITY™ indicates oral administration twice daily with a meal.[17]
-
Route of Administration: Oral gavage is a suitable method for precise dosing.[18]
-
Duration of Treatment: A minimum of 4 weeks of treatment is suggested to observe significant changes in hormonal levels and adrenal morphology.
Efficacy Endpoints and Measurement Protocols
-
Blood Sampling: Blood samples should be collected at baseline and at regular intervals throughout the study (e.g., weekly or bi-weekly). Plasma or serum can be prepared for hormone analysis.
-
ACTH Measurement:
-
Corticosterone (B1669441) Measurement:
-
Protocol: Corticosterone is the primary glucocorticoid in mice.[24][25] ELISA kits are available for the direct measurement of corticosterone in small volumes of mouse serum or plasma (as little as 1 µL).[26] These kits often include a dissociation reagent to release corticosterone from binding proteins.[26]
-
-
Androgen and Precursor Measurement:
-
Note: Mice and rats do not produce significant amounts of adrenal androgens like DHEA and androstenedione (B190577) due to the lack of 17α-hydroxylase in their adrenal glands.[27][28] Therefore, direct measurement of these androgens may not be a reliable indicator of treatment efficacy in standard mouse models. However, precursor steroids such as progesterone (B1679170) can be measured.
-
Protocol: For humanized mouse models that may produce androgens, or for the measurement of progesterone, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for steroid hormone analysis.
-
-
Protocol: At the end of the study, adrenal glands should be harvested, weighed, and fixed for histological analysis.
-
Carefully dissect the adrenal glands, removing adjacent adipose tissue.[29]
-
Fix the glands in 4% paraformaldehyde (PFA).[29]
-
Process and embed the tissue in paraffin.[29]
-
Section the paraffin-embedded tissue and perform hematoxylin (B73222) and eosin (B541160) (H&E) staining to assess adrenal morphology, including cortical thickness and cell size.[28][30]
-
Mandatory Visualizations
References
- 1. endocrine-abstracts.org [endocrine-abstracts.org]
- 2. ese-hormones.org [ese-hormones.org]
- 3. A Humanized and Viable Animal Model for Congenital Adrenal Hyperplasia–CYP21A2-R484Q Mutant Mouse [mdpi.com]
- 4. Corticotropin releasing factor-1 receptor antagonism associated with favorable outcomes of male reproductive health biochemical parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Corticotropin releasing factor-1 receptor antagonism associated with favorable outcomes of male reproductive health biochemical parameters [frontiersin.org]
- 6. neurocrine.gcs-web.com [neurocrine.gcs-web.com]
- 7. medscape.com [medscape.com]
- 8. contemporarypediatrics.com [contemporarypediatrics.com]
- 9. Crinecerfont for classic congenital adrenal hyperplasia | MedRAC@UNC [medrac.web.unc.edu]
- 10. Crinecerfont: CRF1R Antagonist Approved for Treatment of Congenital Adrenal Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CRF1 receptor antagonists in congenital adrenal hyperplasia: a systematic review and meta-analysis of phase 2 open-label and phase 3 clinical trials [spiral.imperial.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. hcplive.com [hcplive.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Congenital adrenal hyperplasia: the molecular basis of 21-hydroxylase deficiency in H-2(aw18) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. abcam.com [abcam.com]
- 20. Mouse ACTH ELISA kit | Cell Culture Supernatant, Plasma, Serum [antibodies-online.com]
- 21. unibiotech.in [unibiotech.in]
- 22. sigmaaldrich.cn [sigmaaldrich.cn]
- 23. Mouse ACTH ELISA Kit (EEL085) - Invitrogen [thermofisher.com]
- 24. morebio.co.kr [morebio.co.kr]
- 25. sceti.co.jp [sceti.co.jp]
- 26. Measure Stress in Mice with 1 µL of Plasma or Serum - Arbor - LabNet Biotecnica [labnet.es]
- 27. Adrenal glands of mouse and rat do not synthesize androgens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. journals.physiology.org [journals.physiology.org]
- 29. Isolation, Fixation, and Immunofluorescence Imaging of Mouse Adrenal Glands [jove.com]
- 30. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays to Determine Crinecerfont Hydrochloride Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crinecerfont hydrochloride is a selective, orally active, non-peptide corticotropin-releasing factor type 1 (CRF1) receptor antagonist.[1][2][3][4] It is indicated as an adjunctive therapy to glucocorticoid replacement to manage and control excess adrenal androgens in patients with classic congenital adrenal hyperplasia (CAH).[1][3][5] The underlying pathophysiology of CAH involves a deficiency in enzymes required for cortisol synthesis, leading to a compensatory increase in adrenocorticotropic hormone (ACTH) secretion from the pituitary gland, which in turn drives excess androgen production.[2][3][6] Crinecerfont addresses this by blocking the action of corticotropin-releasing factor (CRF) on its type 1 receptors in the pituitary, thereby reducing ACTH secretion and subsequently lowering adrenal androgen levels.[2][3][5]
These application notes provide detailed protocols for key cell-based assays to evaluate the efficacy of this compound and other potential CRF1 receptor antagonists. The described assays are fundamental for in vitro characterization of compound potency and mechanism of action.
Mechanism of Action of Crinecerfont
Crinecerfont selectively binds to and antagonizes the CRF1 receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the anterior pituitary.[1][2][7] The activation of the CRF1 receptor by its endogenous ligand, CRF, stimulates the Gαs protein, leading to the activation of adenylyl cyclase, which increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[7][8] This signaling cascade ultimately results in the synthesis and secretion of ACTH.[4][9] By blocking this initial step, Crinecerfont effectively reduces the downstream production of ACTH and, consequently, adrenal androgens.[2][5]
Data Presentation: In Vitro Efficacy of CRF1 Receptor Ligands
The following tables summarize key quantitative data for Crinecerfont and other relevant CRF1 receptor ligands from in vitro cell-based assays. This data is essential for comparing the potency and selectivity of different compounds.
Table 1: Crinecerfont In Vitro Potency
| Assay Type | Cell Line | Parameter | Value (nM) |
| CRF1 Receptor Binding | Human Cell Lines | IC50 | 0.6 - 2.5 |
| CRF1 Receptor Binding | CHO cells (hCRF1) | IC50 | 3.99 |
Data sourced from FDA submission documents.[3]
Table 2: Comparative Binding Affinities of CRF1 Receptor Ligands
| Compound | Receptor | Assay Type | Parameter | Value (nM) |
| Human CRF | Human CRF1 | Binding Affinity | Ki | 3.6 |
| Ovine CRF | Human CRF1 | Binding Affinity | Ki | 4.6 |
| Rat Urocortin | Human CRF1 | Binding Affinity | Ki | 2.2 |
| Astressin | Human CRF1 | Binding Affinity | Ki | 4.3 |
| Antalarmin | Human CRF1 | Binding Affinity | IC50 | 3.0 |
Data compiled from various in vitro studies.[10][11]
Experimental Protocols
Detailed methodologies for key in vitro assays to determine the efficacy of this compound are provided below.
CRF1 Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity of Crinecerfont to the CRF1 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human CRF1 receptor (CHO-hCRF1 or HEK-hCRF1).[1][5][12]
-
Radioligand: [3H]-Urocortin or another suitable CRF1 receptor radioligand.[13]
-
This compound: Stock solution in a suitable solvent (e.g., DMSO).
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled CRF1 receptor agonist (e.g., 1 µM human CRF).
-
Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine.
-
Scintillation Counter and Fluid.
Protocol:
-
Membrane Preparation:
-
Culture CHO-hCRF1 or HEK-hCRF1 cells to confluency.
-
Harvest cells and homogenize in ice-cold binding buffer.
-
Centrifuge the homogenate at 4°C to pellet the membranes.
-
Wash the membrane pellet with fresh binding buffer and resuspend to a final protein concentration of 50-100 µg/mL.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add cell membrane preparation, radioligand (at a concentration near its Kd), and binding buffer.
-
Non-specific Binding: Add cell membrane preparation, radioligand, and a high concentration of non-radiolabeled CRF.
-
Competition Binding: Add cell membrane preparation, radioligand, and serial dilutions of this compound.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of Crinecerfont.
-
Determine the IC50 value (the concentration of Crinecerfont that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This assay measures the ability of Crinecerfont to inhibit the CRF-induced increase in intracellular cAMP, providing a functional measure of its antagonist activity.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human CRF1 receptor.[2][12][14]
-
CRF: Human or ovine CRF.
-
This compound: Stock solution in a suitable solvent.
-
Cell Culture Medium: As recommended for the specific cell line.
-
cAMP Assay Kit: A commercial kit for measuring cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based).[15][16]
-
Phosphodiesterase (PDE) Inhibitor (optional but recommended): e.g., IBMX, to prevent cAMP degradation.
Protocol:
-
Cell Culture: Seed HEK-hCRF1 or CHO-hCRF1 cells into a 96-well plate and culture until they reach approximately 80-90% confluency.
-
Pre-incubation:
-
Aspirate the culture medium and wash the cells with assay buffer.
-
Add assay buffer containing a PDE inhibitor (if used) and varying concentrations of this compound to the wells.
-
Incubate for 15-30 minutes at 37°C.
-
-
Stimulation:
-
Add CRF at a pre-determined concentration that elicits a submaximal response (e.g., EC80) to all wells except the basal control.
-
Incubate for 30-60 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.
-
-
Data Analysis:
-
Normalize the data to the response induced by CRF alone (100%) and the basal level (0%).
-
Plot the percentage of inhibition against the log concentration of Crinecerfont.
-
Determine the IC50 value using a sigmoidal dose-response curve fit.
-
ACTH Secretion Assay
This assay directly measures the primary intended pharmacological effect of Crinecerfont – the inhibition of ACTH secretion from pituitary cells.
Materials:
-
Cell Line: AtT-20 cells (a mouse pituitary tumor cell line that secretes ACTH).[6][17][18]
-
CRF: Human or ovine CRF.
-
This compound: Stock solution in a suitable solvent.
-
Cell Culture Medium: DMEM supplemented with fetal bovine serum and antibiotics.
-
Assay Medium: Serum-free DMEM.
-
ACTH ELISA Kit: A commercial kit for the quantification of mouse ACTH.
Protocol:
-
Cell Culture: Plate AtT-20 cells in a 24- or 48-well plate and allow them to adhere and grow for 24-48 hours.
-
Pre-treatment:
-
Wash the cells with serum-free medium.
-
Add serum-free medium containing different concentrations of this compound to the cells.
-
Incubate for 30-60 minutes at 37°C.
-
-
Stimulation:
-
Add CRF to the wells to stimulate ACTH secretion.
-
Incubate for a defined period (e.g., 2-4 hours) at 37°C.
-
-
Sample Collection: Carefully collect the cell culture supernatant from each well.
-
ACTH Quantification:
-
Measure the concentration of ACTH in the collected supernatants using a commercially available ACTH ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of CRF-stimulated ACTH secretion for each concentration of Crinecerfont.
-
Plot the percentage of inhibition versus the log concentration of Crinecerfont and determine the IC50 value.
-
Conclusion
The cell-based assays described in these application notes provide a robust framework for the in vitro characterization of this compound and other CRF1 receptor antagonists. The radioligand binding assay allows for the determination of binding affinity, while the cAMP functional assay and the ACTH secretion assay provide crucial information on the compound's functional antagonism and its effect on a key physiological endpoint. These assays are indispensable tools for drug discovery and development programs targeting the CRF1 receptor for the treatment of CAH and other stress-related disorders.
References
- 1. genscript.com [genscript.com]
- 2. PharmaOnco™ HEK293T-Tg(Human CRF1 Receptor) Division-Arrested Cell, Single Clone - Creative Biolabs [creative-biolabs.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Corticotropin-releasing factor-induced adrenocorticotropin hormone release and synthesis is blocked by incorporation of the inhibitor of cyclic AMP-dependent protein kinase into anterior pituitary tumor cells by liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stable Cell Lines - Creative Bioarray [dda.creative-bioarray.com]
- 6. researchgate.net [researchgate.net]
- 7. Corticotropin-releasing hormone receptor 1 - Wikipedia [en.wikipedia.org]
- 8. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Functional characterization of corticotropin-releasing factor type 1 receptor endogenously expressed in human embryonic kidney 293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 12. Human CRHR1 Validated Stable Cell Line-CHO - Creative Bioarray [acroscell.creative-bioarray.com]
- 13. Labelling of CRF1 and CRF2 receptors using the novel radioligand, [3H]-urocortin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Corticotropin-Releasing Hormone Receptor (CRHR1) Stable Cell Line | eEnzyme [eenzyme.com]
- 15. researchgate.net [researchgate.net]
- 16. resources.revvity.com [resources.revvity.com]
- 17. Pituitary corticotrope tumor (AtT20) cells as a model system for the study of early inhibition by glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Growth hormone-releasing factor releases ACTH from an AtT-20 mouse pituitary tumor cell line but not from normal pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Evaluation of Crinecerfont Hydrochloride in Pituitary Cell Lines
Introduction
Crinecerfont hydrochloride is a selective corticotropin-releasing factor type 1 (CRF1) receptor antagonist.[1][2][3] In normal physiology, corticotropin-releasing factor (CRF) released from the hypothalamus stimulates CRF1 receptors on the anterior pituitary gland, leading to the secretion of adrenocorticotropic hormone (ACTH).[2][4] ACTH, in turn, stimulates the adrenal glands to produce cortisol. In conditions such as congenital adrenal hyperplasia (CAH), impaired cortisol synthesis leads to a lack of negative feedback on the hypothalamic-pituitary-adrenal (HPA) axis, resulting in excessive ACTH secretion and subsequent overproduction of adrenal androgens.[1][3] Crinecerfont is designed to mitigate this by blocking the action of CRF at the pituitary, thereby reducing ACTH release and consequently lowering adrenal androgen levels.[2][4]
These application notes provide detailed protocols for the in vitro evaluation of this compound using the AtT-20 mouse pituitary corticotrope tumor cell line. AtT-20 cells are a well-established model for studying ACTH secretion and are known to express the CRF1 receptor, making them an ideal system for characterizing the pharmacological effects of CRF1 receptor antagonists. The following protocols outline procedures for cell culture, assessment of ACTH secretion, evaluation of cell viability, and analysis of pro-opiomelanocortin (POMC) gene expression.
Key Experimental Assays
This document provides protocols for the following key experiments:
-
AtT-20 Cell Culture and Maintenance: Standard procedures for the propagation of AtT-20 cells to ensure healthy, viable cultures for experimentation.
-
CRF-Stimulated ACTH Secretion Assay: A functional assay to measure the inhibitory effect of Crinecerfont on CRF-stimulated ACTH release from AtT-20 cells.
-
Cell Viability (MTT) Assay: An assay to assess the potential cytotoxic effects of Crinecerfont on AtT-20 cells.
-
POMC Gene Expression Analysis by qPCR: A molecular assay to determine the effect of Crinecerfont on the expression of the gene encoding the ACTH precursor, pro-opiomelanocortin.
Data Presentation
The following tables summarize expected quantitative data from the described experimental protocols. These values are based on publicly available data for similar CRF1 receptor antagonists and clinical trial data for Crinecerfont, as specific in vitro data for Crinecerfont is not widely available.
Table 1: Inhibition of CRF-Stimulated ACTH Secretion by a Representative CRF1 Receptor Antagonist (Pexacerfont) in Pituitary Cell Culture
| Compound | Metric | Value | Cell Line |
| Pexacerfont | IC50 | 129 nM | Pituitary Cell Culture |
Data for Pexacerfont is presented as a representative example of a potent and selective CRF1 receptor antagonist.
Table 2: Expected Effect of Crinecerfont on CRF-Stimulated ACTH Secretion in AtT-20 Cells
| Treatment | Expected Outcome |
| Vehicle Control | Basal ACTH Secretion |
| CRF (10 nM) | Significant increase in ACTH secretion |
| Crinecerfont (1 µM) + CRF (10 nM) | Significant reduction in CRF-stimulated ACTH secretion |
| Crinecerfont (1 µM) alone | No significant effect on basal ACTH secretion |
Table 3: Expected Effect of Crinecerfont on AtT-20 Cell Viability
| Treatment Concentration (µM) | Expected Cell Viability (%) |
| 0 (Vehicle) | 100 |
| 0.1 | ~100 |
| 1 | ~100 |
| 10 | ~100 |
| 100 | >95 |
Table 4: Expected Effect of Crinecerfont on POMC Gene Expression in AtT-20 Cells
| Treatment | Expected Change in POMC mRNA levels |
| Vehicle Control | Baseline expression |
| CRF (10 nM) | Increase in POMC mRNA |
| Crinecerfont (1 µM) + CRF (10 nM) | Attenuation of CRF-induced increase in POMC mRNA |
| Crinecerfont (1 µM) alone | No significant change from baseline |
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound in pituitary corticotrophs.
Caption: Experimental workflow for the CRF-stimulated ACTH secretion assay.
Experimental Protocols
AtT-20 Cell Culture and Maintenance
Materials:
-
AtT-20 cell line (e.g., ATCC® CCL-89™)
-
F-12K Medium (e.g., ATCC® 30-2004™)
-
Horse Serum (HS), heat-inactivated
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% (w/v) Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 cell culture flasks
-
Humidified incubator (37°C, 5% CO2)
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Protocol:
-
Complete Growth Medium: Prepare complete growth medium by supplementing F-12K medium with 15% horse serum and 2.5% fetal bovine serum. For routine culture, add 1% Penicillin-Streptomycin.
-
Thawing Frozen Cells: a. Rapidly thaw a cryovial of AtT-20 cells in a 37°C water bath. b. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. c. Centrifuge at 125 x g for 5 minutes. d. Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium. e. Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified 5% CO2 incubator.
-
Subculturing: a. AtT-20 cells grow in suspension as clusters. To subculture, allow the cell clusters to settle by gravity in the flask. b. Carefully aspirate the majority of the medium, leaving approximately 5-10 mL to avoid disturbing the settled cells. c. Gently resuspend the cell clusters in the remaining medium and transfer to a new T-75 flask. d. Add fresh, pre-warmed complete growth medium to bring the total volume to 15-20 mL. A subcultivation ratio of 1:2 to 1:4 is recommended. e. For experimental plating, it may be necessary to create a single-cell suspension. To do this, collect the cell suspension, centrifuge at 125 x g for 5 minutes, resuspend in a small volume of 0.25% Trypsin-EDTA, and incubate for 3-5 minutes at 37°C. Gently pipette to dissociate clusters, then add complete growth medium to inactivate the trypsin. Centrifuge and resuspend in fresh medium for cell counting and plating.
CRF-Stimulated ACTH Secretion Assay
Materials:
-
AtT-20 cells
-
24-well cell culture plates
-
Complete growth medium
-
Serum-free F-12K medium
-
Corticotropin-releasing factor (CRF), human/rat
-
This compound
-
DMSO (for dissolving Crinecerfont)
-
ACTH ELISA kit (mouse/rat specific)
-
Microplate reader
Protocol:
-
Cell Plating: Seed AtT-20 cells in a 24-well plate at a density of 2 x 10^5 cells/well in 500 µL of complete growth medium. Incubate for 48-72 hours.
-
Cell Starvation: Gently aspirate the complete growth medium and wash the cells twice with 500 µL of pre-warmed serum-free F-12K medium.
-
Pre-treatment: Add 450 µL of serum-free F-12K medium containing various concentrations of this compound or vehicle (DMSO, final concentration ≤0.1%) to the appropriate wells. Pre-incubate for 30 minutes at 37°C.
-
CRF Stimulation: Add 50 µL of a 10X concentrated CRF solution (to a final concentration of 10 nM) or vehicle to the wells. The final volume in each well should be 500 µL.
-
Incubation: Incubate the plate for 2 hours at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: Carefully collect the supernatant from each well and transfer to microcentrifuge tubes.
-
Sample Preparation: Centrifuge the collected supernatants at 1,000 x g for 10 minutes at 4°C to pellet any cell debris.
-
ACTH Measurement: Analyze the clarified supernatants for ACTH concentration using a commercially available ACTH ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of CRF-stimulated ACTH secretion for each concentration of Crinecerfont. Plot the data and determine the IC50 value.
Cell Viability (MTT) Assay
Materials:
-
AtT-20 cells
-
96-well cell culture plates
-
Complete growth medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Plating: Seed AtT-20 cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete growth medium. Incubate for 24 hours.
-
Treatment: Add 10 µL of various concentrations of this compound or vehicle to the wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
POMC Gene Expression Analysis by qPCR
Materials:
-
AtT-20 cells
-
6-well cell culture plates
-
Serum-free F-12K medium
-
This compound
-
CRF
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
qPCR primers for mouse POMC and a reference gene (e.g., Gapdh or Actb)
-
Real-time PCR instrument
Protocol:
-
Cell Treatment: Seed AtT-20 cells in 6-well plates and treat with vehicle, CRF, and/or Crinecerfont as described in the ACTH secretion assay (adjust volumes for the larger well size). A typical treatment duration for gene expression analysis is 4-6 hours.
-
RNA Extraction: At the end of the treatment period, aspirate the medium and lyse the cells directly in the wells using the lysis buffer from the RNA extraction kit. Proceed with RNA extraction according to the manufacturer's protocol.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
Quantitative PCR (qPCR): a. Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for either POMC or the reference gene, and diluted cDNA. b. Run the qPCR reaction on a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation at 95°C for 3 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).
-
Data Analysis: a. Determine the cycle threshold (Ct) values for POMC and the reference gene for each sample. b. Calculate the relative expression of POMC mRNA using the ΔΔCt method, normalizing to the reference gene and relative to the vehicle-treated control group.
Primer Sequences (Example):
-
Mouse POMC:
-
Forward: 5'-CAGTGCCAGGACCTCACCAC-3'
-
Reverse: 5'-GTAGCAGCGGAAGTGACCCATG-3'
-
-
Mouse Gapdh:
-
Forward: 5'-AGGTCGGTGTGAACGGATTTG-3'
-
Reverse: 5'-TGTAGACCATGTAGTTGAGGTCA-3'
-
Note: Primer sequences should be validated for specificity and efficiency before use.
References
Application Notes and Protocols for Long-Term Preclinical Administration of Crinecerfont Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crinecerfont (B1669616) hydrochloride (also known as NBI-74788 and SSR125543A) is a selective, orally active, non-peptide corticotropin-releasing factor type 1 (CRF1) receptor antagonist.[1] It is being investigated for the treatment of conditions characterized by hypothalamic-pituitary-adrenal (HPA) axis hyperactivation, most notably Congenital Adrenal Hyperplasia (CAH).[2] By blocking CRF1 receptors in the pituitary, Crinecerfont aims to reduce the excessive secretion of adrenocorticotropic hormone (ACTH), thereby normalizing adrenal androgen production.[1]
These application notes provide a summary of the available preclinical data on the long-term administration of Crinecerfont and other CRF1 receptor antagonists. Detailed protocols for key preclinical experiments are also provided to guide researchers in designing and executing their studies. It is important to note that while clinical data for Crinecerfont is becoming more widely available, comprehensive long-term preclinical data, particularly in animal models of CAH, is limited in the public domain. Therefore, some of the following information is synthesized from studies on other CRF1 receptor antagonists to provide a broader context for the preclinical evaluation of this class of compounds.
Signaling Pathway of Crinecerfont Hydrochloride
Caption: Mechanism of action of Crinecerfont in the HPA axis.
Quantitative Data from Long-Term Preclinical Studies
The following tables summarize the available quantitative data from long-term preclinical studies of Crinecerfont and other CRF1 receptor antagonists.
Table 1: Long-Term Effects of Crinecerfont (SSR125543A) on HPA Axis in Mice
| Parameter | Animal Model | Treatment Group | Duration | Key Findings | Reference |
| Fecal Corticosterone (B1669441) Metabolites | C57BL/6J mice (control) | Crinecerfont (20 mg/kg/day, i.p.) | 5 weeks | No significant change in circadian corticosterone secretion. | [3] |
| Fecal Corticosterone Metabolites | C57BL/6J mice (Unpredictable Chronic Mild Stress - UCMS) | Crinecerfont (20 mg/kg/day, i.p.) | 5 weeks | Exacerbated basal corticosterone secretion at multiple time points. | [3] |
| HPA Axis Negative Feedback (Dexamethasone Suppression Test) | C57BL/6J mice (UCMS) | Crinecerfont (20 mg/kg/day, i.p.) | 5 weeks | Improved negative feedback sensitivity compared to vehicle-treated UCMS mice. | [3] |
Table 2: Long-Term Effects of Other CRF1 Receptor Antagonists in Rodents
| Compound | Animal Model | Dose and Route | Duration | Key Findings | Reference |
| R121919 | Sprague-Dawley rats | 20 mg/kg/day (in drinking water) | ~4 weeks | No significant effect on basal ACTH or corticosterone. Attenuated HPA axis response to stress. | [4] |
| Antalarmin | Fischer rats | 20 mg/kg, i.p. (once daily) | 11 days | Decreased basal plasma ACTH and corticosterone. | [4] |
| Antalarmin | Sprague-Dawley rats | 20 mg/kg, i.p. (twice daily) | 8 weeks | Decreased basal plasma ACTH and corticosterone. | [4] |
| CRA1000 | Wistar rats | 10 mg/kg, p.o. (once daily) | 10 days | No effect on basal or stress-induced ACTH and corticosterone after chronic treatment. Acute administration before stressor reduced HPA response. | [5] |
| R121919 & Antalarmin | Aged Fischer 344 rats | In food chow | 3 months | Prevented chronic stress-induced increases in corticosterone levels. | [6] |
Experimental Protocols
Protocol 1: Long-Term Oral Administration of this compound in Rodents
This protocol describes a general procedure for the long-term oral administration of a test compound, such as this compound, to rodents via oral gavage.
1. Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Rodent balance
-
Appropriate gauge gavage needles (e.g., 18-20 gauge for mice, 16-18 gauge for rats)[7]
-
Syringes
-
Animal restraining devices (as appropriate)
2. Procedure:
-
Dose Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration. Ensure the final dosing volume is appropriate for the animal's weight (typically 5-10 mL/kg for rodents).[7][8]
-
Animal Handling and Restraint: Acclimatize animals to handling for several days prior to the start of the study. Gently restrain the animal to minimize stress and ensure proper administration.[7]
-
Gavage Administration:
-
Measure the length of the gavage needle against the animal from the tip of the nose to the last rib to ensure it will reach the stomach without causing injury.[7]
-
Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow the tube as it is advanced.[9]
-
If any resistance is met, withdraw the needle and re-attempt. Do not force the needle. [7]
-
Once the needle is in the stomach, slowly administer the dose suspension.[9]
-
Gently withdraw the needle along the same path of insertion.[9]
-
-
Post-Administration Monitoring: Observe the animal for at least 10-15 minutes post-dosing for any signs of distress, such as labored breathing, which could indicate accidental administration into the trachea.[7]
-
Dosing Schedule: Administer the dose at the same time each day for the duration of the study (e.g., 28 days, 5 weeks, or longer).[8]
Experimental Workflow for Long-Term Oral Gavage Study
Caption: Workflow for a long-term oral gavage study in rodents.
Protocol 2: Assessment of HPA Axis Function - ACTH and Corticosterone Measurement
This protocol outlines a method for collecting blood samples from rodents for the measurement of ACTH and corticosterone, key biomarkers of HPA axis activity.
1. Materials:
-
Blood collection tubes (e.g., EDTA-coated tubes for plasma)
-
Centrifuge
-
Pipettes and tips
-
-80°C freezer for sample storage
-
ELISA or RIA kits for ACTH and corticosterone
2. Blood Sampling Procedure (Tail-Nick Method):
-
Minimizing Stress: To avoid stress-induced hormone fluctuations, blood collection should be performed rapidly, ideally within 2-3 minutes of initial handling.
-
Restraint: Gently restrain the animal.
-
Tail Nick: Make a small incision on the lateral tail vein using a sterile scalpel blade or needle.
-
Collection: Collect the required volume of blood (typically 50-100 µL) into a pre-chilled EDTA tube.
-
Hemostasis: Apply gentle pressure to the incision site to stop the bleeding.
-
Sample Processing:
-
Keep the blood samples on ice.
-
Centrifuge the samples at approximately 3000 rpm for 15 minutes at 4°C to separate the plasma.
-
Carefully collect the plasma supernatant and store it at -80°C until analysis.
-
3. Hormone Analysis:
-
Thaw the plasma samples on ice.
-
Measure the concentrations of ACTH and corticosterone using commercially available and validated ELISA or RIA kits, following the manufacturer's instructions.
Logical Flow for HPA Axis Assessment
Caption: Logical workflow for assessing HPA axis hormones.
Safety and Toxicology
Publicly available long-term toxicology data for Crinecerfont is limited. FDA review documents have noted the following from nonclinical studies:
-
In a pre- and postnatal development toxicity study in rats, oral administration of up to 250 mg/kg/day during organogenesis and lactation did not result in any changes in pup mortality, growth, or development.
-
In rabbits, a low incidence of craniofacial defects was observed at exposures 2-fold higher than the maximum recommended human dose (MRHD). No malformations were observed in rats at exposures 4-fold higher than the MRHD.
-
Crinecerfont was found to be excreted in the milk of lactating rats.
These findings highlight the importance of comprehensive safety and toxicology evaluations in preclinical models. Standard long-term toxicology studies in two species (one rodent, one non-rodent) are typically required for drug development and should be conducted in accordance with regulatory guidelines.
Conclusion
The long-term administration of the CRF1 receptor antagonist this compound in preclinical models suggests a potential to modulate the HPA axis. The available data, primarily from studies in wild-type rodents under normal or stressed conditions, indicate that chronic treatment can influence HPA axis responsivity. However, a comprehensive understanding of the long-term efficacy, pharmacokinetics, and safety of Crinecerfont, particularly in relevant animal models of Congenital Adrenal Hyperplasia, requires further investigation. The protocols and data presented here provide a foundational resource for researchers to design and interpret future preclinical studies on Crinecerfont and other CRF1 receptor antagonists.
References
- 1. Crinecerfont for classic congenital adrenal hyperplasia | MedRAC@UNC [medrac.web.unc.edu]
- 2. CRH receptor antagonist crinecerfont - a promising new treatment option for patients with congenital adrenal hyperplasia due to 21-hydroxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-Term Intracerebroventricular Infusion of Corticotropin-Releasing Hormone Alters Neuroendocrine, Neurochemical, Autonomic, Behavioral, and Cytokine Responses to a Systemic Inflammatory Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Persistent anxiolytic affects after chronic administration of the CRF1 receptor antagonist R121919 in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of chronic administration of a CRF(1) receptor antagonist, CRA1000, on locomotor activity and endocrine responses to stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Corticotrophin releasing factor receptor 1 antagonists prevent chronic stress-induced behavioral changes and synapse loss in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iacuc.wsu.edu [iacuc.wsu.edu]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. aniphy.fr [aniphy.fr]
Application Notes and Protocols: Measuring ACTH and 17-OHP Levels in Response to Crinecerfont Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crinecerfont (brand name Crenessity) is a first-in-class, oral, selective corticotropin-releasing factor type 1 (CRF1) receptor antagonist.[1][2] It is indicated for the treatment of congenital adrenal hyperplasia (CAH) in adults and pediatric patients.[1][3][4] CAH is a group of autosomal recessive disorders characterized by impaired cortisol synthesis, leading to excessive androgen production.[3][5] Crinecerfont works by a non-glucocorticoid mechanism to reduce and control excess adrenocorticotropic hormone (ACTH) and, consequently, adrenal androgens.[6] By antagonizing CRF1 receptors in the pituitary, Crinecerfont decreases ACTH levels, which in turn reduces the production of adrenal androgens like 17-hydroxyprogesterone (17-OHP) and androstenedione.[6][7][8][9] This allows for the reduction of glucocorticoid doses to more physiological levels, thereby minimizing the side effects associated with long-term high-dose steroid therapy.[2][7]
These application notes provide a summary of the quantitative effects of Crinecerfont on ACTH and 17-OHP levels and detailed protocols for their measurement in a research or clinical trial setting.
Data Presentation: Efficacy of Crinecerfont
The following tables summarize the reported effects of Crinecerfont on ACTH and 17-OHP levels from clinical studies.
Table 1: Median Percent Reduction in Hormone Levels in Adults with CAH after 14 Days of Crinecerfont Treatment (100 mg twice daily)
| Hormone | Median Percent Reduction from Baseline |
| Adrenocorticotropic Hormone (ACTH) | -66%[7][10] |
| 17-Hydroxyprogesterone (17-OHP) | -64%[7][10] |
| Androstenedione | -64%[10] |
Table 2: Median Percent Reduction in Hormone Levels in Adolescents (14-17 years) with CAH after 14 Days of Crinecerfont Treatment
| Hormone | Median Percent Reduction from Baseline |
| Adrenocorticotropic Hormone (ACTH) | -57%[7] |
| 17-Hydroxyprogesterone (17-OHP) | -69%[7] |
| Androstenedione | -58%[7] |
Long-term studies have shown that with Crinecerfont treatment, ACTH and 17-OHP levels were maintained or reduced below baseline levels for up to one year, even with significant reductions in glucocorticoid doses.[6]
Signaling Pathway and Mechanism of Action
Crinecerfont targets the CRF1 receptor in the anterior pituitary, a key component of the hypothalamic-pituitary-adrenal (HPA) axis. The following diagram illustrates this pathway and the mechanism of action of Crinecerfont.
Caption: Crinecerfont blocks CRH from binding to the CRF1 receptor.
Experimental Protocols
The following protocols describe the methodology for measuring ACTH and 17-OHP levels in response to Crinecerfont treatment.
Protocol 1: Measurement of ACTH and 17-OHP in Clinical Trials
This protocol outlines the general steps for sample collection and analysis in a clinical trial setting to evaluate the efficacy of Crinecerfont.
1. Patient Preparation and Dosing:
-
Patients should follow the prescribed dosing regimen for Crinecerfont, which is typically administered orally twice daily with a meal.[6]
-
For pediatric patients, the dosage may be based on body weight.[6]
-
Patients should continue their glucocorticoid replacement therapy as prescribed.[6]
2. Sample Collection:
-
Timing: Blood samples should be collected at baseline (before initiation of Crinecerfont treatment) and at specified time points during the treatment period (e.g., day 14, week 24).[7][10]
-
Procedure:
-
Collect whole blood via venipuncture into tubes containing EDTA for ACTH measurement and into serum separator tubes for 17-OHP measurement.
-
For ACTH, it is critical to place the collection tube on ice immediately after the draw to prevent peptide degradation.
-
3. Sample Processing:
-
ACTH (Plasma):
-
Centrifuge the EDTA tube at 4°C within 30 minutes of collection.
-
Aliquot the plasma into pre-chilled polypropylene (B1209903) tubes.
-
Store samples at -80°C until analysis.
-
-
17-OHP (Serum):
-
Allow the serum separator tube to clot at room temperature for 30-60 minutes.
-
Centrifuge at room temperature.
-
Aliquot the serum into polypropylene tubes.
-
Store samples at -20°C or -80°C until analysis.
-
4. Hormone Analysis:
-
Methodology:
-
ACTH: Due to its low concentration and instability, ACTH is typically measured using a highly sensitive two-site immunometric assay (e.g., ELISA or chemiluminescence immunoassay).
-
17-OHP: 17-OHP can be measured by competitive immunoassay (e.g., ELISA) or, for higher specificity and to avoid cross-reactivity with other steroids, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[11]
-
-
Quality Control:
-
Include internal quality control samples at low, medium, and high concentrations in each assay run.
-
Adhere to the manufacturer's instructions for the chosen assay kit.
-
Protocol 2: ACTH Stimulation Test for Assessing Adrenal Response
While Crinecerfont's primary effect is on the pituitary, an ACTH stimulation test can be used to assess the adrenal gland's capacity to produce steroids. This can be relevant in the overall management of CAH.
1. Patient Preparation:
-
The test should ideally be performed in the morning after an overnight fast.[12][13]
-
The timing of glucocorticoid medication should be considered, and it may need to be withheld prior to the test as per the study protocol.
2. Procedure:
-
Baseline Sample: Draw a baseline blood sample for the measurement of 17-OHP and cortisol.[12]
-
ACTH Administration: Administer a standard dose (e.g., 250 µg) of synthetic ACTH (cosyntropin) intravenously or intramuscularly.[11][12]
-
Stimulated Samples: Collect additional blood samples at 30 and 60 minutes post-ACTH administration for 17-OHP and cortisol measurement.[12]
3. Sample Handling and Analysis:
-
Follow the sample processing and analysis steps outlined in Protocol 1 for 17-OHP.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for a clinical study measuring the response to Crinecerfont.
Caption: Workflow for assessing Crinecerfont's effect on hormones.
References
- 1. patientcareonline.com [patientcareonline.com]
- 2. trial.medpath.com [trial.medpath.com]
- 3. FDA Approves New Treatment for Congenital Adrenal Hyperplasia | FDA [fda.gov]
- 4. hcplive.com [hcplive.com]
- 5. scispace.com [scispace.com]
- 6. Neurocrine Biosciences Presents One-Year Data Showing Sustained Efficacy of CRENESSITY® (crinecerfont) in Adult Patients, at ENDO 2025 [prnewswire.com]
- 7. Crinecerfont for classic congenital adrenal hyperplasia | MedRAC@UNC [medrac.web.unc.edu]
- 8. crenessity.com [crenessity.com]
- 9. Neurocrine Biosciences Presents Post Hoc Data Analysis in Congenital Adrenal Hyperplasia at ESPE 2023 | Neurocrine Biosciences [neurocrine.gcs-web.com]
- 10. Crinecerfont Lowers Elevated Hormone Markers in Adults With 21-Hydroxylase Deficiency Congenital Adrenal Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. labcorp.com [labcorp.com]
- 12. droracle.ai [droracle.ai]
- 13. droracle.ai [droracle.ai]
Application Notes and Protocols: Crinecerfont Hydrochloride in Combination with Glucocorticoid Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the research and clinical application of crinecerfont (B1669616) hydrochloride as an adjunctive therapy to glucocorticoids for the treatment of classic congenital adrenal hyperplasia (CAH). This document includes a summary of the mechanism of action, quantitative data from pivotal clinical trials, and detailed experimental protocols.
Introduction
Classic congenital adrenal hyperplasia is a group of autosomal recessive disorders characterized by a deficiency in an enzyme required for cortisol synthesis, most commonly 21-hydroxylase.[1] This deficiency leads to insufficient cortisol production and a subsequent overproduction of androgens due to a lack of negative feedback on the hypothalamic-pituitary-adrenal (HPA) axis.[1][2] Standard treatment involves supraphysiologic doses of glucocorticoids to both replace cortisol and suppress androgen excess, which can lead to significant long-term side effects.[3][4][5] Crinecerfont (Crenessity™) is a first-in-class, oral, selective corticotropin-releasing factor type 1 (CRF1) receptor antagonist.[3][6][7] By blocking the CRF1 receptor, crinecerfont reduces the secretion of adrenocorticotropic hormone (ACTH) from the pituitary gland, thereby decreasing the downstream production of adrenal androgens.[1][2][6] This mechanism allows for the reduction of glucocorticoid dosages to more physiologic levels, mitigating the adverse effects of long-term high-dose steroid therapy.[1][8]
Mechanism of Action
In classic CAH, the impaired synthesis of cortisol leads to a compensatory increase in the release of corticotropin-releasing factor (CRF) from the hypothalamus.[1] CRF stimulates the pituitary gland to release ACTH, which in turn acts on the adrenal glands.[1] Due to the enzymatic block, the adrenal glands cannot efficiently produce cortisol, leading to the accumulation of steroid precursors that are shunted into the androgen synthesis pathway.[1] Crinecerfont selectively antagonizes the CRF1 receptor on the pituitary, thereby reducing ACTH release and subsequently lowering the production of adrenal androgens.[2][6]
Efficacy and Safety Data
Clinical trials have demonstrated the efficacy and safety of crinecerfont in both adult and pediatric patients with classic CAH.
Table 1: Summary of Phase 3 Clinical Trial Efficacy Data for Crinecerfont in Adults (CAHtalyst Adult Study)
| Efficacy Endpoint | Crinecerfont Group | Placebo Group | p-value | Citation |
| Primary Endpoint | ||||
| Mean % change in daily glucocorticoid dose from baseline to week 24 | -27.3% | -10.3% | <0.001 | [9][10] |
| Key Secondary Endpoints | ||||
| % of patients achieving a physiologic glucocorticoid dose at week 24 | 63% | 18% | <0.001 | [1][9][10][11] |
| Mean change in androstenedione (B190577) from baseline to week 4 (ng/dL) | -299 | +45.5 | <0.001 | [9][10] |
Table 2: Summary of Phase 3 Clinical Trial Efficacy Data for Crinecerfont in Children (CAHtalyst Pediatric Study)
| Efficacy Endpoint | Crinecerfont Group | Placebo Group | p-value | Citation |
| Primary Endpoint | ||||
| Change in serum androstenedione from baseline to week 4 | Statistically significant reduction | Increase | Not reported | [4][12][13] |
| Key Secondary Endpoints | ||||
| Mean % change in daily glucocorticoid dose from baseline to week 28 | -18% | +5.6% to +6% | Not reported | [1][4][12][13] |
Table 3: Summary of Phase 2 Clinical Trial Data for Crinecerfont
| Population | Duration | Key Biomarker Reductions from Baseline (Median %) | Citation |
| Adolescents (14-17 years) | 14 days | ACTH: 57%, 17OHP: 69%, Androstenedione: 58% | [1] |
| Adults (18-50 years) | 14 days | ACTH: 66%, 17OHP: 64%, Androstenedione: 64% | [1] |
Safety Profile
Across clinical trials, crinecerfont was generally well-tolerated.[11]
-
Common Adverse Events in Adults: The most frequently reported adverse events in adults were fatigue, headache, dizziness, and joint pain.[1][4][11][13]
-
Common Adverse Events in Children: In pediatric patients, the most common adverse effects included headache, abdominal pain, and fatigue.[4][7][11][13]
-
Warnings and Precautions: A warning for acute adrenal insufficiency or adrenal crisis exists if patients do not receive adequate glucocorticoid replacement during times of stress.[4][7][12][13]
Experimental Protocols
The following protocols are based on the methodologies described in the Phase 3 CAHtalyst clinical trials.
Protocol 1: Evaluation of Crinecerfont in Adults with Classic CAH
Objective: To assess the efficacy and safety of crinecerfont in reducing supraphysiologic glucocorticoid doses while maintaining androgen control in adults with classic CAH.
Study Design: A Phase 3, randomized, double-blind, placebo-controlled, multicenter study.[1][10]
Patient Population:
-
Inclusion Criteria: Adults with a diagnosis of classic CAH due to 21-hydroxylase deficiency, receiving a stable daily glucocorticoid dose for at least one month.[9]
-
Exclusion Criteria: Individuals with conditions other than CAH requiring long-term glucocorticoid therapy or evidence of overtreatment based on androgen secretion.[9]
Treatment Regimen:
-
Randomization: Patients were randomized in a 2:1 ratio to receive either crinecerfont or a placebo twice daily for 24 weeks.[10]
-
Stable Glucocorticoid Period: For the initial 4 weeks, patients continued their stable baseline glucocorticoid regimen.[10]
-
Glucocorticoid Dose Reduction and Optimization: From week 4 to week 24, the glucocorticoid dose was gradually reduced and optimized to the lowest dose that maintained androstenedione control (defined as ≤120% of the baseline value or within the reference range).[10]
Assessments:
-
Primary Efficacy Endpoint: Percent change in the daily glucocorticoid dose from baseline to week 24, with maintenance of androstenedione control.[9][10]
-
Secondary Efficacy Endpoints:
-
Biomarker Analysis: Blood samples were collected to measure plasma ACTH and serum levels of 17-hydroxyprogesterone (17OHP), androstenedione, and testosterone (B1683101) at specified time points.
-
Safety Monitoring: Assessment of treatment-emergent adverse events, vital signs, and clinical laboratory tests throughout the study.
Protocol 2: Evaluation of Crinecerfont in Pediatric Patients with Classic CAH
Objective: To assess the efficacy and safety of crinecerfont in pediatric patients with classic CAH.
Study Design: A Phase 3, randomized, double-blind, placebo-controlled study.[7]
Patient Population:
-
Inclusion Criteria: Children and adolescents (ages 4 to 17 years) with classic CAH due to 21-hydroxylase deficiency, on stable but supraphysiologic glucocorticoid doses.[7]
Treatment Regimen:
-
Randomization: Patients were randomized (typically 2:1) to receive either crinecerfont or a placebo twice daily for 28 weeks.[7]
-
Stable Glucocorticoid Period: A stable glucocorticoid regimen was maintained for the first 4 weeks.[7]
-
Glucocorticoid Dose Adjustment: After week 4, glucocorticoid doses were adjusted based on clinical response and biomarker levels.
Assessments:
-
Primary Efficacy Endpoint: Change from baseline in serum androstenedione at week 4.[12][13]
-
Secondary Efficacy Endpoints: Change from baseline in the daily glucocorticoid dose at week 28.[4][12]
-
Biomarker Analysis: Serum androstenedione and other relevant hormone levels were measured at baseline and throughout the study.
-
Safety Monitoring: Included monitoring for common adverse events and suicidality rating scales.[7]
Conclusion
Crinecerfont, in combination with glucocorticoid therapy, represents a significant advancement in the management of classic congenital adrenal hyperplasia. By targeting the underlying pathophysiology of ACTH-driven androgen excess, crinecerfont allows for a reduction in the daily glucocorticoid dose to more physiologic levels, thereby potentially reducing the long-term comorbidities associated with chronic supraphysiologic steroid use. The data from comprehensive clinical trials support its efficacy and safety in both adult and pediatric populations. Further research may explore the long-term benefits of this therapeutic approach.
References
- 1. Crinecerfont for classic congenital adrenal hyperplasia | MedRAC@UNC [medrac.web.unc.edu]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Neurocrine’s Congenital Adrenal Hyperplasia Candidate Clears Phase III - BioSpace [biospace.com]
- 4. FDA Approves Crinecerfont for Managing Classic Congenital Adrenal Hyperplasia in Adults and Children | Consultant360 [consultant360.com]
- 5. news-medical.net [news-medical.net]
- 6. crenessity.com [crenessity.com]
- 7. pedsendo.org [pedsendo.org]
- 8. neurology.mhmedical.com [neurology.mhmedical.com]
- 9. 2minutemedicine.com [2minutemedicine.com]
- 10. Phase 3 Trial of Crinecerfont in Adult Congenital Adrenal Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmacytimes.com [pharmacytimes.com]
- 12. fda.gov [fda.gov]
- 13. hcplive.com [hcplive.com]
Application Notes and Protocols: In Vitro Solubility and Stability of Crinecerfont Hydrochloride in Research Buffers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crinecerfont (B1669616), a corticotropin-releasing factor type 1 (CRF1) receptor antagonist, is under investigation for the treatment of congenital adrenal hyperplasia (CAH).[1][2][3][4] Understanding its solubility and stability in common research buffers is critical for the design and execution of reliable in vitro assays, ensuring accurate and reproducible experimental outcomes. Crinecerfont hydrochloride has been noted for its low aqueous solubility.[5] This document provides detailed protocols for determining the kinetic and thermodynamic solubility, as well as the stability of this compound in various aqueous research buffers.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₇H₂₉Cl₂FN₂OS | [6][7] |
| Molecular Weight | 519.50 g/mol | [6][7] |
| Appearance | Light yellow to yellow solid | [6] |
| Storage (Solid) | 4°C, sealed, away from moisture and light | [6][7] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | [6][7] |
In Vitro Solubility Data
The following tables summarize the currently available solubility data for this compound. It is important to note that solubility can be significantly influenced by the presence of co-solvents like DMSO.
Table 1: Solubility in Organic Solvents and In Vivo Formulations
| Solvent/Formulation | Solubility | Method/Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (192.49 mM) | Requires sonication.[6][7] Hygroscopic DMSO can negatively impact solubility; use newly opened solvent. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.81 mM) | Clear solution; this is a common in vivo formulation.[6][7] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.81 mM) | Clear solution; another in vivo formulation.[6][7] |
Table 2: Aqueous Solubility in Research Buffers (To Be Determined)
This table is intended to be populated with experimental data generated using the protocols outlined below.
| Buffer System (pH) | Kinetic Solubility (µg/mL) | Thermodynamic Solubility (µg/mL) |
| Phosphate-Buffered Saline (PBS) (pH 7.4) | TBD | TBD |
| Tris-Buffered Saline (TBS) (pH 7.4) | TBD | TBD |
| Citrate Buffer (pH 5.0) | TBD | TBD |
| Carbonate-Bicarbonate Buffer (pH 9.0) | TBD | TBD |
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility in Research Buffers
This protocol is designed for rapid assessment of solubility and is suitable for high-throughput screening. It measures the concentration at which a compound, introduced from a DMSO stock, begins to precipitate in an aqueous buffer.
Materials:
-
This compound
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Selected research buffers (e.g., PBS, TBS at desired pH)
-
96-well microplates (clear bottom for UV-Vis, or specialized plates for nephelometry)
-
Plate reader (UV-Vis or nephelometer)
-
Multichannel pipette
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). Sonication may be required to fully dissolve the compound.[6][7]
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.
-
Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution to a corresponding well of a new 96-well plate pre-filled with a larger volume (e.g., 198 µL) of the desired research buffer. This results in a final DMSO concentration of 1%.
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) with gentle agitation.
-
Measurement:
-
Nephelometry: Measure the light scattering of the solutions in each well. An increase in scattering indicates precipitation.
-
Direct UV/Vis: Alternatively, filter the solutions to remove any precipitate. Measure the absorbance of the filtrate in a UV-compatible plate. The concentration is determined from a standard curve.
-
-
Data Analysis: The kinetic solubility is the highest concentration of the compound that does not show significant precipitation compared to a buffer-only control.
Protocol 2: Determination of Thermodynamic Solubility (Shake-Flask Method)
This method determines the equilibrium solubility, which is a more accurate representation of a compound's true solubility in a given solvent.
Materials:
-
This compound (solid powder)
-
Selected research buffers
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
HPLC system with a suitable column and detector (UV)
-
Syringe filters (e.g., 0.22 µm PVDF)
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of the research buffer. Ensure there is undissolved solid material at the bottom.
-
Equilibration: Seal the vials and place them on an orbital shaker in a constant temperature incubator (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining micro-precipitates.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated HPLC-UV method against a standard curve prepared in the same buffer.
-
Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in that specific buffer.
Protocol 3: Assessment of In Vitro Stability in Research Buffers
This protocol evaluates the chemical stability of this compound in solution over time under specific storage conditions.
Materials:
-
This compound stock solution (in an appropriate solvent)
-
Selected research buffers
-
HPLC vials
-
Temperature-controlled storage units (refrigerator, incubator)
-
HPLC system with a UV detector
Methodology:
-
Sample Preparation: Prepare solutions of this compound in the desired research buffers at a known concentration (below its determined solubility limit).
-
Time Points: Aliquot the solutions into separate HPLC vials for each time point to be tested (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Storage Conditions: Store the vials under the desired conditions (e.g., 4°C, room temperature, 37°C). Protect from light if the compound is known to be light-sensitive.
-
Analysis: At each designated time point, remove a vial and analyze the sample by HPLC.
-
Data Analysis: Quantify the peak area of the parent this compound peak. Stability is expressed as the percentage of the initial concentration remaining at each time point. The appearance of new peaks may indicate degradation products.
Visualizations
Caption: Workflow for Kinetic Solubility Determination.
Caption: Workflow for Thermodynamic Solubility Determination.
Caption: Workflow for In Vitro Stability Assessment.
References
- 1. crinecerfont | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Crinecerfont | CRFR | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Studies of Crinecerfont Hydrochloride in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crinecerfont hydrochloride, also known as NBI-74788 and formerly as SSR-125543, is a potent, orally active, and selective corticotropin-releasing factor type 1 (CRF1) receptor antagonist.[1] It is being developed for the treatment of classic congenital adrenal hyperplasia (CAH).[2] Crinecerfont acts by blocking the binding of CRF to CRF1 receptors in the pituitary gland, which in turn inhibits the secretion of adrenocorticotropic hormone (ACTH).[3][4] This leads to a reduction in the production of adrenal androgens.[3][4] These application notes provide a summary of available preclinical data in rodents and detailed protocols for conducting pharmacokinetic and pharmacodynamic studies to further evaluate the potential of this compound.
Mechanism of Action
Crinecerfont is a selective antagonist of the corticotropin-releasing factor type 1 (CRF1) receptor. In conditions like congenital adrenal hyperplasia (CAH), a deficiency in cortisol production leads to a compensatory overproduction of ACTH from the pituitary gland.[5] This excessive ACTH stimulation results in adrenal hyperplasia and an overproduction of androgens.[5] By blocking the CRF1 receptor, Crinecerfont reduces ACTH secretion, thereby decreasing the downstream production of adrenal androgens.[3][4]
Pharmacokinetic Studies in Rodents
Detailed pharmacokinetic parameters for Crinecerfont in rodents are not extensively available in the public domain. However, the following protocol outlines a standard approach for determining the pharmacokinetic profile of Crinecerfont in rats or mice.
Experimental Protocol: Rodent Pharmacokinetics
Objective: To determine the pharmacokinetic profile of this compound in rodents following oral (PO) and intravenous (IV) administration.
Animals: Male and female Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g).
Materials:
-
This compound
-
Vehicle for PO and IV administration (e.g., 0.5% methylcellulose (B11928114) in water for PO; saline with 5% DMSO and 10% Solutol HS 15 for IV)
-
Dosing gavage needles and syringes
-
Blood collection tubes (e.g., EDTA-coated microcentrifuge tubes)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system for bioanalysis
Workflow:
Procedure:
-
Dosing:
-
For oral administration, dose animals by gavage at a predetermined dose (e.g., 10 mg/kg).
-
For intravenous administration, inject a single bolus dose (e.g., 1 mg/kg) via the tail vein.
-
-
Blood Sampling:
-
Collect blood samples (approximately 100 µL) at specified time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Collect blood via a suitable method, such as tail vein or saphenous vein sampling.
-
-
Plasma Preparation:
-
Immediately after collection, centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Determine the concentration of Crinecerfont in the plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters, including:
-
Cmax: Maximum plasma concentration
-
Tmax: Time to reach Cmax
-
AUC: Area under the plasma concentration-time curve
-
t1/2: Elimination half-life
-
CL: Clearance
-
Vd: Volume of distribution
-
F%: Bioavailability (calculated from PO and IV data)
-
-
Pharmacodynamic Studies in Rodents
Several studies have investigated the pharmacodynamic effects of Crinecerfont (as SSR125543) in rodent models of stress, anxiety, and depression.
Data from Rodent Pharmacodynamic Studies
| Study Type | Species | Dosing | Key Findings | Reference |
| Forced Swim Test | Rat (Flinders Sensitive Line) | 3, 10, 20, 30 mg/kg, i.p. for 14 days | Significantly increased swimming behavior, indicating an antidepressant-like effect. | [6] |
| Social Interaction Test | Rat (Flinders Sensitive Line) | 20 and 30 mg/kg, i.p. for 14 days | Significantly increased social interaction, suggesting anxiolytic-like effects. | [6] |
| Chronic Stress Model | Mouse | 20 mg/kg/day, i.p. for 5 weeks | In chronically stressed mice, Crinecerfont paradoxically increased basal plasma corticosterone (B1669441) levels but reversed the stress-induced impairment of HPA axis negative feedback. | [5] |
| Stress-Induced Sleep Disturbance | Mouse | Not specified | Prevents stress-induced long-lasting sleep disturbances. | [7] |
| Stress-Induced Cognitive Deficit | Mouse | Not specified | Prevents stress-induced cognitive deficits associated with hippocampal dysfunction. | [8] |
Experimental Protocol: Rodent Pharmacodynamics (HPA Axis Modulation)
Objective: To evaluate the effect of this compound on the hypothalamic-pituitary-adrenal (HPA) axis in a rodent model of acute stress.
Animals: Male C57BL/6 mice (20-25 g).
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Restraint stress device
-
Blood collection supplies
-
ELISA kits for ACTH and corticosterone measurement
Workflow:
Procedure:
-
Acclimation: Acclimate animals to the housing facility for at least one week before the experiment.
-
Dosing: Administer Crinecerfont or vehicle orally at a predetermined time before stress induction (e.g., 60 minutes).
-
Stress Induction: Place the animals in a restraint stress device for a specified duration (e.g., 30 minutes).
-
Blood Collection: Immediately after the stress period, collect blood samples for hormone analysis. A non-stressed control group should also be included.
-
Hormone Measurement: Determine plasma ACTH and corticosterone levels using commercially available ELISA kits.
-
Data Analysis: Compare the hormone levels between the different treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Summary and Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Crinecerfont: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurocrine Biosciences Presents Data on Improvements in Physiologic Glucocorticoid Dosing and Select Reproductive Hormones in Patients with Classic Congenital Adrenal Hyperplasia Taking CRENESSITY™ (crinecerfont) [prnewswire.com]
- 4. Neurocrine Biosciences Presents Data on Improvements in Physiologic Glucocorticoid Dosing and Select Reproductive Hormones in Patients with Classic Congenital Adrenal Hyperplasia Taking CRENESSITY™ (crinecerfont) | Neurocrine Biosciences [neurocrine.gcs-web.com]
- 5. CRF-R1 Antagonist Treatment Exacerbates Circadian Corticosterone Secretion under Chronic Stress, but Preserves HPA Feedback Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antidepressant-like effects of CRF1 receptor antagonist SSR125543 in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The CRF₁ receptor antagonist SSR125543 prevents stress-induced cognitive deficit associated with hippocampal dysfunction: comparison with paroxetine and D-cycloserine - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Managing common adverse effects of Crinecerfont hydrochloride in clinical studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing common adverse effects of Crinecerfont hydrochloride in clinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: Crinecerfont is a selective, non-peptide corticotropin-releasing factor type 1 (CRF1) receptor antagonist.[1][2] In congenital adrenal hyperplasia (CAH), deficient cortisol production leads to a compensatory increase in hypothalamic corticotropin-releasing hormone (CRH) and pituitary adrenocorticotropic hormone (ACTH) secretion. This results in adrenal hyperplasia and excessive production of adrenal androgens.[1][3] Crinecerfont competitively binds to CRF1 receptors on the anterior pituitary, inhibiting the stimulatory effect of CRH on ACTH release. This, in turn, reduces the overproduction of adrenal androgens.[4][5][6]
Q2: What are the most common adverse effects observed with this compound in clinical studies?
A2: The most frequently reported adverse reactions in clinical trials have been headache, fatigue, and abdominal pain. Other common adverse effects include nasal congestion, epistaxis (nosebleeds), and decreased neutrophil count. In some cases, suicidal ideation has been reported.[7][8] It is also crucial to monitor for signs of acute adrenal insufficiency, as Crinecerfont is used as an adjunctive therapy and does not replace the need for glucocorticoids.[9][10]
Troubleshooting Guides for Common Adverse Effects
This section provides guidance on managing specific adverse effects that may be encountered during clinical studies with this compound.
Headache and Fatigue
Issue: A significant number of participants are reporting headache and fatigue.
Troubleshooting Steps:
-
Initial Assessment:
-
Characterize the headache (e.g., onset, duration, intensity, location, quality) and fatigue (e.g., severity, impact on daily activities).
-
Rule out other potential causes, such as dehydration, stress, or concurrent illness.
-
Review concomitant medications for potential drug-drug interactions that could contribute to these symptoms.
-
-
Management Strategies:
-
Symptomatic Relief: For mild to moderate headaches, consider standard over-the-counter analgesics (e.g., acetaminophen, ibuprofen), ensuring they are not contraindicated for the participant.
-
Lifestyle Modifications: Advise participants on adequate hydration, regular sleep schedules, and stress management techniques.
-
Dose Evaluation: If symptoms are severe or persistent, a review of the dosing regimen by the principal investigator may be warranted to assess for a potential dose-related effect.
-
-
Monitoring:
-
Utilize a standardized headache diary or fatigue scale to quantitatively track the frequency and severity of symptoms over time.
-
Schedule regular follow-up visits to assess the effectiveness of management strategies and monitor for any changes in symptom patterns.
-
Gastrointestinal Discomfort (Abdominal Pain, Nausea)
Issue: Participants are experiencing abdominal pain and/or nausea.
Troubleshooting Steps:
-
Initial Assessment:
-
Determine the nature of the gastrointestinal discomfort (e.g., cramping, bloating, nausea).
-
Inquire about the relationship of symptoms to the timing of drug administration and meals. Crinecerfont is recommended to be taken with food, which may mitigate some gastrointestinal side effects.
-
Exclude other potential causes such as dietary indiscretion or gastrointestinal illness.
-
-
Management Strategies:
-
Dietary Adjustments: Advise participants to take Crinecerfont with a meal or a light snack to minimize gastrointestinal upset.
-
Symptomatic Treatment: For nausea, antiemetics may be considered if deemed appropriate by the study physician. For abdominal pain, a thorough evaluation to rule out other causes is essential before initiating symptomatic treatment.
-
-
Monitoring:
-
Use a daily symptom log to track the severity and frequency of gastrointestinal symptoms.
-
Monitor for any signs of more severe gastrointestinal issues that may require further investigation.
-
Nasal Congestion and Epistaxis (Nosebleeds)
Issue: An increase in reports of nasal congestion and epistaxis among participants.
Troubleshooting Steps:
-
Initial Assessment:
-
Evaluate the severity and frequency of the epistaxis.
-
Examine for any underlying nasal pathology or trauma.
-
Review for concomitant use of medications that may increase bleeding risk (e.g., NSAIDs, anticoagulants).
-
-
Management Strategies:
-
Nasal Moisturization: Recommend the use of a nasal saline spray or a humidifier to keep the nasal passages moist and reduce the risk of bleeding from dryness.[11][12]
-
First Aid for Epistaxis: Instruct participants on proper first aid for a nosebleed, which includes sitting upright, leaning forward, and applying firm, sustained pressure to the lower part of the nose for at least 5-10 minutes.[13][14]
-
Topical Vasoconstrictors: For persistent bleeding, short-term use of an over-the-counter topical nasal decongestant spray (e.g., oxymetazoline) may be considered to constrict blood vessels, but should not be used for more than a few days to avoid rebound congestion.[12]
-
-
Monitoring:
-
Track the incidence and severity of epistaxis in a participant diary.
-
For recurrent or severe epistaxis, a consultation with an otolaryngologist may be necessary.
-
Decreased Neutrophil Count (Neutropenia)
Issue: Routine laboratory monitoring reveals a decrease in absolute neutrophil count (ANC).
Troubleshooting Steps:
-
Initial Assessment:
-
Confirm the neutropenia with a repeat complete blood count (CBC) with differential.
-
Grade the severity of neutropenia based on standard criteria (e.g., Common Terminology Criteria for Adverse Events - CTCAE).
-
Rule out other causes of neutropenia, including viral infections, other medications, and underlying medical conditions.
-
-
Management Strategies:
-
Increased Monitoring: Increase the frequency of CBC monitoring to track the trend of the neutrophil count.
-
Infection Prevention: Counsel the participant on measures to reduce the risk of infection, such as frequent hand washing and avoiding contact with sick individuals.
-
Discontinuation/Dose Reduction: If the neutropenia is severe or associated with fever or infection, temporary discontinuation or dose reduction of Crinecerfont should be considered as per the clinical trial protocol.
-
G-CSF Administration: In cases of severe or febrile neutropenia, the use of granulocyte colony-stimulating factor (G-CSF) may be considered to stimulate neutrophil production, in line with institutional guidelines and the study protocol.[1][4][15]
-
-
Monitoring:
-
Closely monitor for signs and symptoms of infection, including fever, sore throat, and chills.
-
Continue to monitor ANC until it returns to a safe level.
-
Suicidal Ideation
Issue: A participant reports suicidal thoughts during screening or a study visit.
Troubleshooting Steps:
-
Immediate Action:
-
Ensure the immediate safety of the participant. This may involve implementing a safety plan and, if necessary, referring for an urgent psychiatric evaluation.
-
Follow the specific safety protocol for suicidal ideation outlined in the clinical trial protocol.
-
-
Assessment:
-
Management and Reporting:
-
Report the event to the principal investigator and the study sponsor immediately as a serious adverse event (SAE).
-
The participant's continued participation in the study should be carefully evaluated in consultation with a mental health professional.
-
Ensure the participant receives appropriate and ongoing mental health support.
-
Data Presentation
Table 1: Incidence of Common Adverse Effects of this compound in Clinical Studies
| Adverse Effect | Incidence in Crinecerfont Group | Incidence in Placebo Group |
| Adults | ||
| Fatigue | 25% | 25% |
| Headache | 16% | 15% |
| Dizziness | 8% | - |
| Arthralgia (Joint Pain) | 7% | - |
| Back Pain | 6% | - |
| Decreased Appetite | 4% | - |
| Myalgia (Muscle Pain) | 4% | - |
| Suicidal Ideation | 2.5% | - |
| Neutrophil Count <2 x 10^3 cells/mcL | 14% | - |
| Pediatrics | ||
| Headache | 25% | - |
| Abdominal Pain | 13% | - |
| Fatigue | >4% | > Placebo |
| Nasal Congestion | >4% | > Placebo |
| Epistaxis | >4% | > Placebo |
| Neutrophil Count <2 x 10^3 cells/mcL | 37% | 16% |
Note: Data is compiled from multiple sources and may vary between specific studies.[7][17][10] A dash (-) indicates data was not reported in the available sources.
Experimental Protocols
Protocol 1: Assessment of Hypothalamic-Pituitary-Adrenal (HPA) Axis Function using the ACTH Stimulation Test
Objective: To assess the adrenal glands' response to ACTH, which is crucial for monitoring patients with CAH.
Methodology:
-
Patient Preparation:
-
The test is typically scheduled in the morning to account for the diurnal variation of cortisol levels.[5]
-
Fasting for 6-8 hours prior to the test may be required.[5]
-
Certain medications that can interfere with cortisol measurement may need to be temporarily discontinued (B1498344) as advised by the investigator.[5]
-
-
Procedure:
-
A baseline blood sample is drawn to measure the basal cortisol level.[4][5]
-
A synthetic form of ACTH, cosyntropin (B549272) (e.g., 0.25 mg), is administered intravenously (IV) or intramuscularly (IM).[6]
-
Subsequent blood samples are collected at 30 and 60 minutes post-cosyntropin administration.[4][6]
-
-
Sample Handling and Analysis:
-
Blood samples are collected in appropriate tubes (e.g., serum separator tubes).
-
Serum is separated by centrifugation and stored frozen until analysis.
-
Cortisol levels are measured using a validated immunoassay or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Interpretation:
-
A normal response is characterized by a significant increase in serum cortisol levels from baseline. A post-stimulation cortisol level above a certain threshold (e.g., 18-20 µg/dL) is generally considered a normal response, although reference ranges may vary by laboratory.[1]
-
Protocol 2: Monitoring of Adrenal Androgens by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To accurately quantify adrenal androgens and their precursors to assess the therapeutic efficacy of Crinecerfont.
Methodology:
-
Sample Collection and Preparation:
-
Collect peripheral blood in a serum separator tube.
-
Allow the blood to clot, then centrifuge to separate the serum.
-
Store the serum frozen at -80°C until analysis.
-
-
Extraction:
-
To a known volume of serum (e.g., 100 µL), add an internal standard solution containing deuterated analogues of the androgens to be measured.
-
Perform a liquid-liquid extraction using an organic solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate (B1210297) and hexane) to separate the steroids from the serum matrix.[9]
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a mobile phase-compatible solution.[9]
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS system.
-
Separate the different steroid hormones using a reverse-phase C18 column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and methanol (B129727) or acetonitrile (B52724) with 0.1% formic acid).[9]
-
Detect and quantify the androgens (e.g., androstenedione, testosterone, 17-hydroxyprogesterone) using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Generate a calibration curve using known concentrations of steroid standards.
-
Calculate the concentration of each androgen in the samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.
-
Mandatory Visualizations
Caption: Mechanism of action of Crinecerfont on the HPA axis.
Caption: General workflow for managing adverse events in a clinical trial.
Caption: Protocol for managing suicidal ideation in a clinical study.
References
- 1. labcorp.com [labcorp.com]
- 2. Suicide Risk Management Protocol for a Randomized Controlled Trial of Cardiac Patients Reporting Hopelessness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cssrs.columbia.edu [cssrs.columbia.edu]
- 4. ACTH stimulation test: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. testmenu.com [testmenu.com]
- 7. hrh.ca [hrh.ca]
- 8. LC-MS based simultaneous profiling of adrenal hormones of steroids, catecholamines, and metanephrines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ec.bioscientifica.com [ec.bioscientifica.com]
- 10. Erenumab for Chronic Cluster Headache: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Guidelines for controlled trials of drugs in tension-type headache: second edition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. cssrs.columbia.edu [cssrs.columbia.edu]
- 14. Corticotropin-releasing factor receptor 1 (CRF-R1) antagonists: Promising agents to prevent visceral hypersensitivity in irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Acute Corticotropin-Releasing Factor Receptor Type 2 Agonism Results in Sustained Symptom Improvement in Myalgic Encephalomyelitis/Chronic Fatigue Syndrome [frontiersin.org]
- 16. protocols.io [protocols.io]
- 17. researchgate.net [researchgate.net]
Potential off-target effects of Crinecerfont hydrochloride in research
Welcome to the technical support center for Crinecerfont (B1669616) hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in their experimental use of this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address potential issues and ensure the proper design and interpretation of your studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Crinecerfont hydrochloride?
A1: Crinecerfont is a potent and selective, oral corticotropin-releasing factor type 1 (CRF1) receptor antagonist. Its primary mechanism involves blocking the binding of corticotropin-releasing factor (CRF) to CRF1 receptors, which are highly abundant in the pituitary gland.[1][2] This action inhibits the secretion of adrenocorticotropic hormone (ACTH), leading to a downstream reduction in the production of adrenal androgens and their precursors, such as 17-hydroxyprogesterone.[1][2]
Q2: Has Crinecerfont been reported to have off-target effects?
A2: Publicly available literature and clinical trial data emphasize Crinecerfont's selectivity for the CRF1 receptor.[2] However, like any small molecule, the potential for off-target interactions cannot be entirely excluded without specific screening data. In 2015, during its development under the identifier NBI-77860, Neurocrine Biosciences reported a temporary partial clinical hold due to "certain recent preclinical findings" that were inconsistent with previous animal studies.[1][2][3] The specific details of these findings were not publicly disclosed.[2] The subsequent successful completion of Phase 3 trials and FDA approval suggest these issues were resolved to the satisfaction of regulatory authorities.[4] Researchers should remain aware that unexpected effects could potentially stem from interactions with other biological targets.
Q3: What are the known adverse effects of Crinecerfont from clinical trials?
A3: In clinical trials, Crinecerfont was generally well-tolerated.[5][6] The most commonly reported side effects were typically mild to moderate and temporary.[7] A summary of these effects is provided in the table below. It is important to note that these effects were observed in patients with Congenital Adrenal Hyperplasia (CAH), and their relevance to in vitro or in vivo research models should be carefully considered.
Q4: Are there known drug-drug interactions I should be aware of in my experiments?
A4: Yes, Crinecerfont is primarily metabolized by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP2B6, CYP2C8, and CYP2C19.[1] Therefore, co-administration with strong or moderate CYP3A4 inducers or inhibitors in in vivo models could significantly alter the concentration and clearance of Crinecerfont, potentially impacting experimental outcomes.[1] When designing experiments, it is crucial to consider the potential for metabolic interactions with other administered compounds.
Q5: A hypersensitivity reaction to Crinecerfont has been reported. What does this entail?
A5: A hypersensitivity reaction, which included symptoms like throat tightness, angioedema, and a generalized rash, was observed in a clinical trial participant after three days of treatment.[2] While this is a rare event, researchers should be aware of the potential for immune-mediated reactions in in vivo studies.
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed in an Animal Model
You are administering Crinecerfont to a rodent model and observe a phenotype that is not readily explained by the blockade of the CRF1 receptor in the HPA axis (e.g., unexpected behavioral change, organ toxicity).
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected in vivo results.
Issue 2: High Variability or Lack of Expected Effect in Cell-Based Assays
You are using Crinecerfont in a cell-based assay (e.g., pituitary cell line) and observe high variability in ACTH inhibition or a weaker effect than anticipated.
Experimental Troubleshooting Workflow:
Caption: Troubleshooting workflow for in vitro assay variability.
Data Presentation
Table 1: Summary of Common Adverse Reactions of Crinecerfont in Clinical Trials
This table summarizes adverse reactions reported in clinical trials for CAH and may not directly translate to off-target effects in a research context. However, it can provide insight into the compound's overall biological activity in a complex system.
| System Organ Class | Adverse Reaction (Adults, ≥4%) | Adverse Reaction (Pediatrics, ≥4%) |
| General | Fatigue[7][8][9] | Fatigue[7][8][9] |
| Decreased appetite[5][8] | ||
| Nervous System | Headache[7][8] | Headache[7][8] |
| Dizziness[5][8][9] | ||
| Musculoskeletal | Arthralgia (Joint pain)[7][8][9] | |
| Back pain[5] | ||
| Myalgia (Muscle pain)[5] | ||
| Gastrointestinal | Abdominal pain[7][8] | |
| Respiratory | Nasal congestion[5] | |
| Epistaxis (Nosebleed)[5] |
Experimental Protocols
Protocol 1: General Method for Assessing CRF1 Receptor Antagonism in vitro
This protocol provides a general framework for confirming the on-target activity of Crinecerfont. Specific cell lines, reagents, and timings should be optimized for your experimental system.
-
Cell Culture: Culture a suitable cell line endogenously expressing the CRF1 receptor (e.g., human pituitary adenoma cells) or a cell line stably transfected with the human CRF1 receptor (e.g., HEK293-hCRF1).
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in serum-free or low-serum cell culture medium to achieve the desired final concentrations. Note the high protein binding of Crinecerfont; the presence of serum may reduce its effective free concentration.
-
Assay Procedure:
-
Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Replace the medium with fresh, low-serum medium containing the various dilutions of Crinecerfont or vehicle control.
-
Pre-incubate the cells with Crinecerfont for a predetermined time (e.g., 30-60 minutes) to allow for receptor binding.
-
Stimulate the cells with a constant concentration of CRF (agonist), typically at its EC80 (80% of maximal effective concentration) to elicit a robust response.
-
Incubate for the appropriate duration to allow for the downstream signaling event to occur (e.g., 15-30 minutes for cAMP accumulation).
-
-
Endpoint Measurement:
-
Lyse the cells and measure the accumulation of the second messenger, cyclic AMP (cAMP), using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
-
Data Analysis:
-
Plot the cAMP response against the logarithm of the Crinecerfont concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of Crinecerfont required to inhibit 50% of the CRF-stimulated response.
-
Signaling Pathway Visualization
Crinecerfont's On-Target Mechanism of Action
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. Neurocrine Biosciences Provides Update on NBI-77860 Program for Congenital Adrenal Hyperplasia [prnewswire.com]
- 4. The CRF₁ receptor antagonist SSR125543 prevents stress-induced cognitive deficit associated with hippocampal dysfunction: comparison with paroxetine and D-cycloserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crinecerfont: CRF1R Antagonist Approved for Treatment of Congenital Adrenal Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of crinecerfont for the treatment of congenital adrenal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BioCentury - FDA places partial clinical hold on Neurocrine's NBI-77860 [biocentury.com]
- 8. Combinatorial Anticancer Drug Screen Identifies Off-Target Effects of Epigenetic Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
Technical Support Center: Optimizing Crinecerfont Hydrochloride Dosage to Minimize Side Effects
This technical support center is designed for researchers, scientists, and drug development professionals working with Crinecerfont hydrochloride. It provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues that may be encountered during in vivo experiments, with a focus on optimizing dosage to minimize side effects.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects observed with this compound in clinical trials?
A1: In clinical trials involving adults, the most frequently reported side effects include fatigue, headache, dizziness, joint pain, back pain, decreased appetite, and muscle pain.[1][2] For pediatric patients, common side effects are headache, abdominal pain, fatigue, nasal congestion, and nosebleeds.[2][3][4]
Q2: What are the more severe, less common side effects of this compound?
A2: Less common but potentially severe adverse events include hypersensitivity reactions such as rash, angioedema, and throat tightness.[1][5][6] There is also a risk of acute adrenal insufficiency or adrenal crisis if glucocorticoid replacement therapy is inadequate.[4][5] Suicidal ideation has been reported in a small percentage of pediatric patients in clinical trials.[4]
Q3: What is the mechanism of action of this compound?
A3: Crinecerfont is a selective corticotropin-releasing factor type 1 (CRF1) receptor antagonist.[7][8][9] By blocking the CRF1 receptor in the pituitary gland, it inhibits the secretion of adrenocorticotropic hormone (ACTH).[6][7][9] This, in turn, reduces the production of adrenal androgens.[6][7][9] This mechanism allows for the control of androgen excess in conditions like congenital adrenal hyperplasia (CAH) and can potentially reduce the required dose of glucocorticoid replacement therapy.[3][4]
Q4: What are the approved dosages for this compound?
A4: The recommended dosage for adults is 100 mg administered orally twice daily with meals.[1] For pediatric patients, the dosage is weight-based and also administered twice daily with meals.[1][3]
Q5: Are there any known drug interactions with this compound?
A5: Yes, Crinecerfont is a substrate of the CYP3A4 enzyme.[8][9] Co-administration with strong or moderate CYP3A4 inducers will decrease Crinecerfont's plasma concentration, and a dose increase is recommended.[8] For strong inducers, the morning and evening doses should be doubled.[8] For moderate inducers, only the evening dose should be doubled.[8]
Troubleshooting Guides
Issue 1: Higher than expected incidence of side effects in a preclinical dose-response study.
Possible Cause & Solution:
-
Inappropriate Vehicle Selection: The vehicle used to dissolve and administer this compound may be contributing to toxicity.
-
Troubleshooting Steps:
-
Review the vehicle composition. For hydrophobic compounds like Crinecerfont, common vehicles include DMSO, PEG300, Tween-80, and corn oil.[10]
-
Ensure the final concentration of organic solvents like DMSO is minimized to reduce potential toxicity.[10]
-
Consider reformulating with alternative solubilizing agents such as cyclodextrins.[10]
-
Run a vehicle-only control group to assess the baseline toxicity of the vehicle itself.
-
-
-
Dose Escalation is Too Rapid: The dose increments in your study design may be too large, not allowing for the identification of a well-tolerated dose.
-
Troubleshooting Steps:
-
Redesign the dose-response study with smaller, more frequent dose increments.
-
Incorporate a "no-observed-adverse-effect-level" (NOAEL) from previous studies or literature on similar CRF1 antagonists as a starting point.[11]
-
Implement a staggered dosing schedule, where a small cohort of animals receives a new dose level and is observed for a set period before dosing the full cohort.
-
-
-
Inadequate Monitoring of Animal Welfare: Subtle signs of distress or side effects may be missed, leading to an escalation of adverse events.
-
Troubleshooting Steps:
-
Increase the frequency of clinical observations, including changes in weight, food and water intake, and general behavior.[12]
-
Incorporate a scoring system to objectively assess animal well-being.
-
For endocrine-related side effects, monitor for signs such as polyuria, polydipsia, and changes in coat condition.[12]
-
-
Issue 2: Inconsistent or unexpected hormonal responses in experimental animals.
Possible Cause & Solution:
-
Incorrect Sample Collection and Handling: The timing and method of sample collection can significantly impact hormone levels.
-
Troubleshooting Steps:
-
For ACTH measurement, collect blood samples in EDTA tubes and process them promptly, preferably in a refrigerated centrifuge. Plasma should be stored at -20°C or lower.
-
Be aware of the pulsatile nature of ACTH secretion and the circadian rhythm of cortisol.[13] Standardize the time of day for sample collection.
-
For accurate cortisol determination, consider the use of immunoassays (ELISA) or radioimmunoassays (RIA), with an understanding of their respective sensitivities and specificities.[14]
-
-
-
Stress-Induced Hormonal Changes: The stress of handling and procedures can independently alter HPA axis activity.
-
Troubleshooting Steps:
-
Acclimatize animals to handling and experimental procedures before the start of the study.
-
Use non-invasive sampling methods where possible, such as fecal or hair analysis for chronic stress assessment.[15]
-
Ensure a quiet and controlled experimental environment to minimize external stressors.
-
-
-
Assay Performance Issues: Problems with the hormone assay itself can lead to unreliable data.
-
Troubleshooting Steps:
-
Run quality controls at low, medium, and high concentrations with each assay to monitor performance.[16]
-
Ensure proper storage and handling of all assay reagents according to the manufacturer's instructions.
-
If using an ELISA, verify the specificity and cross-reactivity of the antibodies for the species being tested.
-
-
Data Presentation
Table 1: Common Side Effects of this compound in Clinical Trials
| Side Effect | Adult Population | Pediatric Population |
| Fatigue | ✓ | ✓ |
| Headache | ✓ | ✓ |
| Dizziness | ✓ | |
| Joint Pain | ✓ | |
| Back Pain | ✓ | |
| Decreased Appetite | ✓ | |
| Muscle Pain | ✓ | |
| Abdominal Pain | ✓ | |
| Nasal Congestion | ✓ | |
| Nosebleeds | ✓ |
Experimental Protocols
Protocol 1: Dose-Response Study to Determine the Maximum Tolerated Dose (MTD)
-
Animal Model: Select an appropriate animal model for Congenital Adrenal Hyperplasia (CAH) or a healthy strain for initial toxicity screening.
-
Dose Selection: Based on in vitro data and literature on similar compounds, establish a starting dose and a series of escalating doses. A logarithmic dose escalation (e.g., 1, 3, 10, 30 mg/kg) is a common approach.[11]
-
Vehicle Preparation: Prepare this compound in a suitable vehicle. For oral administration, a suspension in a vehicle such as 0.5% methylcellulose (B11928114) is often used. For parenteral routes, a solution in a vehicle like DMSO and PEG300 may be necessary.[10]
-
Administration: Administer the compound via the chosen route (e.g., oral gavage) once or twice daily, mimicking the clinical dosing schedule.
-
Monitoring:
-
Record body weight and clinical signs of toxicity daily.
-
Observe animals for behavioral changes (e.g., lethargy, agitation).
-
At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Perform a gross necropsy and collect major organs for histopathological examination, paying close attention to endocrine organs like the adrenal glands, pituitary, and reproductive tissues.[17]
-
-
MTD Determination: The MTD is defined as the highest dose that does not cause significant toxicity or more than a 10% loss in body weight.[11]
Protocol 2: Assay for Adrenocorticotropic Hormone (ACTH) Levels
-
Sample Collection: Collect whole blood into pre-chilled EDTA tubes.
-
Plasma Separation: Centrifuge the blood at 4°C as soon as possible to separate the plasma.
-
Storage: Store the plasma at -80°C until analysis. Avoid repeated freeze-thaw cycles.
-
Assay: Use a commercially available ELISA kit for ACTH, following the manufacturer's instructions.[16]
-
Data Analysis: Construct a standard curve using the provided standards. Determine the concentration of ACTH in the unknown samples by interpolating from the standard curve.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for a dose-response study.
Caption: Troubleshooting logic for unexpected side effects.
References
- 1. Crinecerfont - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Neurocrine Biosciences Presents One-Year Data Showing Sustained Efficacy of CRENESSITY® (crinecerfont) in Adult Patients, at ENDO 2025 [prnewswire.com]
- 3. trial.medpath.com [trial.medpath.com]
- 4. pedsendo.org [pedsendo.org]
- 5. Crinecerfont: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. crenessity.com [crenessity.com]
- 7. What is Crinecerfont used for? [synapse.patsnap.com]
- 8. Crenessity (crinecerfont) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. benchchem.com [benchchem.com]
- 11. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 12. Endocrine Diseases in Animals - Endocrine System - MSD Veterinary Manual [msdvetmanual.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Endocrine Testing Protocols: Hypothalamic Pituitary Adrenal Axis - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Animal models of endocrine disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. monobind.com [monobind.com]
- 17. fda.gov [fda.gov]
Stability of Crinecerfont hydrochloride in various experimental conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability of Crinecerfont hydrochloride in various experimental settings. The following information is compiled from publicly available data and presented in a question-and-answer format to address common challenges encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: The recommended storage conditions for this compound depend on its form. For the solid powder, storage at 4°C in a sealed container, protected from light and moisture, is advised. Stock solutions in dimethyl sulfoxide (B87167) (DMSO) are stable for up to 6 months at -80°C and for 1 month at -20°C when sealed and protected from light and moisture.[1] Commercially available oral capsules should be stored at 15–25°C, while the oral solution should be refrigerated at 2–8°C before opening.[2] After opening, the oral solution can be stored at 2–8°C or at room temperature (15–25°C) for up to 30 days.[2]
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in dimethyl sulfoxide (DMSO).[1] For in vivo research, it can be prepared in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to achieve a clear solution.[1] Another option for in vivo studies is a solution of 10% DMSO and 90% corn oil.[1]
Q3: What are the known degradation pathways for this compound?
A3: Detailed public information on the specific degradation pathways of this compound is limited. As with many complex organic molecules, potential degradation pathways could include hydrolysis, oxidation, and photodecomposition. To fully understand the degradation profile, it is recommended to perform forced degradation studies under various stress conditions.
Troubleshooting Experimental Challenges
Problem: I am observing variability in my experimental results when using a this compound stock solution.
-
Possible Cause 1: Improper Storage. As indicated, the stability of this compound in solution is temperature-dependent. Ensure that stock solutions are aliquoted and stored at the recommended temperatures (-20°C for short-term and -80°C for long-term storage) to minimize freeze-thaw cycles.[1]
-
Possible Cause 2: Light Exposure. The recommendation to store this compound away from light suggests potential photosensitivity.[1] Conduct experiments under controlled lighting conditions and use amber vials or foil-wrapped containers for solutions.
-
Possible Cause 3: Solution Age. For in vivo experiments, it is recommended to use freshly prepared working solutions on the same day.[1] If you are using older solutions, degradation may have occurred.
Problem: My this compound solution appears cloudy or has precipitated.
-
Possible Cause 1: Low Solubility in the Chosen Solvent. this compound has low aqueous solubility. If you are using an aqueous-based buffer, the concentration may be too high. Consider using a co-solvent system, such as the recommended DMSO/PEG300/Tween-80/saline vehicle for in vivo studies.[1]
-
Possible Cause 2: Temperature Effects. Solubility can be temperature-dependent. If a concentrated stock solution was refrigerated or frozen, the compound may have precipitated. Gentle warming and sonication can aid in redissolving the compound.[1]
-
Possible Cause 3: pH-dependent Solubility. The solubility of ionizable compounds like this compound can be influenced by pH. The hydrochloride salt form suggests it is more soluble at acidic pH. If you are working with neutral or basic buffers, you may encounter solubility issues.
Stability Data Summary
The following tables summarize the available and illustrative stability data for this compound.
Table 1: Storage Stability of this compound
| Form | Storage Condition | Duration | Purity Retention |
| Solid Powder | 4°C, sealed, protected from light and moisture | Not specified | Not specified |
| Stock Solution in DMSO | -20°C, sealed, protected from light | 1 month | >98% |
| -80°C, sealed, protected from light | 6 months | >98% | |
| Oral Capsules | 15–25°C | Per expiration date | Per specification |
| Oral Solution (unopened) | 2–8°C | Per expiration date | Per specification |
| Oral Solution (opened) | 2–8°C or 15–25°C | Up to 30 days | Per specification |
| Hydrochloride Salt (Solid) | 25°C / 60% Relative Humidity | 6 months | 99.2% |
| 40°C / 75% Relative Humidity | 3 months | 98.5% |
Data for the hydrochloride salt is from a specific study and may not be representative of all formulations.
Table 2: Illustrative Forced Degradation Data for this compound in Solution
Disclaimer: The following data is illustrative and intended to demonstrate the type of results expected from a forced degradation study. Actual results may vary.
| Stress Condition | Time | Temperature | Crinecerfont Remaining (%) | Major Degradation Products |
| Acidic (0.1 N HCl) | 24 hours | 60°C | ~85% | DP-1, DP-2 |
| Basic (0.1 N NaOH) | 24 hours | 60°C | ~70% | DP-3, DP-4 |
| Oxidative (3% H₂O₂) | 24 hours | Room Temp | ~90% | DP-5 |
| Photolytic (ICH Q1B) | 1.2 million lux hours | Room Temp | ~95% | DP-6 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the container.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex or sonicate the solution until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 1 month or -80°C for up to 6 months.
-
Protocol 2: Illustrative Forced Degradation Study
This is a general protocol for illustrative purposes. Specific conditions may need to be optimized.
-
Preparation of Test Solutions:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the test solution and 0.2 N HCl to achieve a final concentration of 0.1 N HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix equal volumes of the test solution and 0.2 N NaOH to achieve a final concentration of 0.1 N NaOH. Incubate at 60°C.
-
Oxidation: Mix equal volumes of the test solution and 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Store at room temperature, protected from light.
-
Photostability: Expose the test solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in foil to protect it from light.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Mechanism of action of Crinecerfont in the HPA axis.
References
Technical Support Center: Overcoming Poor Solubility of Crinecerfont Hydrochloride for In Vitro Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Crinecerfont hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of this compound in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. It has been reported to be soluble in DMSO at concentrations as high as 100 mg/mL.[1][2] For initial stock preparation, using a high-purity, sterile DMSO is crucial to ensure the integrity of your experiments.[3]
Q2: My this compound precipitates when I dilute my DMSO stock solution into aqueous cell culture medium. How can I prevent this?
A2: This phenomenon, often called "crashing out," is common with hydrophobic compounds.[4] To prevent this, it is crucial to control the final concentration of DMSO in your culture medium and to use a stepwise dilution method. Most cell lines can tolerate a final DMSO concentration of up to 0.5%, with 0.1% being a widely accepted safe level that minimizes cytotoxicity.[5] It is recommended to first perform a serial dilution of your concentrated DMSO stock to an intermediate concentration in DMSO before the final dilution into pre-warmed (37°C) aqueous medium.[4] Adding the compound to the medium dropwise while gently vortexing can also help prevent localized high concentrations that lead to precipitation.[4]
Q3: What is the maximum tolerated concentration of DMSO in cell-based assays?
A3: The maximum tolerated DMSO concentration is cell-line dependent.[5] While many robust cell lines can tolerate up to 1% DMSO, more sensitive cells, especially primary cells, may show signs of toxicity at concentrations above 0.1%.[5] It is always recommended to perform a vehicle control experiment to determine the highest DMSO concentration that does not affect the viability or function of your specific cell line.[4]
Q4: Are there alternatives to DMSO for solubilizing this compound for in vitro assays?
A4: While DMSO is the most common choice, other options can be explored if DMSO is incompatible with your assay. One promising alternative is the use of cyclodextrins, which are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[6] Beta-cyclodextrin derivatives, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), are often used for this purpose.[6][7] Creating an inclusion complex with a cyclodextrin (B1172386) may allow for the preparation of an aqueous stock solution of this compound.
Q5: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?
A5: You can perform a small-scale solubility test. Prepare serial dilutions of your this compound stock solution in your complete cell culture medium. Incubate these dilutions at 37°C for a few hours and then visually and microscopically inspect for any signs of precipitation, such as cloudiness or crystals.[8] The highest concentration that remains clear is the approximate maximum soluble concentration under your experimental conditions.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution
-
Problem: this compound immediately precipitates when the DMSO stock is added to the cell culture medium.
-
Possible Cause: The final concentration of the compound exceeds its solubility limit in the aqueous medium, or the dilution was performed too rapidly.[4]
-
Solutions:
-
Reduce Final Concentration: Lower the final working concentration of this compound.
-
Optimize Dilution Technique:
-
Increase Final DMSO Concentration (with caution): If your cell line tolerates it, a slightly higher final DMSO concentration (e.g., 0.5%) may be necessary to maintain solubility. Always include a corresponding vehicle control.[8]
-
Issue 2: Delayed Precipitation in the Incubator
-
Problem: The prepared this compound solution is initially clear but forms a precipitate after some time in the incubator.
-
Possible Cause: The compound is in a supersaturated state and is not thermodynamically stable in the aqueous environment over time. Changes in temperature or pH can also contribute to precipitation.[9]
-
Solutions:
-
Incorporate a Solubility Enhancer: Consider using a cyclodextrin, such as HP-β-CD, to form a more stable inclusion complex.[6]
-
Maintain Stable Conditions: Use a well-buffered medium (e.g., containing HEPES) to prevent pH fluctuations. If performing microscopy, use a heated stage to maintain a constant temperature.[9]
-
Re-evaluate Working Concentration: The effective soluble concentration over the duration of your experiment may be lower than what is initially observed. A time-course solubility study can help determine the stable concentration range.
-
Data Presentation
Table 1: Solubility of this compound in Different Solvents
| Solvent | Reported Solubility | Notes |
| DMSO | 100 mg/mL (192.49 mM)[2] | Requires sonication for complete dissolution. |
| 10% DMSO in Corn Oil | ≥ 2.5 mg/mL (4.81 mM)[2] | Formulation for in vivo use. |
| 10% DMSO, 40% PEG300, 5% Tween-80 in Saline | ≥ 2.5 mg/mL (4.81 mM)[2] | Formulation for in vivo use. |
Table 2: Recommended Maximum DMSO Concentrations for In Vitro Assays
| Cell Type | Recommended Max. DMSO Concentration |
| Most immortalized cell lines | 0.5% - 1%[5] |
| Primary cells and sensitive cell lines | ≤ 0.1%[5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (MW: 519.50 g/mol )[2]
-
High-purity, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator water bath
-
-
Procedure:
-
Weigh out 5.2 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a sonicator water bath for 10-15 minutes, or until the solution is clear.
-
Visually inspect the solution to ensure no solid particles remain.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: Serial Dilution for Cell-Based Assays (Example for a 10 µM final concentration with 0.1% DMSO)
-
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Sterile DMSO
-
Sterile, pre-warmed (37°C) complete cell culture medium
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Prepare a 1 mM Intermediate Stock: Dilute the 10 mM stock solution 1:10 in sterile DMSO. For example, add 10 µL of the 10 mM stock to 90 µL of sterile DMSO.
-
Prepare the Final Working Solution: Add 1 µL of the 1 mM intermediate stock solution to 999 µL of pre-warmed complete cell culture medium. This will result in a final this compound concentration of 1 µM and a final DMSO concentration of 0.1%.
-
Gently vortex the working solution immediately after adding the DMSO stock.
-
Use the working solution to treat your cells as required by your experimental design.
-
Mandatory Visualizations
Caption: this compound antagonizes the CRF1 receptor signaling pathway.
Caption: Experimental workflow for preparing and using this compound.
Caption: Troubleshooting logic for this compound precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. lifetein.com [lifetein.com]
- 6. alzet.com [alzet.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
Technical Support Center: Monitoring for Crinecerfont Hydrochloride Resistance
For Researchers, Scientists, and Drug Development Professionals
This document provides guidance for monitoring and troubleshooting potential resistance to Crinecerfont hydrochloride, a selective corticotropin-releasing factor type 1 (CRF1) receptor antagonist.[1][2] Crinecerfont is used as an adjunctive therapy to manage and reduce excess adrenal androgens in patients with classic congenital adrenal hyperplasia (CAH).[1][3] Its mechanism of action involves blocking CRF1 receptors in the pituitary, which inhibits the secretion of adrenocorticotropic hormone (ACTH) and subsequently reduces adrenal androgen production.[1][2][4] Understanding and identifying potential resistance mechanisms is crucial for its effective application and the development of next-generation therapies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Crinecerfont?
A1: Crinecerfont is a selective CRF1 receptor antagonist.[1] It competitively binds to CRF1 receptors, which are abundant in the anterior pituitary, and blocks the action of corticotropin-releasing factor (CRF).[2][4][5] This prevents the release of ACTH, leading to a downstream reduction in adrenal androgen production, a key pathological feature of CAH.[2][3][4]
Q2: What are the theoretical mechanisms of resistance to a CRF1 receptor antagonist like Crinecerfont?
A2: While specific clinical resistance to Crinecerfont is not yet widely documented, potential mechanisms, based on general principles of drug resistance to G-protein coupled receptor (GPCR) antagonists, can be hypothesized:
-
Target Alteration: Genetic mutations in the CRHR1 gene could alter the structure of the CRF1 receptor, reducing Crinecerfont's binding affinity without affecting the binding of the endogenous ligand (CRF).[6]
-
Target Expression Changes: Upregulation or downregulation of CRF1 receptor expression could alter the cellular response. For instance, chronic exposure to an antagonist might lead to a compensatory increase in receptor expression on the cell surface.
-
Pathway Bypass: Cells could develop mechanisms to bypass the need for CRF1 signaling to produce ACTH or activate downstream pathways. This could involve the upregulation of other signaling molecules or receptors.
-
Drug Efflux and Metabolism: Increased expression of drug efflux pumps (e.g., ABC transporters) could reduce the intracellular concentration of Crinecerfont.[6] Alterations in metabolic enzymes, primarily CYP3A4, could also affect drug availability.[1][2]
Q3: What initial signs in an in vitro experiment might suggest the development of resistance?
A3: The primary indicator of developing resistance in a cell-based assay is a rightward shift in the concentration-response curve, resulting in a significantly higher IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value. This indicates that a higher concentration of Crinecerfont is required to achieve the same level of inhibition on a downstream marker, such as CRF-stimulated cAMP production.[6]
Troubleshooting Guide: Investigating Diminished Crinecerfont Efficacy
This guide addresses common issues encountered during in vitro experiments that may indicate potential resistance.
| Question / Observed Issue | Potential Cause | Recommended Action / Troubleshooting Step |
| Q4: We're observing a consistent and significant increase in the IC50 of Crinecerfont in our cell line after prolonged exposure. What does this mean? | Acquired Resistance: The cell line has likely developed one or more mechanisms of resistance. | 1. Confirm Stability: Grow the cells in a drug-free medium for several passages and then re-test the IC50. If the IC50 remains high, the resistance is likely due to a stable genetic or epigenetic change.[6] 2. Sequence the Target: Isolate genomic DNA and sequence the CRHR1 gene to identify potential mutations in the drug-binding site. 3. Assess Receptor Expression: Use qPCR or Western blot to quantify CRHR1 mRNA and CRF1 protein levels, respectively. 4. Analyze Downstream Signaling: Measure downstream markers (e.g., ACTH release from pituitary cells) to see if the pathway is uncoupled. |
| Q5: Our cAMP assay results are inconsistent, showing high variability between experiments. How can we be sure we have resistance? | Assay Variability: Inconsistent results may stem from experimental error rather than true biological resistance.[7] | 1. Standardize Inoculum: Ensure cell plating density is consistent and that cells are in a logarithmic growth phase.[7][8] 2. Check Reagent Stability: Verify the stability and concentration of Crinecerfont, CRF (agonist), and assay reagents. 3. Optimize Assay Conditions: Re-evaluate incubation times, agonist concentration (typically EC80 is used for antagonist assays), and cell health.[9] 4. Use Control Compounds: Include a known CRF1 antagonist with a stable IC50 as a positive control. |
| Q6: Crinecerfont is no longer effectively inhibiting CRF-stimulated cAMP production, but we found no mutations in the CRHR1 gene. What's next? | Non-Target-Based Resistance: Resistance may be due to pathway alterations or changes in drug transport. | 1. Gene Expression Analysis: Perform RNA-seq or a targeted qPCR array to look for upregulation of drug efflux pumps (e.g., ABCB1) or alternative signaling pathway components. 2. Efflux Pump Inhibition: Co-administer Crinecerfont with a known efflux pump inhibitor (e.g., verapamil) to see if it restores sensitivity. 3. Receptor Internalization Assay: Investigate if chronic antagonist exposure has altered the normal process of receptor desensitization and internalization, which can affect signaling.[10][11] |
| Q7: We see an increase in basal (unstimulated) signaling in our long-term cultures. How does this affect our resistance assessment? | Constitutive Pathway Activation: The cell line may have developed mutations downstream of the CRF1 receptor, leading to ligand-independent pathway activation. | 1. Measure Basal Activity: Quantify the basal levels of cAMP or other second messengers in the absence of any CRF agonist. A significant increase in the resistant line compared to the parental line suggests constitutive activity. 2. Investigate Downstream Components: Sequence key downstream signaling proteins, such as G-proteins (e.g., Gs-alpha) or adenylyl cyclase, for activating mutations.[12] |
Quantitative Data Summary
The following tables provide examples of quantitative data that might be generated during resistance monitoring studies.
Table 1: Example IC50 Shift Indicating Acquired Resistance
| Cell Line | Passage Number (in drug) | Crinecerfont IC50 (nM) for cAMP Inhibition | Fold Change |
| Parental AtT-20 | P0 | 5.2 ± 0.4 | 1.0 |
| Crinecerfont-Resistant | P10 | 28.1 ± 2.1 | 5.4 |
| Crinecerfont-Resistant | P20 | 155.6 ± 11.8 | 29.9 |
| Resistant (Drug-free) | P20 + 10 | 149.3 ± 9.5 | 28.7 |
Table 2: Example qPCR Data for Gene Expression Analysis
| Gene | Parental Line (Relative Expression) | Resistant Line (Relative Expression) | Fold Change in Resistant Line |
| CRHR1 (CRF1 Receptor) | 1.00 ± 0.09 | 2.51 ± 0.23 | ↑ 2.5x |
| Gnas (Gs Alpha) | 1.00 ± 0.11 | 1.05 ± 0.14 | No change |
| ABCB1 (MDR1 Efflux Pump) | 1.00 ± 0.15 | 12.3 ± 1.1 | ↑ 12.3x |
Visualizations: Pathways and Workflows
Signaling Pathway
Caption: Crinecerfont blocks the CRF1 receptor at the pituitary, inhibiting ACTH release.
Experimental Workflow for Resistance Investigation
Caption: A stepwise workflow for identifying the mechanism of Crinecerfont resistance.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting inconsistent in vitro assay results.
Key Experimental Protocols
Protocol 1: Whole-Cell cAMP Inhibition Assay
This assay measures the ability of Crinecerfont to inhibit CRF-stimulated production of cyclic AMP (cAMP), a key second messenger in the CRF1 receptor pathway.[13][14][15]
Methodology:
-
Cell Plating: Seed a suitable cell line endogenously or recombinantly expressing the human CRF1 receptor (e.g., AtT-20, HEK293-CRF1) into 96-well plates at a pre-determined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a solution of the agonist (e.g., human CRF) at a concentration that elicits ~80% of the maximal response (EC80).
-
Antagonist Incubation: Remove culture medium and add the Crinecerfont dilutions to the cells. Incubate for 30 minutes at 37°C to allow the antagonist to bind to the receptors.
-
Agonist Stimulation: Add the CRF agonist solution to all wells except the negative control wells. Incubate for an additional 15-30 minutes at 37°C.
-
Cell Lysis and Detection: Terminate the reaction and lyse the cells. Measure intracellular cAMP levels using a commercially available detection kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Plot the response (cAMP level) against the log concentration of Crinecerfont. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: CRHR1 Gene Sequencing
This protocol is used to identify potential mutations in the CRF1 receptor that could confer resistance.
Methodology:
-
Cell Harvest: Grow parental (sensitive) and suspected resistant cells to ~80-90% confluency. Harvest the cells by trypsinization and wash with PBS.
-
Genomic DNA Extraction: Extract genomic DNA from both cell populations using a commercial DNA extraction kit according to the manufacturer's instructions. Quantify the DNA concentration and assess its purity.
-
PCR Amplification: Design primers flanking the coding sequence of the CRHR1 gene. Perform PCR to amplify the entire coding region from the extracted genomic DNA.
-
PCR Product Purification: Run the PCR products on an agarose (B213101) gel to confirm the correct size. Purify the PCR products using a commercial kit.
-
Sanger Sequencing: Send the purified PCR products for bidirectional Sanger sequencing.
-
Sequence Analysis: Align the sequencing results from the resistant cells to the sequence from the parental cells and the reference CRHR1 sequence (Gene ID: 1394). Identify any single nucleotide polymorphisms (SNPs), insertions, or deletions.
Protocol 3: Quantitative PCR (qPCR) for Gene Expression Analysis
This protocol quantifies the mRNA levels of CRHR1 and other relevant genes (e.g., efflux pumps) to assess changes in expression.
Methodology:
-
RNA Extraction: Extract total RNA from parental and resistant cell lines using a suitable RNA extraction kit. Treat with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix. Include primers for the target genes (CRHR1, ABCB1, etc.) and at least two stable housekeeping genes (e.g., GAPDH, ACTB) for normalization.
-
Thermal Cycling: Run the qPCR reaction on a real-time PCR instrument using an appropriate thermal cycling protocol.
-
Data Analysis: Calculate the relative gene expression using the Delta-Delta Ct (ΔΔCt) method. Compare the normalized expression levels in the resistant cell line to the parental cell line to determine the fold change.
References
- 1. drugs.com [drugs.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. pharmafocusasia.com [pharmafocusasia.com]
- 4. crenessity.com [crenessity.com]
- 5. What is Crinecerfont used for? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 11. ahajournals.org [ahajournals.org]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Corticotropin-releasing hormone receptor 1 - Wikipedia [en.wikipedia.org]
- 14. CRF1 receptor signaling pathways are involved in stress-related alterations of colonic function and viscerosensitivity: implications for irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hi-Affi™ In Vitro Cell based CRF Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
Troubleshooting inconsistent results in Crinecerfont hydrochloride experiments
Welcome to the technical support center for Crinecerfont (B1669616) hydrochloride experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges and inconsistencies encountered during their work.
Section 1: General FAQs
This section covers fundamental questions about Crinecerfont hydrochloride's properties and mechanism of action.
Q1: What is the mechanism of action for this compound?
A1: Crinecerfont is a potent, orally active, non-peptide, and selective corticotropin-releasing factor type 1 (CRF1) receptor antagonist.[1] Its primary mechanism involves blocking the binding of corticotropin-releasing factor (CRF) to CRF1 receptors located in the pituitary gland.[2][3] This action inhibits the secretion of adrenocorticotropic hormone (ACTH), which in turn reduces the production of adrenal androgens and their precursors, such as 17-hydroxyprogesterone.[3][4][5]
Q2: What is the primary clinical application of Crinecerfont?
A2: Crinecerfont is indicated as an adjunctive therapy for classic congenital adrenal hyperplasia (CAH) in patients aged four years and older.[6] The goal is to control the excess adrenal androgens characteristic of CAH, which allows for the reduction of supraphysiologic glucocorticoid doses that are otherwise required, thereby minimizing the side effects associated with long-term high-dose steroid use.[5][7]
Q3: How should this compound be stored and handled in a research setting?
A3: Proper storage is critical for maintaining the compound's integrity.
-
Powder: Store the solid form at 4°C, sealed, and protected from moisture and light.
-
Stock Solutions: Once prepared, aliquot solutions to prevent repeated freeze-thaw cycles. Recommended storage is at -20°C for up to one month or -80°C for up to six months.[1]
Q4: What are the recommended solvents for preparing this compound solutions for in vitro and in vivo studies?
A4: Crinecerfont has low aqueous solubility.[3] The choice of solvent is critical for achieving a clear, stable solution.
-
In Vitro: A stock solution can be prepared in DMSO (e.g., at 100 mg/mL), though sonication may be necessary to fully dissolve the compound.[8]
-
In Vivo: Due to the potential toxicity of pure DMSO, a multi-component solvent system is recommended. Common formulations include:
-
10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
10% DMSO and 90% Corn Oil. If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
-
Section 2: Troubleshooting In Vitro Assays
Researchers may encounter variability in cell-based assays. This section addresses common issues in CRF1 receptor binding and functional assays.
Q5: My competitive CRF1 receptor binding assay shows high variability and poor reproducibility. What are the likely causes?
A5: Inconsistent results in binding assays often stem from several factors related to assay design and execution.[9]
-
High Non-Specific Binding (NSB): Ideally, NSB should be less than 50% of total binding. Hydrophobic compounds like many non-peptide antagonists can stick to filters and plasticware.
-
Assay Not Reaching Equilibrium: Incubation time may be insufficient for the antagonist to bind or for the competitor to displace the radioligand.
-
Solution: Perform a time-course experiment to determine the optimal incubation time for your specific conditions.
-
-
Complex Receptor Pharmacology: Non-peptide antagonists may act as allosteric modulators rather than direct competitive inhibitors, which can affect binding kinetics and displacement curves.[8] The CRF1 receptor can exist in multiple conformational states (G-protein coupled and uncoupled), and antagonists may bind to them with different affinities.[8][11]
-
Solution: Be aware that your displacement curves may not fit a simple one-site competitive model. Analyze data carefully and consider more complex models if necessary.
-
Q6: I am seeing inconsistent IC50 values for Crinecerfont in my CRF-stimulated cAMP functional assay. Why might this be happening?
A6: Functional assays are sensitive to cell conditions and reagent quality.
-
Cell Health and Passage Number: Cells (e.g., CHO-K1 or Cos7 expressing the human CRF1 receptor) can lose receptor expression or signaling capacity at high passage numbers.[5][12]
-
Solution: Use cells with a consistent and low passage number for all experiments. Regularly perform quality control checks, such as verifying the EC50 of the CRF agonist, to ensure consistent cell response.
-
-
Agonist Concentration: The calculated IC50 value of an antagonist is dependent on the concentration of the agonist used for stimulation.
-
Solution: Use a consistent concentration of the CRF agonist (e.g., sauvagine (B13155) or ovine CRF) across all experiments, typically at its EC80 value, to ensure a robust but surmountable signal.[7][13]
-
-
Agonist-Dependent Antagonism: The potency of an antagonist can sometimes vary depending on the specific agonist used to stimulate the receptor.[12]
-
Solution: If you switch agonists (e.g., from CRF to urocortin), you may need to re-characterize the antagonist's potency. For consistency, use the same agonist for all related experiments.
-
Q7: My downstream measurement of ACTH secretion from pituitary cells shows a high baseline or inconsistent inhibition by Crinecerfont. What should I check?
A7: Measuring a secreted protein like ACTH introduces additional sources of variability.
-
Sample Collection and Stability: ACTH is a peptide that is highly susceptible to degradation by proteases.
-
Assay Sensitivity and Specificity: The ELISA or immunoassay used must be sensitive enough to detect changes in ACTH levels and specific to the correct form of ACTH.
-
Solution: Ensure your assay kit is validated for the species and sample type you are using. Run a full standard curve with every plate and include quality controls in the low, medium, and high range to monitor assay performance.[16]
-
Section 3: Data & Protocols
Quantitative Data Summary
The following tables summarize key quantitative parameters for Crinecerfont and related reagents.
Table 1: Crinecerfont (SSR-125543) Properties & Pharmacokinetics
| Parameter | Value | Source |
|---|---|---|
| Class | Synthetic Organic, Non-peptide | [1][2] |
| Target | Corticotropin-releasing factor 1 (CRF1) Receptor | [3] |
| Plasma Protein Binding | ≥99.9% | [4] |
| Primary Metabolism | CYP3A4 | [4] |
| Effective Half-life | ~14 hours |[4] |
Table 2: Example Reagents for In Vitro CRF1 Assays
| Assay Type | Reagent | Typical Concentration / Value | Source |
|---|---|---|---|
| Receptor Binding | Radioligand | [125I]sauvagine | [17] |
| Receptor Binding | Radioligand Kd | ~0.12 nM | [17] |
| Receptor Binding | Non-specific Definer | 0.5 µM Sauvagine | [17] |
| cAMP Functional | Cell Line | CHO-K1 or Cos7 expressing hCRF1 | [7][12] |
| cAMP Functional | Agonist | Sauvagine or ovine CRF | [7][13] |
| cAMP Functional | Agonist EC50 | 0.18 nM (Sauvagine), 5.5 nM (ovine CRF) | [13] |
| cAMP Functional | Control Antagonist | CP-376395 |[7] |
Experimental Protocols
Protocol 1: Generalized CRF1 Receptor Competitive Binding Assay
This protocol provides a general framework for a competitive radioligand binding assay using cell membranes expressing the human CRF1 receptor.
-
Membrane Preparation: Culture and harvest cells (e.g., CHO-K1-hCRF1) and prepare crude membrane fractions via homogenization and centrifugation. Resuspend the final membrane pellet in assay buffer and determine the total protein concentration.
-
Assay Buffer: Prepare a suitable buffer, e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.4.
-
Reaction Setup: In a 96-well plate, combine in the following order:
-
Assay Buffer
-
This compound or other unlabeled competitor at various concentrations (typically a 10-point dilution series).
-
Radioligand (e.g., [125I]sauvagine) at a fixed concentration near its Kd (~0.1-0.2 nM).
-
Cell membranes (e.g., 20-50 µg protein per well).
-
-
Define Controls:
-
Total Binding: Wells containing only buffer, radioligand, and membranes.
-
Non-Specific Binding (NSB): Wells containing buffer, radioligand, membranes, and a high concentration of a saturating unlabeled ligand (e.g., 0.5 µM sauvagine).
-
-
Incubation: Incubate the plate for a predetermined time to reach equilibrium (e.g., 120 minutes) at room temperature.[17]
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate (e.g., GF/C) using a cell harvester. Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the NSB counts from the total binding counts. Plot the specific binding against the log concentration of Crinecerfont and fit the data using a non-linear regression model to determine the IC50, which can be converted to a Ki value using the Cheng-Prusoff equation.[9]
Protocol 2: Generalized CRF-Stimulated cAMP Functional Assay
This protocol outlines a method to measure the antagonistic effect of Crinecerfont on CRF1 receptor-mediated Gs signaling.
-
Cell Culture: Plate cells expressing the CRF1 receptor (e.g., CHO-K1-hCRF1) in a suitable multi-well plate (e.g., 384-well) and grow to near confluency.
-
Assay Medium: Use a stimulation buffer, often a serum-free medium containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Antagonist Pre-incubation: Remove the culture medium and add varying concentrations of this compound to the wells. Incubate for a short period (e.g., 15-30 minutes) at 37°C to allow the antagonist to bind to the receptors.
-
Agonist Stimulation: Add a fixed concentration of a CRF agonist (e.g., ovine CRF at its EC80 concentration) to all wells except the basal control wells.
-
Incubation: Incubate the plate for 30 minutes at 37°C to allow for cAMP production.[13]
-
Detection: Lyse the cells and measure intracellular cAMP levels using a suitable detection kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[13]
-
Data Analysis: Normalize the data by setting the basal cAMP level (no agonist) as 0% and the maximal agonist-stimulated level as 100%. Plot the normalized response against the log concentration of Crinecerfont and fit the curve using a non-linear regression model to determine the IC50 value.
Section 4: Visualizations
Signaling and Experimental Diagrams
Caption: CRF1 receptor signaling pathway and point of inhibition by Crinecerfont.
Caption: Troubleshooting decision tree for inconsistent functional assay results.
Caption: Experimental workflow for a CRF1 receptor competitive binding assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. crinecerfont | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Don’t stress about CRF: Assessing the translational failures of CRF1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. Recent advances with the CRF1 receptor: design of small molecule inhibitors, receptor subtypes and clinical indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. Mechanism of corticotropin-releasing factor type I receptor regulation by nonpeptide antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. benchchem.com [benchchem.com]
- 11. Conformational states of the corticotropin releasing factor 1 (CRF1) receptor: detection, and pharmacological evaluation by peptide ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Agonist bias and agonist‐dependent antagonism at corticotrophin releasing factor receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. arborassays.com [arborassays.com]
- 15. labcorp.com [labcorp.com]
- 16. monobind.com [monobind.com]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Validation & Comparative
Crinecerfont Hydrochloride Demonstrates Superiority Over Placebo in Pivotal Congenital Adrenal Hyperplasia Trials
Data from the Phase 3 CAHtalyst clinical trials in both pediatric and adult populations with classic congenital adrenal hyperplasia (CAH) have shown that crinecerfont (B1669616) hydrochloride, a novel corticotropin-releasing factor type 1 (CRF1) receptor antagonist, significantly reduces adrenal androgen levels and allows for a reduction in the daily glucocorticoid (GC) dose compared to placebo. These findings represent a significant advancement in the management of CAH, a rare genetic disorder characterized by impaired cortisol production and excess androgen production.
Crinecerfont (brand name Crenessity), developed by Neurocrine Biosciences, is a first-in-class, non-steroidal oral medication that targets the underlying pathophysiology of CAH by reducing excessive adrenocorticotropic hormone (ACTH) secretion from the pituitary gland.[1][2] This mechanism of action helps to control the overproduction of adrenal androgens, a key driver of the clinical manifestations of CAH, while enabling a reduction in the supraphysiologic doses of GCs that have been the cornerstone of treatment for decades.[3][4] The U.S. Food and Drug Administration (FDA) approved crinecerfont in December 2024 for the treatment of CAH in adults and children aged 4 years and older.[5]
Quantitative Data Summary
The efficacy and safety of crinecerfont have been evaluated in two pivotal, randomized, double-blind, placebo-controlled Phase 3 trials: the CAHtalyst Pediatric study and the CAHtalyst Adult study. The key quantitative outcomes from these trials are summarized below.
CAHtalyst Pediatric Study: Key Efficacy Endpoints
| Endpoint | Crinecerfont (n=69) | Placebo (n=34) | p-value |
| Change in Androstenedione (B190577) from Baseline at Week 4 (nmol/L) [5] | -6.9 | +2.5 | 0.0002 |
| Percent Change in Glucocorticoid Dose from Baseline at Week 28 [5] | -18.0% | +5.6% | <0.0001 |
CAHtalyst Adult Study: Key Efficacy Endpoints
| Endpoint | Crinecerfont (n=121) | Placebo (n=61) | p-value |
| Percent Change in Daily Glucocorticoid Dose from Baseline at Week 24 | -27.3%[6] | -10.3%[6] | <0.0001[7] |
| Proportion of Patients Achieving a Physiologic GC Dose at Week 24 | ~63%[7] | ~18%[7] | <0.0001[7] |
| Change in Androstenedione at Week 4 | Statistically Significant Decrease[7] | - | <0.0001[7] |
Experimental Protocols
CAHtalyst Pediatric Study Methodology
The CAHtalyst Pediatric study was a Phase 3, multinational, randomized, double-blind, placebo-controlled trial that enrolled 103 pediatric patients (aged 2 to 17 years) with classic CAH due to 21-hydroxylase deficiency.[8][9] Participants were randomized in a 2:1 ratio to receive either crinecerfont or placebo orally twice daily for 28 weeks.[8][9]
The primary efficacy endpoint was the change in androstenedione level from baseline to week 4.[8] During this initial four-week period, the participants' glucocorticoid doses were kept stable.[8] A key secondary endpoint was the percent change in the glucocorticoid dose from baseline to week 28, during which the GC dose was adjusted to a target of 8.0 to 10.0 mg per square meter of body-surface area per day (hydrocortisone dose equivalents), provided that androstenedione levels were controlled (≤120% of the baseline level or within the reference range).[8]
CAHtalyst Adult Study Methodology
The CAHtalyst Adult study was a Phase 3, global, registrational trial that evaluated the safety, efficacy, and tolerability of crinecerfont in 182 adults (18 years of age and older) with classic CAH due to 21-hydroxylase deficiency. The study consisted of a 24-week randomized, double-blind, placebo-controlled period. Patients were randomized to receive either crinecerfont or placebo.[10]
The primary endpoint was the percent reduction in daily glucocorticoid dose from baseline at week 24 while maintaining androgen control.[7] A key secondary endpoint was the change in androstenedione at week 4.[7] Similar to the pediatric study, the initial four weeks involved a stable glucocorticoid dose, followed by a period of glucocorticoid dose reduction and optimization.[11]
Visualizing the Mechanism and Workflow
To better understand the pathophysiology of CAH, the mechanism of action of crinecerfont, and the design of the clinical trials, the following diagrams are provided.
Caption: Pathophysiology of Congenital Adrenal Hyperplasia (CAH).
References
- 1. crenessity.com [crenessity.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. m.youtube.com [m.youtube.com]
- 4. What is Crinecerfont used for? [synapse.patsnap.com]
- 5. nadf.us [nadf.us]
- 6. Congenital Adrenal Hyperplasia - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. binasss.sa.cr [binasss.sa.cr]
- 9. Phase 3 Trial of Crinecerfont in Pediatric Congenital Adrenal Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. endocrinology.org [endocrinology.org]
- 11. crenessity.com [crenessity.com]
Comparative Efficacy of Crinecerfont Hydrochloride and Tildacerfont in CAH Models
This guide provides a detailed comparison of the efficacy of two investigational drugs, Crinecerfont hydrochloride and tildacerfont (B1682374), in the context of Congenital Adrenal Hyperplasia (CAH) models. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of available clinical trial data, experimental methodologies, and mechanisms of action to inform future research and development.
Mechanism of Action
Both Crinecerfont and tildacerfont are oral, non-steroidal corticotropin-releasing factor type 1 (CRF1) receptor antagonists.[1][2] In CAH, the deficiency of an enzyme, most commonly 21-hydroxylase, impairs cortisol production, leading to a lack of negative feedback on the hypothalamus and pituitary gland.[2] This results in the overproduction of corticotropin-releasing factor (CRF) and consequently, adrenocorticotropic hormone (ACTH).[2] Elevated ACTH levels stimulate the adrenal glands, causing adrenal hyperplasia and the excessive production of androgens.[2]
By blocking the CRF1 receptors in the pituitary, both Crinecerfont and tildacerfont aim to reduce ACTH secretion.[1][2] This, in turn, is expected to decrease the overproduction of adrenal androgens, thereby addressing the hyperandrogenism that is a hallmark of CAH.[1][2] A key therapeutic goal for these agents is to reduce the reliance on supraphysiologic doses of glucocorticoids, which are the current standard of care but are associated with significant long-term side effects.[3]
Comparative Efficacy Data
The following tables summarize the key quantitative data from clinical trials of this compound and tildacerfont.
Table 1: this compound Clinical Trial Results
| Study | Phase | Population | Primary Endpoint | Result | Key Secondary Endpoints | Results |
| CAHtalyst Adult [4][5] | 3 | Adults with Classic CAH | Percent reduction in daily glucocorticoid (GC) dose from baseline at Week 24 while maintaining androgen control. | Statistically significant reduction in daily GC dose vs. placebo (p<0.0001).[4] Crinecerfont group showed a -27.3% reduction in GC dose from baseline, while the placebo group had a -10.3% reduction.[5] | - Change in androstenedione (B190577) from baseline at Week 4.- Proportion of patients achieving a physiologic GC dose at Week 24. | - Statistically significant decrease in androstenedione vs. placebo (p<0.0001).[4]- 62.7% of patients on Crinecerfont achieved a physiologic GC dose vs. 17.5% on placebo (p<0.0001).[5] |
| CAHtalyst Pediatric [6][7] | 3 | Children and Adolescents with Classic CAH | Change in androstenedione level from baseline to Week 4. | Statistically significant reduction in androstenedione vs. placebo.[6][7] | - Change in daily GC dose from baseline at Week 28. | Statistically significant reduction in GC dose while maintaining or improving androstenedione levels.[6] |
Table 2: Tildacerfont Clinical Trial Results
| Study | Phase | Population | Primary Endpoint | Result | Key Secondary Endpoints/Observations |
| SPR001-201 [3] | 2a | Adults with Classic CAH | Assess safety and efficacy in lowering ACTH, 17-OHP, and androstenedione. | Dose-dependent reductions in ACTH, 17-OHP, and androstenedione. | In patients with poor disease control, mean maximum reductions of 84% in ACTH, 80% in 17-OHP, and 79% in androstenedione were observed. |
| SPR001-202 [3] | 2 | Adults with Classic CAH | Assess the ability of a daily 400mg dose to lower disease-driving hormones over 12 weeks. | In the poor disease control group, normalization of ACTH and androstenedione was seen in 60% and 40% of patients, respectively.[3] | Tildacerfont was generally safe and well-tolerated.[3] |
| CAHmelia-203 [8] | 3 | Adults with Classic CAH and severe hyperandrogenemia | Assessment of dose response for the change in androstenedione from baseline to week 12. | Did not meet primary efficacy endpoint.[8] | The 200mg once-daily dose showed a non-significant placebo-adjusted reduction in androstenedione of -2.6%.[8] |
| CAHmelia-204 [9] | 3 | Adults with Classic CAH | Absolute change in daily GC dose from baseline at week 24. | Did not meet primary efficacy endpoint.[9] | The 200mg once-daily dose demonstrated a placebo-adjusted reduction from baseline in daily GC dose of 0.7mg hydrocortisone (B1673445) equivalents (p=0.7). |
| CAHptain-205 [8] | 2 | Pediatric and Adult patients with Classic CAH | Evaluate safety, pharmacodynamics, and pharmacokinetics. | 73% of all patients met the efficacy endpoint of androstenedione or GC reduction from baseline at 12 weeks.[8] | A trend was observed of larger reductions in androstenedione with higher, twice-daily doses. |
Experimental Protocols
Detailed protocols for the pivotal clinical trials are summarized below, based on publicly available information.
Crinecerfont (CAHtalyst Studies)
-
Study Design: The CAHtalyst Adult and Pediatric studies were Phase 3, randomized, double-blind, placebo-controlled trials.[4][7] The adult trial had a 24-week treatment period, after which all patients could continue in an open-label extension.[10] The pediatric trial had a 28-week treatment period.[7]
-
Participant Population: The studies enrolled patients with classic CAH due to 21-hydroxylase deficiency.[4][7]
-
Intervention: Participants were randomized to receive either this compound or a placebo, administered orally twice daily.[10] For the first four weeks of the pediatric study, glucocorticoid doses were kept stable.[7] Subsequently, doses were adjusted to a target range, provided that androstenedione levels were controlled.[7]
-
Hormone Level Measurements: Serum androstenedione, 17-hydroxyprogesterone (17-OHP), and ACTH levels were key biomarkers. While specific assay details are not provided in the press releases, standard clinical trial practice for steroid hormone analysis involves liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high specificity and to avoid cross-reactivity issues common with immunoassays.[11][12]
Tildacerfont (CAHmelia and CAHptain Studies)
-
Study Design: The CAHmelia-203 and -204 studies were Phase 3, randomized, placebo-controlled trials.[8] The CAHptain-205 study was a Phase 2 open-label, sequential cohort trial.
-
Participant Population: The CAHmelia studies enrolled adults with classic CAH, with the -203 study focusing on those with poor disease control (severe hyperandrogenemia) and the -204 study on those with good disease control at baseline.[8] The CAHptain-205 study included both pediatric and adult patients.
-
Intervention: Tildacerfont was administered orally once daily in the CAHmelia studies.[8] The CAHptain-205 study explored both once-daily and twice-daily dosing regimens.
-
Hormone Level Measurements: Key biomarkers included androstenedione, 17-OHP, and ACTH.[3] Measurements were taken from serum or saliva, with studies indicating a good correlation between the two for androstenedione and 17-OHP.[13] LC-MS/MS is the standard for definitive quantification.[14]
Animal Models in CAH Research
The development of effective therapies for CAH has been hampered by the lack of robust in-vivo models.[15] Mouse models, a staple of preclinical research, have limitations in replicating human CAH due to species-specific differences in adrenal steroidogenesis; for instance, mice lack 17-hydroxylase activity, which is crucial for androgen and cortisol synthesis in humans.[16] This makes it difficult to fully model the virilization aspects of the disease.[16]
To address this, a humanized mouse model has been developed where the murine Cyp21a1 gene is replaced with the human orthologue CYP21A2 carrying a clinically relevant mutation.[15][17] These mice exhibit key features of human CAH, including hyperplastic adrenal glands, reduced corticosterone (B1669441) (the murine equivalent of cortisol), and elevated progesterone (B1679170) levels.[15][17] This model holds promise for the preclinical testing of novel treatment strategies, potentially accelerating the transition from basic research to clinical application.[15]
Summary and Conclusion
Based on the available Phase 3 clinical trial data, this compound has demonstrated statistically significant efficacy in both adult and pediatric populations with classic CAH.[4][6] The CAHtalyst studies successfully met their primary endpoints, showing that Crinecerfont can significantly reduce the necessary daily glucocorticoid dose while maintaining or improving androgen control.[4][6] These positive results led to the FDA approval of Crinecerfont (marketed as CRENESSITY™) for the treatment of classic CAH.[18][19]
Tildacerfont has shown promise in Phase 2 trials, with demonstrated reductions in key hormones like ACTH and androstenedione.[3] However, the subsequent Phase 3 CAHmelia studies in adults did not meet their primary endpoints for either androstenedione reduction or glucocorticoid dose reduction.[8] Data from the pediatric and adult CAHptain-205 study suggest that higher or more frequent dosing may be necessary to achieve efficacy.
Both drugs share the same innovative mechanism of action, targeting the HPA axis upstream of the adrenal glands. However, the clinical development of Crinecerfont is currently more advanced, with robust Phase 3 data supporting its efficacy and safety profile. Further research and potentially different dosing strategies may be required to elucidate the full therapeutic potential of tildacerfont in the management of CAH.
References
- 1. drugs.com [drugs.com]
- 2. Facebook [cancer.gov]
- 3. endocrinenews.endocrine.org [endocrinenews.endocrine.org]
- 4. Neurocrine Biosciences Announces Positive Top-Line Data from Phase 3 Study of Crinecerfont in Adults for the Treatment of Congenital Adrenal Hyperplasia (CAH) | Neurocrine Biosciences [neurocrine.gcs-web.com]
- 5. Neurocrine Biosciences Publishes Phase 3 Study Results of Crinecerfont for CAH in NEJM [synapse.patsnap.com]
- 6. hcplive.com [hcplive.com]
- 7. Phase 3 Trial of Crinecerfont in Pediatric Congenital Adrenal Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Spruce Biosciences Announces Topline Results from CAHmelia-203 in Adult Classic CAH and CAHptain-205 in Pediatric Classic CAH - BioSpace [biospace.com]
- 9. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. Quantification of testosterone, androstenedione and 17-hydroxyprogesterone in whole blood collected using Mitra microsampling devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. endocrine.org [endocrine.org]
- 13. smj.org.sg [smj.org.sg]
- 14. Diurnal salivary androstenedione and 17-hydroxyprogesterone levels in healthy volunteers for monitoring treatment efficacy of patients with congenital adrenal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. endocrine-abstracts.org [endocrine-abstracts.org]
- 16. Models of Congenital Adrenal Hyperplasia for Gene Therapies Testing [mdpi.com]
- 17. A Humanized and Viable Animal Model for Congenital Adrenal Hyperplasia- CYP21A2-R484Q Mutant Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Neurocrine Biosciences Announces FDA Approval of CRENESSITY™ (crinecerfont), a First-in-Class Treatment for Children and Adults With Classic Congenital Adrenal Hyperplasia | Neurocrine Biosciences [neurocrine.gcs-web.com]
- 19. fda.gov [fda.gov]
Long-Term Safety and Efficacy of Crinecerfont Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Crinecerfont hydrochloride (marketed as Crenessity™) is a novel, non-steroidal, selective corticotropin-releasing factor type 1 (CRF1) receptor antagonist. It represents a new therapeutic approach for congenital adrenal hyperplasia (CAH) by targeting the hypothalamic-pituitary-adrenal (HPA) axis to reduce adrenocorticotropic hormone (ACTH) and, consequently, adrenal androgen production.[1][2][3][4] This guide provides a comprehensive comparison of Crinecerfont with the current standard of care and other investigational therapies, supported by experimental data from clinical trials.
Mechanism of Action
In classic CAH, a deficiency in the 21-hydroxylase enzyme leads to impaired cortisol production, resulting in a lack of negative feedback to the pituitary gland.[1] This causes an overproduction of ACTH, leading to adrenal hyperplasia and excessive androgen synthesis.[1][2] Crinecerfont is a selective CRF1 receptor antagonist that blocks the action of corticotropin-releasing factor (CRF) on the pituitary, thereby inhibiting the release of ACTH.[2][3][4] This reduction in ACTH leads to decreased stimulation of the adrenal glands and a subsequent reduction in the production of adrenal androgens.[2][3][4]
Long-Term Efficacy Data
The efficacy of Crinecerfont has been evaluated in the CAHtalyst Phase 3 clinical trial program, which included both adult and pediatric cohorts with classic CAH due to 21-hydroxylase deficiency.
CAHtalyst Adult Trial
The CAHtalyst adult trial was a randomized, double-blind, placebo-controlled study that enrolled 182 participants.[5] The primary endpoint was the percent change in daily glucocorticoid (GC) dose from baseline to week 24 while maintaining androstenedione (B190577) control.[5]
Table 1: Key Efficacy Outcomes in the CAHtalyst Adult Trial [5]
| Efficacy Endpoint | Crinecerfont (n=122) | Placebo (n=60) | p-value |
| Change in Glucocorticoid Dose at Week 24 (%) | -27.3 | -10.3 | <0.0001 |
| Patients Achieving Physiologic GC Dose at Week 24 (%) | 63 | 18 | <0.0001 |
| Change in Androstenedione at Week 4 (ng/dL) | -299 | +45.5 | <0.0001 |
CAHtalyst Pediatric Trial
The CAHtalyst pediatric trial was a randomized, double-blind, placebo-controlled study that enrolled 103 participants aged 4 to 17 years.[6] The primary endpoint was the change in androstenedione levels from baseline to week 4. A key secondary endpoint was the percent change in GC dose from baseline to week 28.[6][7]
Table 2: Key Efficacy Outcomes in the CAHtalyst Pediatric Trial [6][7][8]
| Efficacy Endpoint | Crinecerfont (n=69) | Placebo (n=34) | p-value |
| Change in Androstenedione at Week 4 (ng/dL) | -197 | +71 | 0.0002 |
| Change in Glucocorticoid Dose at Week 28 (%) | -18.0 | +5.6 | <0.0001 |
| Patients Achieving Physiologic GC Dose at Week 28 (%) | ~30 | 0 | - |
| Change in 17-OHP at Week 4 | Statistically Significant Decrease | - | <0.0001 |
Long-Term Safety Data
Crinecerfont has been generally well-tolerated in clinical trials. The most common adverse events are summarized below.
CAHtalyst Adult Trial
Table 3: Common Adverse Events in the CAHtalyst Adult Trial (≥4% incidence and more frequent than placebo)
| Adverse Event | Crinecerfont (%) | Placebo (%) |
| Fatigue | >4 | - |
| Headache | >4 | - |
| Dizziness | >4 | - |
| Arthralgia | >4 | - |
| Back Pain | >4 | - |
| Decreased Appetite | >4 | - |
| Myalgia | >4 | - |
CAHtalyst Pediatric Trial
Table 4: Common Adverse Events in the CAHtalyst Pediatric Trial (≥4% incidence and greater than placebo) [8][9][10][11]
| Adverse Event | Crinecerfont (%) | Placebo (%) |
| Headache | 25 | 6 |
| Abdominal Pain | 13 | 0 |
| Fatigue | 7 | 0 |
| Nasal Congestion | 7 | 3 |
| Epistaxis | 4 | 0 |
Comparison with Alternatives
The current standard of care for CAH is lifelong glucocorticoid replacement therapy, often at supraphysiologic doses to suppress androgen levels.[2] This approach is associated with significant long-term side effects, including metabolic syndrome, osteoporosis, and cardiovascular disease.
Tildacerfont (B1682374) (SPR001)
Tildacerfont is another investigational CRF1 receptor antagonist. Data from Phase 2 open-label studies have shown reductions in key hormone biomarkers.[12][13][14] However, a direct comparison with Crinecerfont is challenging due to the lack of placebo-controlled data for Tildacerfont.
Table 5: Efficacy of Tildacerfont in Phase 2 Open-Label Studies [14][15]
| Efficacy Endpoint (in patients with poor disease control) | Mean Maximum Reduction from Baseline (%) |
| ACTH | ~80 |
| 17-OHP | ~80 |
| Androstenedione | ~80 |
It is important to note that a subsequent Phase 2b study of tildacerfont in adult classic CAH failed to meet its primary efficacy endpoint.
Experimental Protocols
CAHtalyst Clinical Trial Program
The CAHtalyst program consisted of two Phase 3, multicenter, randomized, double-blind, placebo-controlled trials.
-
Participants: Adults (≥18 years) and children/adolescents (4-17 years) with classic CAH due to 21-hydroxylase deficiency on stable glucocorticoid therapy.[6]
-
Design: Participants were randomized in a 2:1 ratio to receive Crinecerfont or placebo twice daily with meals.[6]
-
Treatment Periods:
-
Primary Endpoints:
Comparative Overview
Conclusion
This compound has demonstrated long-term efficacy in both adult and pediatric patients with classic CAH by enabling a significant reduction in glucocorticoid dosage while maintaining or improving androgen control. Its safety profile appears favorable. As the first new treatment for CAH in decades, Crinecerfont offers a promising therapeutic alternative that addresses the underlying pathophysiology of the disease, potentially mitigating the long-term complications associated with supraphysiologic glucocorticoid therapy. Further long-term data from the open-label extension studies will be crucial in fully establishing its long-term safety and benefits.
References
- 1. What is Crinecerfont used for? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. reference.medscape.com [reference.medscape.com]
- 4. crenessity.com [crenessity.com]
- 5. Phase 3 Trial of Crinecerfont in Adult Congenital Adrenal Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nadf.us [nadf.us]
- 7. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 8. Neurocrine Biosciences Announces New Results from Exploratory Analyses of the Phase 3 CAHtalyst™ Pediatric Study Demonstrating CRENESSITY™ Reduces Glucocorticoid Dosing While Maintaining or Improving Androstenedione Across Patient Subgroups [prnewswire.com]
- 9. crenessity.com [crenessity.com]
- 10. Neurocrine Biosciences to Present Wide-Ranging One-Year Data from Phase 3 CAHtalyst™ Pediatric Study at Pediatric Endocrine Society 2025 Annual Meeting | Neurocrine Biosciences [neurocrine.gcs-web.com]
- 11. hcplive.com [hcplive.com]
- 12. endocrinenews.endocrine.org [endocrinenews.endocrine.org]
- 13. firstwordpharma.com [firstwordpharma.com]
- 14. Tildacerfont in Adults With Classic Congenital Adrenal Hyperplasia: Results from Two Phase 2 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
Crinecerfont Hydrochloride: A New Paradigm in Glucocorticoid Dose Reduction for Congenital Adrenal Hyperplasia
A detailed comparison of crinecerfont (B1669616) hydrochloride's efficacy in reducing glucocorticoid dependence in patients with Congenital Adrenal Hyperplasia (CAH) versus the standard of care.
This guide provides a comprehensive analysis of crinecerfont hydrochloride, a novel corticotropin-releasing factor type 1 (CRF1) receptor antagonist, and its impact on glucocorticoid (GC) dosage in the management of Congenital Adrenal Hyperplasia (CAH). It is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and comparative efficacy of this new agent against the current standard of care.
Congenital Adrenal Hyperplasia is a group of autosomal recessive disorders characterized by impaired cortisol synthesis, leading to a compensatory increase in adrenocorticotropic hormone (ACTH) secretion and subsequent adrenal androgen overproduction.[1][2] The cornerstone of CAH management has traditionally been lifelong glucocorticoid replacement therapy to correct the cortisol deficiency and suppress excess androgen production.[3] However, the supraphysiologic doses of GCs often required to control hyperandrogenism are associated with significant long-term morbidities, including metabolic syndrome, cardiovascular disease, and osteoporosis.[3][4]
This compound offers a novel, non-glucocorticoid approach by targeting the underlying pathophysiology of CAH. By selectively antagonizing the CRF1 receptor in the pituitary, crinecerfont reduces the secretion of ACTH, thereby decreasing adrenal androgen production.[1][3][5][6][7] This mechanism allows for a reduction in the exogenous glucocorticoid dose to more physiologic levels, potentially mitigating the adverse effects of long-term high-dose steroid therapy.[3][8]
Comparative Efficacy: Crinecerfont vs. Standard of Care
Clinical trial data have demonstrated a significant advantage for crinecerfont in reducing glucocorticoid dependence compared to placebo, which represents the standard of care in these studies.
Glucocorticoid Dose Reduction
| Treatment Group | Mean Percent Reduction from Baseline in Daily Glucocorticoid Dose | Study Population | Study Duration |
| Crinecerfont | -27.3%[2][9] | Adults | 24 Weeks[8][9] |
| Placebo | -10.3%[2][9] | Adults | 24 Weeks[8][9] |
| Crinecerfont | -18%[8][10] | Pediatrics | 28 Weeks[8][10] |
| Placebo | +5.6% to +6%[4][10] | Pediatrics | 28 Weeks[8][10] |
A pivotal Phase 3 study in adults with CAH showed that patients treated with crinecerfont achieved a mean reduction of 27.3% in their daily glucocorticoid dose from baseline, compared to a 10.3% reduction in the placebo group over 24 weeks.[2][9] Furthermore, 63% of patients in the crinecerfont arm reached a physiologic glucocorticoid dose, a significant improvement over the 18% observed in the placebo group.[2][8][9]
In a separate Phase 3 trial involving pediatric patients, crinecerfont led to an 18% decrease in the daily glucocorticoid dose over 28 weeks, while the placebo group saw an increase of 5.6% to 6%.[4][8][10]
Androgen Control
| Treatment Group | Mean Change from Baseline in Androstenedione (B190577) Levels | Study Population | Study Duration |
| Crinecerfont | -299 ng/dL[2][9] | Adults | 4 Weeks |
| Placebo | +45.5 ng/dL[2][9] | Adults | 4 Weeks |
| Crinecerfont | -6.9 nmol/L[4] | Pediatrics | 4 Weeks |
| Placebo | +2.5 nmol/L[4] | Pediatrics | 4 Weeks |
Effective androgen control is a primary goal of CAH management. In the adult trial, after four weeks of stable glucocorticoid dosing, the crinecerfont group demonstrated a mean decrease in androstenedione levels of 299 ng/dL, whereas the placebo group showed an increase of 45.5 ng/dL.[2][9] Similar positive outcomes were observed in the pediatric study.[4]
Experimental Protocols
The efficacy of crinecerfont has been evaluated in randomized, double-blind, placebo-controlled Phase 3 clinical trials in both adult and pediatric populations with classic CAH.
Adult Study Design (CAHlieve Trial)
-
Objective: To evaluate the efficacy and safety of crinecerfont in reducing daily glucocorticoid dosage while maintaining androgen control in adults with classic CAH.
-
Design: A randomized, double-blind, placebo-controlled, multicenter study.[9]
-
Participants: 182 adults with classic CAH.[9]
-
Intervention: Participants were randomized in a 2:1 ratio to receive either crinecerfont or placebo twice daily for 24 weeks.[9]
-
Methodology: The initial four weeks of the trial involved a stable glucocorticoid dose to establish baseline androstenedione levels.[9] This was followed by a 20-week period where investigators were encouraged to reduce the glucocorticoid dose to the lowest level that maintained androstenedione control.[9]
-
Primary Endpoint: The percent change from baseline in the daily glucocorticoid dose at week 24.[10]
Pediatric Study Design (CAHtalyst Pediatric Trial)
-
Objective: To assess the efficacy and safety of crinecerfont in reducing daily glucocorticoid dosage while maintaining or improving androgen control in pediatric patients with classic CAH.
-
Design: A randomized, double-blind, placebo-controlled, multicenter study.[10]
-
Participants: Pediatric patients aged 4 years and older with classic CAH.[10]
-
Intervention: Participants received either crinecerfont or placebo for 28 weeks.[10]
-
Methodology: Similar to the adult trial, the study included a period of glucocorticoid dose optimization aimed at achieving the lowest effective dose while controlling androgen levels.
-
Primary Endpoint: The change from baseline in serum androstenedione at week 4.[10]
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the signaling pathway of crinecerfont and the general workflow of the clinical trials.
Caption: Mechanism of action of this compound.
Caption: Generalized workflow of the crinecerfont clinical trials.
Conclusion
This compound represents a significant advancement in the management of Congenital Adrenal Hyperplasia. By targeting the overproduction of ACTH, it enables a substantial reduction in the daily glucocorticoid dose required to control hyperandrogenism, thereby offering the potential to minimize the long-term adverse consequences of chronic supraphysiologic steroid therapy. The robust clinical trial data demonstrate its superiority over the standard of care in achieving and maintaining physiologic glucocorticoid levels while effectively controlling adrenal androgen excess. This novel therapeutic agent holds the promise of a paradigm shift in the treatment of CAH, moving towards a more targeted and safer long-term management strategy.
References
- 1. What is Crinecerfont used for? [synapse.patsnap.com]
- 2. 2minutemedicine.com [2minutemedicine.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. hcplive.com [hcplive.com]
- 5. crenessity.com [crenessity.com]
- 6. drugs.com [drugs.com]
- 7. reference.medscape.com [reference.medscape.com]
- 8. Crinecerfont for classic congenital adrenal hyperplasia | MedRAC@UNC [medrac.web.unc.edu]
- 9. physiciansweekly.com [physiciansweekly.com]
- 10. New Drug Cuts Steroid Need in CAH | Conexiant [conexiant.com]
Crinecerfont in Congenital Adrenal Hyperplasia: A Comparative Analysis of Adult and Pediatric Clinical Trial Data
A detailed examination of the efficacy and safety of the novel CRF1 receptor antagonist, Crinecerfont (B1669616), in treating Congenital Adrenal Hyperplasia (CAH) reveals promising results in both adult and pediatric populations. This guide provides a comprehensive comparison of the pivotal Phase 3 CAHtalyst clinical trial findings, supported by experimental data and detailed methodologies, for researchers, scientists, and drug development professionals.
Crinecerfont, an oral, selective corticotropin-releasing factor type 1 (CRF1) receptor antagonist, represents a novel therapeutic approach for the management of Congenital Adrenal Hyperplasia (CAH).[1][2] By targeting the CRF1 receptor, Crinecerfont aims to reduce the excessive secretion of adrenocorticotropic hormone (ACTH) from the pituitary gland, thereby decreasing the overproduction of adrenal androgens, a hallmark of CAH.[3][4] This mechanism of action offers the potential to reduce the supraphysiologic doses of glucocorticoids (GCs) that are the current standard of care but are associated with significant long-term side effects.[4][5]
This comparative analysis focuses on the data from the Phase 3 CAHtalyst studies, which evaluated the efficacy and safety of Crinecerfont in both adult and pediatric patients with classic CAH due to 21-hydroxylase deficiency.
Quantitative Analysis of Clinical Trial Data
The following tables summarize the key efficacy and safety data from the CAHtalyst adult and pediatric Phase 3 clinical trials.
Table 1: Comparison of Efficacy Endpoints in Adult vs. Pediatric CAH Patients Treated with Crinecerfont
| Endpoint | Adult Patients (CAHtalyst Adult Trial) | Pediatric Patients (CAHtalyst Pediatric Trial) |
| Primary Endpoint | Change in Glucocorticoid (GC) Dose from Baseline at Week 24 | Change in Androstenedione (B190577) (A4) from Baseline at Week 4 |
| Crinecerfont Group | -27.3% reduction | -197 ng/dL (-6.9 nmol/L) reduction[6][7] |
| Placebo Group | -10.3% reduction | +71 ng/dL (+2.5 nmol/L) increase[6][7] |
| Statistical Significance | p < 0.001[8] | p < 0.001[6] |
| Key Secondary Endpoint | Change in Androstenedione (A4) from Baseline at Week 4 | Percent Change in Glucocorticoid (GC) Dose from Baseline at Week 28 |
| Crinecerfont Group | -299 ng/dL reduction[2] | -18.0% reduction[6][7] |
| Placebo Group | +45.5 ng/dL increase[2] | +5.6% increase[6][7] |
| Statistical Significance | p < 0.001[2] | p < 0.001[6][7] |
| Additional Efficacy Data | 63% of patients on Crinecerfont achieved a physiologic GC dose at Week 24, compared to 18% on placebo.[5] | 30% of participants receiving crinecerfont achieved a reduction to a physiologic GC dose while maintaining androgen control compared to 0% of participants receiving placebo.[9] |
Table 2: Comparison of Safety and Tolerability in Adult vs. Pediatric CAH Patients
| Adverse Events | Adult Patients (CAHtalyst Adult Trial) | Pediatric Patients (CAHtalyst Pediatric Trial) |
| Most Common Adverse Events | Fatigue, headache, and coronavirus infection.[5] | Headache, fever, vomiting, upper respiratory tract infection, and nasopharyngitis.[7][9] |
| Serious Adverse Events | Few serious adverse events, with none assessed as related to Crinecerfont.[5] | Few serious adverse events, with none assessed as related to Crinecerfont.[9] |
| Trial Completion Rate | >95% in the 28-week double-blind, placebo-controlled treatment period.[9] | >95% in the 28-week double-blind, placebo-controlled treatment period.[9] |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the CAHtalyst clinical trials.
Measurement of Androstenedione and 17-Hydroxyprogesterone
The measurement of key adrenal androgens and their precursors, such as androstenedione (A4) and 17-hydroxyprogesterone (17-OHP), is critical for assessing the efficacy of treatments for CAH. In the CAHtalyst trials, these hormones were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This technique offers high sensitivity and specificity compared to traditional immunoassays, which can be prone to cross-reactivity with other steroid metabolites.[10]
Protocol for Steroid Hormone Quantification by LC-MS/MS:
-
Sample Preparation: Serum or plasma samples are subjected to a protein precipitation step, followed by liquid-liquid extraction or solid-phase extraction to isolate the steroid hormones.
-
Chromatographic Separation: The extracted samples are injected into a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system. The different steroid hormones are separated based on their physicochemical properties as they pass through a chromatographic column.
-
Mass Spectrometric Detection: The separated hormones are then introduced into a tandem mass spectrometer. The molecules are ionized, and specific precursor-to-product ion transitions are monitored for each analyte, ensuring accurate identification and quantification.
-
Data Analysis: The concentration of each hormone is determined by comparing its peak area to that of a known concentration of an internal standard.
A detailed example of such a methodology involves using a Waters ACQUITY UPLC I-Class system with a Xevo TQD mass spectrometer for the analysis of serum cortisol, androstenedione, and 17-hydroxyprogesterone.[9]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of Crinecerfont and the workflow of the CAHtalyst clinical trials.
Caption: Mechanism of action of Crinecerfont in the HPA axis.
References
- 1. Global Safety and Efficacy Registration Study of Crinecerfont in Pediatric Participants With Classic Congenital Adrenal Hyperplasia (CAHtalyst Pediatric Study) | Clinical Research Trial Listing [centerwatch.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of testosterone, androstenedione and 17-hydroxyprogesterone in whole blood collected using Mitra microsampling devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. patientcareonline.com [patientcareonline.com]
- 5. What are the treatments for congenital adrenal hyperplasia (CAH)? | NICHD - Eunice Kennedy Shriver National Institute of Child Health and Human Development [nichd.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. mdpi.com [mdpi.com]
- 9. waters.com [waters.com]
- 10. lcms.cz [lcms.cz]
A Preclinical Showdown: Crinecerfont Hydrochloride versus First-Generation CRF1 Antagonists
A new generation of corticotropin-releasing factor 1 (CRF1) receptor antagonists, headlined by Crinecerfont hydrochloride, demonstrates significant advancements in drug-like properties over its predecessors. This guide provides a detailed preclinical comparison of Crinecerfont with first-generation CRF1 antagonists, highlighting key differences in binding affinity, pharmacokinetics, and in vivo efficacy. The data presented herein supports the potential of Crinecerfont as a more refined therapeutic agent for conditions driven by stress and the dysregulation of the hypothalamic-pituitary-adrenal (HPA) axis.
First-generation CRF1 antagonists, such as CP-154,526, R121919, and Antalarmin, showed initial promise in preclinical models of anxiety and depression. However, their development was often hampered by suboptimal pharmacokinetic profiles, including high lipophilicity, which can lead to poor solubility, extensive tissue accumulation, and long elimination half-lives.[1][2] Crinecerfont (also known as NBI-74788 and SSR125543) represents a concerted effort to overcome these limitations, offering a more favorable preclinical profile.[3][4]
In Vitro Pharmacology: Binding Affinity and Functional Potency
Crinecerfont and first-generation antagonists are potent and selective antagonists of the CRF1 receptor. The following table summarizes their binding affinities, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate higher binding affinity.
| Compound | Receptor Binding Affinity (Ki/IC50) | Selectivity for CRF1 vs. CRF2 | Reference(s) |
| Crinecerfont (SSR125543) | Potent antagonist (specific Ki not publicly available in preclinical studies) | Selective for CRF1 | [5] |
| CP-154,526 | Ki: 2.7 nM | >1000-fold | [6][7] |
| R121919 (NBI-30775) | Ki: 2-5 nM | >1000-fold | [8] |
| Antalarmin | IC50: 3 nM | Selective for CRF1 | [9] |
Pharmacokinetic Profile: A Key Differentiator
A critical distinction between Crinecerfont and first-generation antagonists lies in their pharmacokinetic properties. While detailed preclinical pharmacokinetic data for Crinecerfont is not extensively published, the focus of its development was to improve upon the liabilities of earlier compounds. First-generation antagonists were often highly lipophilic, contributing to undesirable pharmacokinetic characteristics.
| Compound | Oral Bioavailability | Half-Life (t½) | Brain Penetration | Reference(s) |
| Crinecerfont | Orally active | Not specified in preclinical literature | Crosses the blood-brain-barrier | [5] |
| CP-154,526 | 37% (rat) | 1.5 hours (rat) | Good brain penetrance (brain:plasma ratio of 2.5) | [10] |
| Antalarmin | 19.3% (macaque) | 7.82 hours (macaque) | Detectable in cerebrospinal fluid | [10][11] |
In Vivo Efficacy in Preclinical Models
Both Crinecerfont and first-generation CRF1 antagonists have demonstrated efficacy in various animal models of stress, anxiety, and depression. These models are designed to assess the anxiolytic and antidepressant-like effects of compounds.
| Compound | Preclinical Model | Observed Effect | Reference(s) |
| Crinecerfont (SSR125543) | Antidepressant models | Exhibited antidepressant effects in early preclinical studies. | [3][4] |
| CP-154,526 | Elevated Plus Maze (rat) | Exhibited anxiolytic-like activity. | [6] |
| Forced Swim Test (rat) | Did not produce antidepressant-like effects. | [12] | |
| R121919 | Forced Swim Test (rat) | Did not produce antidepressant-like effects. | [12] |
| Antalarmin | Elevated Plus Maze (rat) | Blocked the anxiogenic-like effect of CRF. | [13] |
| Defensive Withdrawal (rat) | Decreased spontaneous defensive withdrawal behavior. | [13] |
It is important to note that while first-generation antagonists showed efficacy in some models, their performance was not always consistent, and they did not always translate to clinical success for indications like anxiety and depression.[2] Crinecerfont, on the other hand, has shown robust clinical efficacy in reducing adrenal androgens in patients with congenital adrenal hyperplasia (CAH), a disorder characterized by HPA axis dysregulation.[3][8][9][13][14][15][16][17]
Experimental Protocols
CRF1 Receptor Binding Assay (Radioligand Displacement)
Objective: To determine the binding affinity (Ki or IC50) of a test compound for the CRF1 receptor.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the CRF1 receptor.
-
Incubation: A constant concentration of a radiolabeled CRF1 receptor ligand (e.g., [125I]sauvagine or [125I]ovine-CRF) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., Crinecerfont or a first-generation antagonist).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters, representing the amount of bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
CRF-Stimulated cAMP Functional Assay
Objective: To assess the functional antagonist activity of a test compound by measuring its ability to inhibit CRF-stimulated cyclic adenosine (B11128) monophosphate (cAMP) production.
General Protocol:
-
Cell Culture: Cells expressing the CRF1 receptor are cultured in appropriate media.
-
Pre-incubation: Cells are pre-incubated with varying concentrations of the test compound.
-
Stimulation: The cells are then stimulated with a fixed concentration of CRF to induce cAMP production.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a variety of methods, such as enzyme-linked immunosorbent assay (ELISA) or a reporter gene assay.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the CRF-stimulated cAMP production (IC50) is determined.
In Vivo Behavioral Assays
Objective: To assess anxiety-like behavior in rodents.
General Protocol:
-
Apparatus: A plus-shaped maze elevated from the floor with two open arms and two enclosed arms.
-
Procedure: The animal is placed in the center of the maze and allowed to freely explore for a set period (e.g., 5 minutes).
-
Data Collection: The time spent in and the number of entries into the open and closed arms are recorded.
-
Interpretation: Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.
Objective: To assess depressive-like behavior in rodents.
General Protocol:
-
Apparatus: A cylinder filled with water from which the animal cannot escape.
-
Procedure: The animal is placed in the water for a set period (e.g., 6 minutes).
-
Data Collection: The duration of immobility (floating) is recorded.
-
Interpretation: Antidepressant compounds typically decrease the duration of immobility.
Visualizing the Molecular and Experimental Landscape
To better understand the context of this comparison, the following diagrams illustrate the CRF1 receptor signaling pathway and a typical experimental workflow for evaluating CRF1 antagonists.
Caption: Simplified CRF1 receptor signaling cascade.
Caption: Preclinical evaluation workflow for CRF1 antagonists.
References
- 1. CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 4. Forced swim stressor: Trends in usage and mechanistic consideration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical pharmacokinetics, pharmacodynamics, and toxicity of novel small-molecule GPR119 agonists to treat type-2 diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pnas.org [pnas.org]
- 8. Neurocrine Biosciences Presents One-Year Data Showing Sustained Efficacy of CRENESSITY® (crinecerfont) in Adult Patients, at ENDO 2025 [prnewswire.com]
- 9. researchgate.net [researchgate.net]
- 10. Antalarmin - Wikipedia [en.wikipedia.org]
- 11. pnas.org [pnas.org]
- 12. Preformulation and pharmacokinetic studies on antalarmin: a novel stress inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neurocrine Biosciences Presents Post Hoc Data Analysis in Congenital Adrenal Hyperplasia at ESPE 2023 | Neurocrine Biosciences [neurocrine.gcs-web.com]
- 14. Neurocrine Biosciences Presents Data on Improvements in Physiologic Glucocorticoid Dosing and Select Reproductive Hormones in Patients with Classic Congenital Adrenal Hyperplasia Taking CRENESSITY™ (crinecerfont) [prnewswire.com]
- 15. Crinecerfont Lowers Elevated Hormone Markers in Adults With 21-Hydroxylase Deficiency Congenital Adrenal Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phase 3 Trial of Crinecerfont in Adult Congenital Adrenal Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Neurocrine Biosciences Reports Positive Phase II Data for Crinecerfont in Adults with Congenital Adrenal Hyperplasia at ENDO Online 2020 | Neurocrine Biosciences [neurocrine.gcs-web.com]
A Cross-Study Analysis of Crinecerfont Hydrochloride for Congenital Adrenal Hyperplasia
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive analysis of clinical trial data for Crinecerfont hydrochloride, a first-in-class, oral, selective corticotropin-releasing factor type 1 (CRF1) receptor antagonist for the treatment of congenital adrenal hyperplasia (CAH). The performance of Crinecerfont is compared with the current standard of care and other emerging therapeutic alternatives, supported by experimental data from clinical trials.
Introduction to Therapeutic Strategies in Congenital Adrenal Hyperplasia
Congenital Adrenal Hyperplasia is a group of autosomal recessive disorders characterized by impaired cortisol synthesis, leading to a compensatory increase in adrenocorticotropic hormone (ACTH) and subsequent adrenal androgen excess. The cornerstone of management has traditionally been lifelong glucocorticoid replacement therapy to compensate for cortisol deficiency and suppress excess androgen production. However, this often requires supraphysiologic doses, leading to significant long-term side effects. The limitations of current therapies have spurred the development of novel treatments targeting the underlying pathophysiology of CAH.
Mechanism of Action: Crinecerfont and Alternatives
Crinecerfont acts as a selective antagonist of the CRF1 receptor in the pituitary gland. By blocking this receptor, it inhibits the release of ACTH, thereby reducing the adrenal overproduction of androgens through a glucocorticoid-independent mechanism. This novel approach aims to control hyperandrogenemia while allowing for a reduction in the daily glucocorticoid dose to more physiologic levels.
The standard of care involves glucocorticoids (e.g., hydrocortisone, prednisone, dexamethasone) which provide cortisol replacement and suppress ACTH through negative feedback on the hypothalamus and pituitary. Mineralocorticoid replacement (fludrocortisone) is also necessary in salt-wasting forms of CAH.
Other investigational therapies include:
-
Tildacerfont: Another oral CRF1 receptor antagonist.
-
Atumelnant (CRN04894): An oral, selective melanocortin type 2 receptor (MC2R) antagonist that directly blocks ACTH from stimulating the adrenal glands.
-
Gene Therapy (e.g., BBP-631): Aims to deliver a functional copy of the defective gene (most commonly CYP21A2) to restore normal enzyme activity.
Signaling Pathway of the Hypothalamic-Pituitary-Adrenal (HPA) Axis and Therapeutic Intervention Points
Caption: HPA axis regulation and points of therapeutic intervention in CAH.
Comparative Efficacy of Crinecerfont and Alternatives
The following tables summarize the quantitative data from clinical trials of Crinecerfont and its comparators.
Table 1: Efficacy in Adult Patients with Classic CAH
| Therapeutic Agent | Trial Phase | Primary Endpoint(s) | Key Efficacy Results | Citation(s) |
| Crinecerfont | Phase 3 (CAHtalyst Adult) | % change in daily glucocorticoid (GC) dose from baseline to week 24, maintaining androstenedione (B190577) control. | -27.3% reduction in GC dose with Crinecerfont vs. -10.3% with placebo. | [1] |
| Change in androstenedione from baseline to week 4. | -299 ng/dL with Crinecerfont vs. +45.5 ng/dL with placebo. | |||
| Tildacerfont | Phase 2 (Study 2) | Change in androstenedione (A4) from baseline. | In patients with poor disease control at baseline, mean A4 reduction of 55% at 12 weeks. | [2] |
| Change in ACTH from baseline. | In patients with poor disease control at baseline, mean ACTH reduction of 74% at 12 weeks. | [2] | ||
| Atumelnant | Phase 2 | Reduction in androstenedione (A4) and 17-OHP. | A4 reductions of 74% to 99%; 17-OHP reductions of 68% to >99% over 12 weeks. | [3] |
| Gene Therapy (BBP-631) | Phase 1/2 | Safety, tolerability, and pharmacodynamic activity. | Increased endogenous cortisol production observed post-ACTH stimulation (max change of 4.7-6.6 µg/dL at highest doses). | [4] |
| Majority of patients achieved ≥50% reduction in 17-OHP (max reduction of 95%). | [4] |
Table 2: Efficacy in Pediatric/Adolescent Patients with Classic CAH
| Therapeutic Agent | Trial Phase | Primary Endpoint(s) | Key Efficacy Results | Citation(s) |
| Crinecerfont | Phase 3 (CAHtalyst Pediatric) | Change in androstenedione from baseline to week 4. | Significant reduction in androstenedione with Crinecerfont vs. an increase with placebo. | [5] |
| % change in daily GC dose from baseline to week 28. | -18.0% reduction in GC dose with Crinecerfont vs. +5.6% increase with placebo. | [5] | ||
| Tildacerfont | Phase 2 (CAHptain-205) | Safety, pharmacokinetics, and change in androgen levels. | 70% of patients with elevated baseline A4 demonstrated a reduction at week 4. |
Safety and Tolerability
Table 3: Common Adverse Events Reported in Clinical Trials
| Therapeutic Agent | Most Common Adverse Events | Citation(s) |
| Crinecerfont (Adults) | Fatigue, headache, dizziness, arthralgia. | [5] |
| Crinecerfont (Pediatrics) | Headache, abdominal pain, fatigue. | [5] |
| Tildacerfont | Headache, upper respiratory tract infection. | |
| Atumelnant | No serious or treatment-related adverse events reported in the initial Phase 2 data. | [3] |
| Gene Therapy (BBP-631) | Well-tolerated with mild to moderate treatment-emergent adverse events; no treatment-related serious adverse events. | [4] |
Experimental Protocols
Crinecerfont Phase 3 Program (CAHtalyst Adult and Pediatric Studies)
Objective: To evaluate the efficacy and safety of Crinecerfont in reducing glucocorticoid dosage while maintaining or improving androgen control in adults and children with classic CAH.
Study Design:
-
CAHtalyst Adult: A 24-week, randomized, double-blind, placebo-controlled study. Participants were randomized 2:1 to receive Crinecerfont or placebo.
-
CAHtalyst Pediatric: A 28-week, randomized, double-blind, placebo-controlled study. Participants were randomized 2:1 to receive Crinecerfont or placebo.
Methodology:
-
Screening and Enrollment: Patients with a diagnosis of classic CAH due to 21-hydroxylase deficiency, on stable supraphysiologic glucocorticoid doses, were enrolled.
-
Stable Glucocorticoid Period: For the first 4 weeks, participants maintained their baseline glucocorticoid dose to assess the direct effect of Crinecerfont on androgen levels.
-
Glucocorticoid Dose Adjustment Period: From week 4 onwards, investigators attempted to reduce the glucocorticoid dose to a target physiologic range while ensuring androstenedione levels remained controlled (≤120% of baseline or within the reference range).
-
Endpoint Assessment: The primary endpoint for the adult study was the percent change in daily glucocorticoid dose at week 24. For the pediatric study, the primary endpoint was the change in androstenedione at week 4. Secondary endpoints included changes in various hormone levels and safety assessments.
Experimental Workflow for the CAHtalyst Trials
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. academic.oup.com [academic.oup.com]
- 3. bridgebio.com [bridgebio.com]
- 4. BridgeBio Pharma Announces Phase 1/2 Trial Results for CAH Gene Therapy [synapse.patsnap.com]
- 5. Tildacerfont in Adults With Classic Congenital Adrenal Hyperplasia: Results from Two Phase 2 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Crinecerfont Hydrochloride: A Paradigm Shift in Congenital Adrenal Hyperplasia Management
A comparative analysis of Crinecerfont hydrochloride against conventional glucocorticoid-based therapies for Congenital Adrenal Hyperplasia (CAH) reveals a significant advancement in addressing the underlying pathophysiology of the disease. This guide provides a comprehensive evaluation for researchers, scientists, and drug development professionals, integrating clinical trial data, experimental methodologies, and pathway visualizations to objectively assess the superiority of this novel therapeutic.
Congenital Adrenal Hyperplasia (CAH) is a group of autosomal recessive disorders characterized by impaired cortisol synthesis, which leads to a compensatory increase in adrenocorticotropic hormone (ACTH) secretion and subsequent adrenal androgen excess.[1] For decades, the cornerstone of CAH management has been lifelong glucocorticoid replacement therapy. While essential for survival, this approach presents a significant clinical challenge: the supraphysiologic doses required to suppress androgen production often lead to severe and debilitating long-term side effects.[2][3] this compound, a selective corticotropin-releasing factor type 1 (CRF1) receptor antagonist, offers a novel, non-glucocorticoid mechanism to control adrenal androgen excess, potentially revolutionizing the treatment landscape for CAH.[4][5]
Mechanism of Action: A Targeted Approach
Existing therapies for CAH primarily focus on replacing the deficient cortisol and suppressing the overactive hypothalamic-pituitary-adrenal (HPA) axis with exogenous glucocorticoids.[6][7] This approach, however, is a blunt instrument, often leading to a delicate and often unsuccessful balancing act between controlling hyperandrogenism and inducing iatrogenic Cushing's syndrome.[3] The long-term consequences of supraphysiologic glucocorticoid exposure include metabolic syndrome, obesity, osteoporosis, and adverse cardiovascular effects.[2][8][9]
Crinecerfont operates on a different principle. By selectively blocking CRF1 receptors at the level of the pituitary, it directly addresses the excessive ACTH secretion that drives adrenal androgen production.[5][10][11] This targeted intervention allows for a reduction in the daily glucocorticoid dose to more physiologic levels, thereby mitigating the associated adverse effects while maintaining or improving androgen control.[12][13]
Clinical Efficacy: The CAHtalyst Trials
The superiority of Crinecerfont has been demonstrated in the landmark Phase 3 CAHtalyst clinical trial program, the largest interventional clinical trial program in classic CAH to date.[13] These studies, conducted in both adult and pediatric populations, have provided robust evidence of Crinecerfont's efficacy and safety.
CAHtalyst Adult Study
The CAHtalyst Adult study was a randomized, double-blind, placebo-controlled trial that enrolled 182 adults with classic CAH due to 21-hydroxylase deficiency.[14] The primary endpoint was the percent change from baseline in the daily glucocorticoid dose at week 24, while maintaining androstenedione (B190577) control.
| Endpoint | Crinecerfont (n=122) | Placebo (n=60) | p-value |
| Mean % Change in GC Dose at Week 24 | -27.3%[12][14] | -10.3%[12][14] | <0.001[14] |
| Patients Achieving Physiologic GC Dose at Week 24 | 63%[4][14] | 18%[4][14] | <0.0001 |
| Mean Change in Androstenedione at Week 4 (ng/dL) | -299[14] | +45.5[14] | <0.001[14] |
| Table 1: Key Efficacy Endpoints from the CAHtalyst Adult Phase 3 Study |
CAHtalyst Pediatric Study
A similar study was conducted in 103 pediatric and adolescent patients (ages 2-17) with classic CAH. The results mirrored the findings in the adult population, demonstrating a significant reduction in glucocorticoid dosage while maintaining androgen control.
| Endpoint | Crinecerfont | Placebo | p-value |
| Mean % Change in GC Dose at Week 28 | -18.0%[13] | +5.6%[13] | <0.0001[13] |
| Patients Achieving Physiologic GC Dose at Week 28 | ~30% | 0% | - |
| Change in Androstenedione at Week 4 | Statistically significant decrease | - | - |
| Table 2: Key Efficacy Endpoints from the CAHtalyst Pediatric Phase 3 Study |
Safety and Tolerability
Across both the adult and pediatric Phase 3 trials, Crinecerfont was generally well-tolerated.[12] The most common adverse events reported were fatigue and headache.[12] Importantly, there were few serious adverse events, and none were assessed as being related to Crinecerfont.
Experimental Protocols
The CAHtalyst Phase 3 studies followed a robust, randomized, double-blind, placebo-controlled design.
CAHtalyst Adult Study Protocol: [14][15]
-
Participants: 182 adult patients with classic CAH due to 21-hydroxylase deficiency.
-
Design: Randomized in a 2:1 ratio to receive either Crinecerfont or placebo for 24 weeks.
-
Glucocorticoid Dosing: Glucocorticoid doses were maintained at a stable level for the first 4 weeks to assess baseline androstenedione levels. This was followed by a 20-week period of glucocorticoid dose reduction and optimization, with the goal of achieving the lowest dose that maintained androstenedione control (defined as ≤120% of the baseline value or within the reference range).
-
Primary Endpoint: The primary efficacy endpoint was the percent change in the daily glucocorticoid dose from baseline to week 24, with maintained androstenedione control.
-
Key Secondary Endpoints: Included the proportion of patients achieving a physiologic glucocorticoid dose and the change in androstenedione levels at week 4.
CAHtalyst Pediatric Study Protocol:
-
Participants: 103 pediatric and adolescent patients (ages 2-17) with classic CAH.
-
Design: A 28-week randomized, double-blind, placebo-controlled period.
-
Endpoints: The primary endpoint was the change from baseline in the daily glucocorticoid dose at week 28 while maintaining androgen control. A key secondary endpoint was the change in serum 17-hydroxyprogesterone at week 4.
Visualizing the Pathophysiology and Therapeutic Intervention
To better understand the superiority of Crinecerfont, it is crucial to visualize the underlying signaling pathways.
References
- 1. pharmafocusasia.com [pharmafocusasia.com]
- 2. endocrine-abstracts.org [endocrine-abstracts.org]
- 3. Are You Taking Steroids for CAH? [guides.clarahealth.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. crenessity.com [crenessity.com]
- 6. 7 Congenital Adrenal Hyperplasia Treatments | CAHteam [cahteam.com]
- 7. droracle.ai [droracle.ai]
- 8. Classic Congenital Adrenal Hyperplasia Treatment Hard on the Bones | MedPage Today [medpagetoday.com]
- 9. Effect of long-term glucocorticoid therapy on cardiac functions in children with congenital adrenal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Neurocrine Biosciences Publishes Phase 3 Study Results of Crinecerfont for CAH in NEJM [synapse.patsnap.com]
- 13. hcplive.com [hcplive.com]
- 14. Phase 3 Trial of Crinecerfont in Adult Congenital Adrenal Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. experts.umn.edu [experts.umn.edu]
A Mechanistic Showdown: Crinecerfont Hydrochloride Versus Other HPA Axis Modulators
For Researchers, Scientists, and Drug Development Professionals
The intricate regulation of the hypothalamic-pituitary-adrenal (HPA) axis is paramount to maintaining homeostasis. Its dysregulation is implicated in a spectrum of disorders, most notably those involving cortisol excess, such as Cushing's syndrome and congenital adrenal hyperplasia (CAH). The therapeutic landscape for these conditions is evolving, with novel agents targeting different nodes of the HPA axis. This guide provides a detailed mechanistic comparison of Crinecerfont hydrochloride, a corticotropin-releasing factor (CRF) type 1 receptor antagonist, with other key HPA axis modulators. We present available quantitative data, outline experimental methodologies, and visualize the complex signaling pathways and clinical trial workflows.
At a Glance: Comparative Mechanisms of Action
The primary strategies for modulating the HPA axis in the context of cortisol overproduction can be broadly categorized into pituitary-directed, adrenal-directed, and peripherally-acting therapies. Crinecerfont represents a targeted approach at the pituitary level, upstream of adrenocorticotropic hormone (ACTH) release.
| Drug | Target | Mechanism of Action |
| This compound | Corticotropin-Releasing Factor Type 1 (CRF1) Receptor | A selective, non-peptide antagonist of the CRF1 receptor in the pituitary, inhibiting ACTH secretion and subsequently reducing adrenal androgen and cortisol production.[1][2][3] |
| Pasireotide | Somatostatin (B550006) Receptors (SSTR1, 2, 3, 5) | A somatostatin analog that binds to multiple somatostatin receptor subtypes on pituitary corticotroph tumors, leading to the inhibition of ACTH secretion.[4][5][6][7] |
| Osilodrostat (B612234) | 11β-hydroxylase (CYP11B1) and Aldosterone Synthase (CYP11B2) | A potent inhibitor of 11β-hydroxylase, the final enzyme in the cortisol biosynthesis pathway within the adrenal cortex.[8][9][10][11] |
| Levoketoconazole | Multiple Steroidogenesis Enzymes (e.g., CYP11B1, CYP17A1, CYP11A1) | An enantiomer of ketoconazole (B1673606) that inhibits several enzymes in the adrenal steroidogenesis pathway, thereby reducing the production of cortisol and other steroids.[12][13] |
| Relacorilant | Glucocorticoid Receptor (GR) | A selective glucocorticoid receptor antagonist that competitively blocks the binding of cortisol to its receptor, mitigating the downstream effects of hypercortisolism without altering cortisol levels.[14][15][16] |
| Mifepristone | Glucocorticoid Receptor (GR) and Progesterone (B1679170) Receptor (PR) | A potent antagonist of the glucocorticoid and progesterone receptors, blocking the peripheral effects of cortisol.[1][17] |
Quantitative Comparison of HPA Axis Modulators
The following tables summarize key quantitative data for each modulator, including binding affinities, inhibitory concentrations, and clinical efficacy endpoints from pivotal trials. Direct head-to-head comparative trial data is limited; therefore, the data presented is from individual drug development programs.
Table 1: In Vitro Potency and Selectivity
| Drug | Parameter | Value | Target/Enzyme |
| Crinecerfont | Binding Affinity | High affinity for CRF1 receptor (specific values not publicly disclosed) | CRF1 Receptor |
| Pasireotide | Binding Affinity (Ki, nM) | SSTR1: 9.3, SSTR2: 1.0, SSTR3: 1.5, SSTR5: 0.16 | Somatostatin Receptors |
| Osilodrostat | IC50 | 35 nM | CYP11B1 |
| IC50 | 0.7 nM | CYP11B2 (human) | |
| Levoketoconazole | IC50 | 28 nM | CYP17A1 |
| IC50 | 0.300 µM (in HAC15 cells) | Cortisol Production | |
| Relacorilant | Binding Affinity | High affinity for glucocorticoid receptor (specific values not publicly disclosed) | Glucocorticoid Receptor |
| Mifepristone | Relative Binding Affinity | >3x that of dexamethasone | Glucocorticoid Receptor |
| IC50 | 2.2 nM | Glucocorticoid Receptor |
Table 2: Clinical Efficacy in Pivotal Trials
| Drug | Pivotal Trial(s) | Primary Endpoint(s) | Key Result(s) |
| Crinecerfont | CAHtalyst (Adults & Pediatrics) | Percent change in daily glucocorticoid (GC) dose from baseline while maintaining androgen control.[7][18] | Adults: Statistically significant reduction in daily GC dose vs. placebo at week 24.[7] Pediatrics: Statistically significant reduction in androstenedione (B190577) from baseline to week 4.[19] |
| Pasireotide | B2305 | Proportion of patients with a urinary free cortisol (UFC) level at or below the upper limit of normal at month 6.[20] | 15% (600 µg bid) and 26% (900 µg bid) of patients met the primary endpoint.[21] |
| Osilodrostat | LINC 3 | Proportion of patients maintaining a complete response (UFC ≤ ULN) at the end of the randomized withdrawal period.[15] | A significantly higher proportion of patients on osilodrostat maintained a complete response compared to placebo.[15] |
| Levoketoconazole | SONICS | Proportion of patients with mean UFC normalization at the end of the 6-month maintenance phase without a dose increase.[17][22] | Approximately 30% of patients achieved the primary endpoint.[17] |
| Relacorilant | GRACE | Proportion of patients with loss of blood pressure control during the randomized withdrawal phase.[23] | Relacorilant was associated with a significantly lower likelihood of losing blood pressure control compared to placebo.[24] |
| Mifepristone | SEISMIC | Proportion of patients with a ≥50% reduction in the area under the curve for glucose on a standard oral glucose tolerance test.[4] | The primary endpoint was met, demonstrating significant improvements in glucose control.[4] |
Signaling Pathways and Points of Intervention
The regulation of cortisol secretion is a multi-step process. The following diagrams illustrate the HPA axis and the steroidogenesis pathway, highlighting the points of intervention for Crinecerfont and other modulators.
References
- 1. Cortisol Urine Free by LC-MS/MS | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 2. Medical Treatment of Hypercortisolism with Relacorilant: Final Results of the Phase 3 GRACE Study - Corcept Therapeutics [corcept.com]
- 3. SEISMIC Study Efficacy Results - Korlym® (mifepristone) HCP [korlym.com]
- 4. Mifepristone, a glucocorticoid receptor antagonist, produces clinical and metabolic benefits in patients with Cushing's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromsystems.com [chromsystems.com]
- 6. recorlev.com [recorlev.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. CDEC Final Recommendation - Pasireotide (Signifor) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 10. Radioimmunoassay of ACTH in plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Glucocorticoid Receptor Antagonism in the Treatment of Cushing Syndrome (GRACE): A Phase 3, Double-Blind, Placebo-Controlled, Randomized-Withdrawal Study of the Efficacy and Safety of Relacorilant | Joint Clinical Trials Office [jcto.weill.cornell.edu]
- 13. tandfonline.com [tandfonline.com]
- 14. Why ISTURISA - Clinical Studies [isturisa.com]
- 15. Efficacy and safety of osilodrostat in patients with Cushing's disease (LINC 3): a multicentre phase III study with a double-blind, randomised withdrawal phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. csrf.net [csrf.net]
- 18. Phase 3 Trial of Crinecerfont in Adult Congenital Adrenal Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. nadf.us [nadf.us]
- 20. Global Safety and Efficacy Registration Study of Crinecerfont in Pediatric Participants With Classic Congenital Adrenal Hyperplasia (CAHtalyst Pediatric Study) [ctv.veeva.com]
- 21. Pasireotide treatment significantly reduces tumor volume in patients with Cushing's disease: results from a Phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Efficacy and safety of levoketoconazole in the treatment of endogenous Cushing's syndrome (SONICS): a phase 3, multicentre, open-label, single-arm trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 24. hcplive.com [hcplive.com]
Safety Operating Guide
Navigating the Safe Disposal of Crinecerfont Hydrochloride: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of crinecerfont (B1669616) hydrochloride, ensuring compliance with safety standards and minimizing environmental impact.
Core Disposal Principles
Crinecerfont hydrochloride, while not classified as a hazardous substance for transport, requires careful handling and disposal to prevent environmental contamination.[1] The primary recommended method of disposal is through a licensed hazardous material disposal company.[2] Incineration at a facility equipped with an afterburner and scrubber is also a viable option.[2] Under no circumstances should this compound be discharged into drains, water courses, or onto the ground.[2]
Step-by-Step Disposal Protocol
Adherence to the following procedural steps is crucial for the safe and compliant disposal of this compound:
-
Initial Assessment and Containment:
-
Identify all expired, excess, or waste this compound.
-
Ensure the waste material is securely contained in its original or a suitable, clearly labeled container. Do not mix with other waste.
-
-
Personal Protective Equipment (PPE):
-
Before handling, ensure appropriate PPE is worn, including safety glasses, gloves, and a lab coat. In the case of dust, use respiratory protection.
-
-
Engage a Licensed Disposal Company:
-
Contact a certified hazardous waste disposal company to arrange for pickup and disposal.
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound.
-
-
Packaging and Labeling for Transport:
-
Package the waste material according to the instructions provided by the disposal company and in compliance with all federal, state, and local regulations.
-
Ensure the container is properly labeled with the chemical name and any other required hazard information.
-
-
Documentation:
-
Maintain a record of the disposal, including the date, quantity of material disposed of, and the name of the disposal company.
-
Quantitative Data Summary
While specific quantitative data on disposal is not available in the provided search results, the key takeaway is the qualitative nature of the disposal method: complete destruction through incineration or handing over to a licensed facility.
| Parameter | Guideline |
| Primary Disposal Method | Engagement of a licensed hazardous material disposal company.[2] |
| Alternative Disposal Method | Incineration in a facility with an afterburner and scrubber.[2] |
| Prohibited Disposal Methods | Discharge into drains, water courses, or onto the ground.[2] |
Experimental Protocols
The provided information focuses on disposal procedures and does not contain experimental protocols.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Crinecerfont Hydrochloride
For Immediate Implementation: This document provides essential safety and logistical information for laboratory professionals working with Crinecerfont hydrochloride. It outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe research environment.
This compound is a potent, orally active, non-peptide CRF1 receptor antagonist used in research for conditions such as classic congenital adrenal hyperplasia.[1][2][3] While a Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance or mixture, adherence to standard laboratory safety protocols is crucial to minimize exposure and ensure personnel safety.[4]
Personal Protective Equipment (PPE) Requirements
To prevent contact, inhalation, and ingestion, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Item | Specification | Purpose |
| Eye Protection | Safety Goggles | With side-shields | Protects eyes from dust and splashes. |
| Hand Protection | Protective Gloves | Chemically resistant (e.g., nitrile) | Prevents skin contact. |
| Body Protection | Impervious Clothing | Laboratory coat or gown | Protects skin and personal clothing. |
| Respiratory Protection | Suitable Respirator | NIOSH-approved | To be used in areas with inadequate ventilation or when dust/aerosols may be generated. |
Experimental Protocols: Safe Handling and Disposal
Handling Procedures:
-
Preparation:
-
Ensure a well-ventilated work area, preferably a chemical fume hood, to avoid the formation of dust and aerosols.[4]
-
Assemble all necessary equipment and reagents before handling the compound.
-
Don the required personal protective equipment as specified in the table above.
-
-
Weighing and Solution Preparation:
-
Handle this compound, which is typically a powder, with care to minimize dust generation.[1]
-
Use a dedicated and clean weighing area.
-
When preparing solutions, slowly add the powder to the solvent to avoid splashing.
-
-
Storage:
Disposal Plan:
-
Dispose of this compound and any contaminated materials in accordance with all applicable country, federal, state, and local regulations.[4]
-
Contaminated packaging should also be disposed of following the same regulatory guidelines.[4]
Emergency Procedures
In the event of accidental exposure, follow these first aid measures immediately:
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support. |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water. |
| Eye Contact | Immediately flush the eyes with large amounts of water, holding the eyelids open. Remove contact lenses if present and easy to do so. |
| Ingestion | Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention. |
Spill Management Workflow
In the case of a spill, the following workflow should be initiated to ensure a safe and effective cleanup.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
